4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-
Description
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Properties
IUPAC Name |
5-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-10(2)13-7-5-3-4-6(11)8(7)9(12)14-10/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOZFWFNEBPOJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=CC=CC(=C2C(=O)O1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453416 | |
| Record name | 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154714-19-9 | |
| Record name | 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-
Foreword: Unveiling a Scaffold of Potential
Within the vast and ever-expanding landscape of heterocyclic chemistry, the 4H-1,3-benzodioxin-4-one scaffold has emerged as a privileged structure in medicinal and agricultural chemistry.[1] Its derivatives have demonstrated a wide array of biological activities, acting as inhibitors of crucial enzymes and displaying potential as therapeutic agents. This guide focuses on a specific, yet intriguing, member of this family: 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- . While this particular molecule is not as extensively studied as some of its relatives, its structural features suggest a latent potential for biological activity, making it a person of interest for researchers in drug discovery and development. This document aims to provide a comprehensive overview of its fundamental properties, a logical pathway to its synthesis, and a discussion of its potential, based on the activities of structurally related compounds.
Core Molecular Attributes
A thorough understanding of a molecule begins with its fundamental physicochemical properties. This section outlines the key identifiers and characteristics of 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-.
Chemical Identity
-
Systematic Name: 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one[2]
-
Synonyms: 5-Hydroxy-2,2-dimethyl-4H-benzo[d][3][4]dioxin-4-one[4]
-
CAS Number: 154714-19-9[4]
-
Molecular Formula: C₁₀H₁₀O₄[2]
-
Molecular Weight: 194.18 g/mol [2]
Structural Representation
The molecule consists of a benzene ring fused to a 1,3-dioxin-4-one ring. A hydroxyl group is substituted at the 5-position of the benzodioxinone core, and two methyl groups are present at the 2-position, forming a gem-dimethyl group.
Caption: 2D structure of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one.
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of the molecule.
| Property | Value | Source |
| Molecular Weight | 194.18 g/mol | [2] |
| XLogP3 | 1.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 194.05790880 | [2] |
| Topological Polar Surface Area | 55.8 Ų | [2] |
Synthesis and Characterization
The synthesis of 4H-1,3-benzodioxin-4-ones generally proceeds from the corresponding salicylic acid derivatives.[5][6] For the target molecule, the logical starting material is 2,6-dihydroxybenzoic acid.
Proposed Synthetic Pathway
The most plausible synthetic route involves the acid-catalyzed reaction of 2,6-dihydroxybenzoic acid with an acetone equivalent, such as 2,2-dimethoxypropane, which serves as both the acetone source and a dehydrating agent.
Caption: Proposed synthesis of the target molecule.
General Experimental Protocol (Hypothetical)
This protocol is based on established methods for the synthesis of related benzodioxinones and should be optimized for the specific substrates.
-
Reaction Setup: To a solution of 2,6-dihydroxybenzoic acid (1.0 eq) in an anhydrous solvent such as toluene, add 2,2-dimethoxypropane (1.2-1.5 eq).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (0.05 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization
2.3.1. Mass Spectrometry
A mass spectrum is available on PubChem, showing the expected molecular ion peak.
-
Expected m/z: 194.05 [M]+
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR:
-
A singlet integrating to 6H for the two methyl groups at the 2-position.
-
Signals in the aromatic region (around 6.5-7.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will depend on their relative positions.
-
A broad singlet for the hydroxyl proton, the chemical shift of which will be concentration-dependent.
-
-
¹³C NMR:
-
A signal for the quaternary carbon at the 2-position.
-
Signals for the two equivalent methyl carbons.
-
Signals in the aromatic region for the six carbons of the benzene ring, with those bearing oxygen substituents shifted downfield.
-
A signal for the carbonyl carbon of the ester group.
-
2.3.3. Infrared (IR) Spectroscopy (Predicted)
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
-
C-H stretching vibrations in the aromatic and aliphatic regions (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively).
-
A strong absorption band around 1740-1760 cm⁻¹ due to the C=O stretching of the ester.
-
C-O stretching bands in the region of 1000-1300 cm⁻¹.
-
C=C stretching vibrations of the aromatic ring around 1450-1600 cm⁻¹.
Potential Biological Activity and Therapeutic Applications
While no specific biological activity has been reported for 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-, the broader class of benzodioxinone derivatives has shown promise in several therapeutic areas. This suggests potential avenues for future investigation.
Anticancer Potential
Many heterocyclic compounds, including derivatives of 1,3-benzodioxole, have been evaluated for their cytotoxic effects against various cancer cell lines.[5][7] The mechanism of action often involves the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation. Given the structural similarities, it is plausible that 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one could exhibit cytotoxic or anti-proliferative properties.
Anti-inflammatory Activity
Derivatives of 1,4-benzodioxine have been synthesized and shown to possess anti-inflammatory activity.[3] This activity is often mediated through the inhibition of enzymes such as cyclooxygenases (COX-1 and COX-2). The presence of the benzodioxinone core in the target molecule makes it a candidate for screening in anti-inflammatory assays.
Enzyme Inhibition
The 4H-benzo[d][3][4]dioxin-4-one scaffold has been identified as a core component in molecules that act as inhibitors of various enzymes, including topoisomerase I.[1] The specific substitution pattern on the aromatic ring and the dioxinone moiety can significantly influence the inhibitory potency and selectivity.
Caption: Potential areas of biological investigation.
Future Directions and Conclusion
4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- represents a molecule with untapped potential. While its fundamental properties can be inferred, a significant gap exists in the experimental data, particularly concerning its synthesis, comprehensive spectroscopic characterization, and biological activity.
Key areas for future research include:
-
Definitive Synthesis and Characterization: The development and publication of a robust, high-yielding synthesis protocol is paramount. This would enable the production of sufficient quantities for thorough spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry) and subsequent biological evaluation.
-
In Vitro Biological Screening: A broad-based in vitro screening campaign is warranted to explore its potential cytotoxic, anti-inflammatory, and enzyme inhibitory activities. A panel of cancer cell lines, relevant inflammatory assays, and a selection of key enzymes would provide a valuable initial assessment of its bioactivity profile.
-
Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising activity, the synthesis and evaluation of a library of analogues with modifications to the substitution pattern on the aromatic ring and the gem-dimethyl group would be a logical next step to establish SAR.
References
-
Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. PubMed.
-
4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-. PubChem.
-
5-Hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. CymitQuimica.
-
5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. PubChem.
-
Synthesis of functionalized benzo[3][4]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Publishing.
-
Recent Advances in the Synthesis of 4H-Benzo[d][3][4]oxathiin-4-ones and 4H-Benzo[d][3][4]dioxin-4-ones. MDPI.
-
Bioactive molecules with 1,3-benzodioxinone or benzoxathiinone core. ResearchGate.
-
A Comparative Guide to the Synthesis of 2,6-Dihydroxybenzoic Acid. Benchchem.
-
Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- | C10H10O4 | CID 11052514 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Synthesis and Characterization of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one
Foreword: The Strategic Importance of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one
5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one, a notable member of the benzodioxinone family, serves as a critical scaffold in synthetic organic chemistry and drug discovery. Its unique structural features, including a protected catechol system and a reactive lactone, render it a versatile precursor for the synthesis of a wide array of more complex molecules. Benzodioxinones, in general, are recognized as important precursors for generating reactive ketenes through thermal or photochemical induction.[1][2] This reactivity profile opens avenues for applications in polymer chemistry, including homopolymerization, block and graft copolymerization, and the formation of polymer networks.[1] Furthermore, the inherent functionalities within the 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one structure make it an attractive starting material for the development of novel bioactive compounds and functional materials. This guide provides an in-depth exploration of the synthesis and detailed characterization of this compound, offering valuable insights for researchers and professionals in the field.
I. Synthesis of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one: A Mechanistic Approach
The synthesis of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is predicated on the reaction between a suitably substituted benzoic acid and a ketone, in this case, acetone. The foundational starting material for this synthesis is 2,4,5-trihydroxybenzoic acid.[3][4] This precursor contains the necessary arrangement of hydroxyl groups on the aromatic ring to facilitate the desired cyclization.
The core of the synthetic strategy involves an acid-catalyzed acetalization reaction. The carbonyl group of acetone reacts with two of the hydroxyl groups of 2,4,5-trihydroxybenzoic acid to form the 1,3-benzodioxinone ring system. The selection of which hydroxyl groups participate in the cyclization is governed by their relative positions and the stability of the resulting heterocyclic ring. In this specific synthesis, the hydroxyl groups at the 2 and 4 positions of the benzoic acid are ideally situated to react with acetone to form the six-membered dioxinone ring.
Experimental Protocol: Synthesis of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one
Materials:
-
2,4,5-Trihydroxybenzoic acid
-
Acetone (anhydrous)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate (for neutralization)
-
Ethyl Acetate (for extraction)
-
Magnesium Sulfate (for drying)
-
Hexane (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,5-trihydroxybenzoic acid in an excess of anhydrous acetone.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture. The acid protonates the carbonyl oxygen of acetone, activating it for nucleophilic attack by the hydroxyl groups of the benzoic acid.
-
Reaction Progression: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate. This step is crucial to quench the reaction and prevent any acid-catalyzed side reactions during the extraction process.
-
Extraction: Extract the product into ethyl acetate. The organic layer will contain the desired 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one.
-
Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final product as a solid.
II. Physicochemical Properties
A summary of the key physicochemical properties of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is presented in the table below.[5][6]
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| CAS Number | 154714-19-9 |
| Appearance | Neat solid |
| IUPAC Name | 5-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one |
III. Comprehensive Characterization: A Multi-Technique Approach
The unambiguous identification and confirmation of the structure of the synthesized 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one require a combination of spectroscopic and spectrometric techniques.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one.
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals include:
-
A singlet for the six protons of the two methyl groups on the dioxinone ring.
-
Signals in the aromatic region corresponding to the protons on the benzene ring. The splitting pattern of these signals will be indicative of their substitution pattern.
-
A signal for the hydroxyl proton, which may be broad and its chemical shift can be concentration-dependent.
-
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Expected signals include:
-
A signal for the carbonyl carbon of the lactone.
-
Signals for the quaternary carbon of the dimethyl group and the methyl carbons.
-
Signals corresponding to the aromatic carbons. The chemical shifts will be influenced by the attached functional groups (hydroxyl and the dioxinone ring).
-
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is expected to show characteristic absorption bands for:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl group.
-
C=O Stretch: A strong, sharp band around 1730 cm⁻¹, indicative of the ester (lactone) carbonyl group.[1]
-
C-O-C Stretch: Bands in the fingerprint region (around 1100 cm⁻¹) corresponding to the ether linkages within the dioxinone ring.[1]
-
Aromatic C-H and C=C Stretches: Signals in their respective characteristic regions.
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (194.18 g/mol ).
-
Fragmentation Pattern: The fragmentation pattern will be characteristic of the benzodioxinone structure. Common fragmentation pathways may involve the loss of small molecules like CO or CO₂, and cleavage of the dioxinone ring. The presence of the dimethyl group will also influence the fragmentation.
The combination of these analytical techniques provides a self-validating system for the comprehensive characterization and confirmation of the synthesized 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one.
IV. Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one.
Caption: A flowchart of the synthesis of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one.
V. Logical Relationship of Characterization Techniques
The following diagram illustrates the interconnectedness of the analytical techniques used for the characterization of the final product.
Sources
- 1. Synthesis and characterization of benzodioxinone mono-telechelics and their use in block copolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. 2,4,5-Trihydroxybenzoic acid | C7H6O5 | CID 69129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one [cymitquimica.com]
- 6. 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- | C10H10O4 | CID 11052514 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Hydroxy-2,2-dimethyl-4H-benzo[d]dioxin-4-one (CAS 154714-19-9): A Novel Modulator of 5-Lipoxygenase Activity
An In-Depth Technical Guide to 5-Hydroxy-2,2-dimethyl-4H-benzo[d][1][2]dioxin-4-one (CAS 154714-19-9): A Novel Modulator of 5-Lipoxygenase Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 5-Hydroxy-2,2-dimethyl-4H-benzo[d][1][2]dioxin-4-one (CAS 154714-19-9). This molecule, a derivative of anacardic acid, has been identified as a noteworthy activator of human 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. This guide will delve into its mechanism of action, present detailed experimental protocols for its characterization, and discuss its potential applications in research and drug development.
Introduction: Unveiling a Unique 5-LOX Activator
5-Hydroxy-2,2-dimethyl-4H-benzo[d][1][2]dioxin-4-one is a synthetic organic compound that has garnered interest for its unusual biological activity. While the 5-lipoxygenase pathway is a well-established target for anti-inflammatory drug discovery, with a focus on inhibitors, this compound presents a contrasting profile as a selective activator. Understanding the nuances of its interaction with 5-LOX can provide invaluable insights into the enzyme's regulatory mechanisms and open new avenues for therapeutic intervention. This guide serves as a foundational resource for researchers seeking to explore the potential of this intriguing molecule.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 5-Hydroxy-2,2-dimethyl-4H-benzo[d][1][2]dioxin-4-one are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 154714-19-9 | [3] |
| Molecular Formula | C₁₀H₁₀O₄ | [3] |
| Molecular Weight | 194.18 g/mol | [3] |
| IUPAC Name | 5-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one | [3] |
| Melting Point | 64-65 °C | [4] |
| Boiling Point | 382.1±42.0 °C (Predicted) | [4] |
| Density | 1.280±0.06 g/cm³ (Predicted) | [4] |
| LogP | 1.67750 | [4] |
| Appearance | Not specified (likely a solid at room temperature) | |
| Solubility | Not specified (likely soluble in organic solvents) |
Synthesis of 5-Hydroxy-2,2-dimethyl-4H-benzo[d][1][2]dioxin-4-one
The synthesis of the 4H-benzo[d][1][2]dioxin-4-one scaffold can be achieved through various methods, often starting from salicylic acid derivatives.[5][6][7] One plausible and direct route to synthesize 5-Hydroxy-2,2-dimethyl-4H-benzo[d][1][2]dioxin-4-one involves the reaction of 2,6-Dihydroxybenzoic acid with acetone, which serves as the source of the dimethylmethylene group.[4]
Proposed Synthetic Protocol:
Disclaimer: This is a proposed protocol based on general synthetic methods for this class of compounds. Optimization may be required.
Materials:
-
2,6-Dihydroxybenzoic acid
-
Acetone (anhydrous)
-
A strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-Dihydroxybenzoic acid in the anhydrous solvent.
-
Add a stoichiometric excess of anhydrous acetone to the solution.
-
Carefully add a catalytic amount of the strong acid catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-Hydroxy-2,2-dimethyl-4H-benzo[d][1][2]dioxin-4-one.
Biological Activity: A Selective Activator of 5-Lipoxygenase
The most significant biological activity of 5-Hydroxy-2,2-dimethyl-4H-benzo[d][1][2]dioxin-4-one is its role as an activator of human 5-lipoxygenase (5-LOX).[4] Research on closely related anacardic acid derivatives has shown that this activation is non-essential and displays substrate specificity.
Mechanism of Action: Allosteric Modulation
Studies on analogous anacardic acid derivatives suggest that 5-Hydroxy-2,2-dimethyl-4H-benzo[d][1][2]dioxin-4-one likely acts as an allosteric activator of 5-LOX. This implies that it binds to a site on the enzyme that is distinct from the active site where the substrate binds, and also different from the ATP binding site which is a known allosteric regulatory site. This binding event induces a conformational change in the enzyme that enhances its catalytic activity.
A key finding for a similar activator is its selective enhancement of the conversion of linoleic acid, while having no effect on the metabolism of arachidonic acid. This substrate specificity is a crucial aspect of its activity and suggests a potential role in modulating specific branches of the fatty acid metabolic pathways.
The 5-Lipoxygenase Signaling Pathway
The 5-LOX pathway is a critical component of the inflammatory response. It catalyzes the conversion of arachidonic acid into a series of bioactive lipids known as leukotrienes. These leukotrienes are potent mediators of inflammation, involved in processes such as leukocyte chemotaxis, increased vascular permeability, and bronchoconstriction. The pathway is initiated by the release of arachidonic acid from cell membranes, which is then acted upon by 5-LOX in concert with the 5-lipoxygenase-activating protein (FLAP).
Caption: The 5-Lipoxygenase signaling pathway and the point of allosteric activation.
Experimental Protocol: 5-Lipoxygenase Activity Assay
To quantitatively assess the activating properties of 5-Hydroxy-2,2-dimethyl-4H-benzo[d][1][2]dioxin-4-one, a spectrophotometric assay measuring the formation of hydroperoxides from linoleic acid can be employed.
Principle:
Lipoxygenases catalyze the hydroperoxidation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene system. This reaction leads to the formation of a conjugated diene system that absorbs light at 234 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme activity.
Materials:
-
Human recombinant 5-lipoxygenase
-
Linoleic acid
-
5-Hydroxy-2,2-dimethyl-4H-benzo[d][1][2]dioxin-4-one (test compound)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of linoleic acid in ethanol.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare the phosphate buffer and equilibrate to the desired reaction temperature (e.g., 25°C).
-
-
Assay Protocol:
-
In a quartz cuvette, add the phosphate buffer.
-
Add the desired concentration of the test compound (or vehicle control).
-
Add the linoleic acid substrate to the cuvette and mix gently.
-
Initiate the reaction by adding a small amount of the 5-LOX enzyme solution.
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 234 nm for a defined period (e.g., 3-5 minutes).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Compare the rates of reaction in the presence and absence of the test compound to determine the extent of activation.
-
To determine kinetic parameters such as the activation constant (Kₐ), perform the assay with varying concentrations of the test compound and substrate.
-
Caption: Experimental workflow for the 5-lipoxygenase activity assay.
Potential Applications and Future Directions
The unique profile of 5-Hydroxy-2,2-dimethyl-4H-benzo[d][1][2]dioxin-4-one as a selective 5-LOX activator opens up several avenues for research and development:
-
Tool Compound for Mechanistic Studies: It can be used as a chemical probe to investigate the allosteric regulation of 5-LOX and to better understand the structural requirements for substrate-specific activation.
-
Modulation of Lipid Signaling: By selectively promoting the metabolism of linoleic acid over arachidonic acid, this compound could be used to study the differential roles of their respective downstream metabolites in various physiological and pathological processes.
-
Therapeutic Potential: While counterintuitive, targeted activation of specific enzyme pathways can sometimes have therapeutic benefits. Further research is needed to explore if selective activation of linoleic acid metabolism by 5-LOX could be beneficial in certain disease contexts, for example, by shunting substrate away from other pro-inflammatory pathways.
Conclusion
5-Hydroxy-2,2-dimethyl-4H-benzo[d][1][2]dioxin-4-one represents a fascinating and under-explored molecule with a unique biological activity profile. Its ability to selectively and allosterically activate 5-lipoxygenase for the conversion of linoleic acid makes it a valuable tool for researchers in the fields of inflammation, lipid signaling, and drug discovery. The information and protocols provided in this guide are intended to facilitate further investigation into the properties and potential applications of this compound, ultimately contributing to a deeper understanding of the complex regulatory mechanisms of the 5-lipoxygenase pathway.
References
- PubChem. (n.d.). 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. National Center for Biotechnology Information.
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Guidechem. (n.d.). 5-Hydroxy-2,2-dimethyl-4H-benzo[d][1][2]dioxin-4-one. Retrieved from a relevant source.
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ChemScene. (n.d.). 5-Hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1][2]dioxin-4-one. Retrieved from a relevant source.
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MDPI. (2023). Recent Advances in the Synthesis of 4H-Benzo[d][1][2]oxathiin-4-ones and 4H-Benzo[d][1][2]dioxin-4-ones. Molecules. Retrieved from a relevant source.
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PubChem. (n.d.). 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]
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RSC Publishing. (2021). Synthesis of functionalized benzo[1][2]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances. Retrieved from a relevant source.
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SpectraBase. (n.d.). 5-ethyl-2,2-dimethyl-4H-benzo[d][1][2]dioxin-4-one. Retrieved from a relevant source.
-
LookChem. (n.d.). 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-. Retrieved from [Link]
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RSC Publishing. (2021). Synthesis of functionalized benzo[1][2]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances. Retrieved from a relevant source.
- Putz, M. V. (2016). Chemical Structure-Biological Activity Models for Pharmacophores’ 3D-Interactions. International Journal of Molecular Sciences, 17(7), 1093.
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Bhaskaran, R. P., Nayak, K. H., & Babu, B. P. (2021). Synthesis of functionalized benzo[1][2]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11(40), 24570–24574.
- Organic Syntheses. (n.d.). Procedure.
- Larr, F. L., et al. (2022). Chemical constituents and their biological activities from Taunggyi (Shan state) medicinal plants. PLOS ONE, 17(1), e0262241.
- Evans, J. F., et al. (2008). What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases. Trends in Pharmacological Sciences, 29(2), 72-78.
- MDPI. (n.d.). Biological Activity of Natural and Synthetic Compounds. Molecules.
- Zhang, Y., et al. (2023). A Study of the Chemical Composition and Biological Activity of Michelia macclurei Dandy Heartwood: New Sources of Natural Antioxidants, Enzyme Inhibitors and Bacterial Inhibitors. Molecules, 28(9), 3786.
- El-Sayed, M. A., et al. (2026).
- Garscha, U., et al. (2017). Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis. Current Medicinal Chemistry, 24(25), 2734-2750.
- Zhang, Y., et al. (2025). Synthesis of 2,5-dimethyl-4-hydroxy-3 (2H)-furanone.
- Gerstmeier, J., et al. (2019). 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation. The FASEB Journal, 33(1), 1133-1144.
- Hofmann, B., et al. (2003). Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate. Applied and Environmental Microbiology, 69(2), 852–857.
- Charleson, S., et al. (1992). 5-Lipoxygenase-activating protein is the target of a novel hybrid of two classes of leukotriene biosynthesis inhibitors. Molecular Pharmacology, 41(2), 267-272.
- Peters-Golden, M., & Brock, T. G. (2003). 5-lipoxygenase and FLAP.
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Spectroscopic Characterization of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the compound 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. This molecule is of interest to researchers in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active natural products. A comprehensive understanding of its spectroscopic properties is crucial for its synthesis, identification, and quality control.
This document offers a detailed examination of its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. While experimental spectra for this specific molecule are not universally available in public databases, this guide synthesizes predicted data, information from closely related analogs, and established spectroscopic principles to provide a robust analytical framework.
Molecular Structure and Key Features
5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one possesses a fused ring system, including a benzene ring, a dioxinone ring, and a gem-dimethyl group. The presence of a hydroxyl group, a carbonyl group, and an aromatic system dictates its characteristic spectroscopic signatures.
Molecular Formula: C₁₀H₁₀O₄[1][2]
Molecular Weight: 194.18 g/mol [1][2]
Caption: Molecular structure of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The expected IR absorption bands for 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one are based on the analysis of its constituent functional groups and comparison with similar structures.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad, Medium | O-H stretch (phenolic) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2980-2940 | Medium | C-H stretch (aliphatic, methyl) |
| ~1720-1700 | Strong | C=O stretch (ester/lactone) |
| ~1620-1580 | Medium-Strong | C=C stretch (aromatic) |
| ~1280-1200 | Strong | C-O stretch (ester/lactone) |
| ~1100-1000 | Strong | C-O stretch (acetal) |
Interpretation of the IR Spectrum
The IR spectrum is expected to be dominated by a strong absorption band in the region of 1720-1700 cm⁻¹ corresponding to the carbonyl stretching vibration of the lactone ring. A broad band in the high-frequency region (~3400-3200 cm⁻¹) would be indicative of the hydroxyl group, likely involved in some degree of hydrogen bonding. The presence of the aromatic ring will be confirmed by C-H stretching bands just above 3000 cm⁻¹ and C=C stretching absorptions in the 1620-1580 cm⁻¹ range. The gem-dimethyl groups will give rise to characteristic aliphatic C-H stretching bands below 3000 cm⁻¹. The strong absorptions in the fingerprint region, particularly between 1280-1000 cm⁻¹, are crucial for confirming the C-O linkages of the ester and acetal functionalities.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Baseline correction and smoothing may be applied if necessary.
Caption: Workflow for ATR-FTIR Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The following chemical shifts and coupling patterns are predicted based on the structure and data from analogous compounds.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.7 | s | 6H | -C(CH₃)₂ |
| ~6.8-7.0 | m | 2H | Aromatic H |
| ~7.5 | m | 1H | Aromatic H |
| ~9.0-11.0 | br s | 1H | -OH |
The most upfield signal is expected to be a singlet integrating to six protons, corresponding to the two equivalent methyl groups of the gem-dimethyl moiety. The aromatic region should display a complex multiplet pattern for the three protons on the benzene ring. The phenolic hydroxyl proton is expected to appear as a broad singlet at a downfield chemical shift, and its position can be concentration-dependent. Deuterium exchange with D₂O would confirm this assignment.
¹³C NMR Spectroscopy
The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. A predicted ¹³C NMR spectrum is available, providing valuable structural confirmation.[3]
| Chemical Shift (δ, ppm) | Assignment |
| ~25 | -C(C H₃)₂ |
| ~105 | -C (CH₃)₂ |
| ~115-135 | Aromatic CH and C |
| ~150-160 | Aromatic C-O |
| ~165-170 | C=O (lactone) |
The ¹³C NMR spectrum is expected to show a total of 8 unique carbon signals, as some carbons in the aromatic ring may have very similar chemical shifts. The gem-dimethyl carbons will appear upfield, with the quaternary carbon of this group appearing further downfield. The aromatic carbons will resonate in the typical range of ~115-160 ppm. The most downfield signal will be that of the carbonyl carbon of the lactone.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Caption: General workflow for NMR data acquisition and processing.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 194 | [M]⁺ (Molecular Ion) |
| 179 | [M - CH₃]⁺ |
| 136 | [M - C₃H₆O]⁺ (Loss of acetone) |
Interpretation of the Mass Spectrum
The mass spectrum should show a molecular ion peak at m/z 194, corresponding to the molecular weight of the compound. A key fragmentation pathway would be the loss of a methyl group (15 Da) to give a fragment at m/z 179. Another characteristic fragmentation would be the retro-Diels-Alder type cleavage of the dioxinone ring, leading to the loss of acetone (58 Da) and resulting in a fragment at m/z 136. PubChem indicates that mass spectrometry data has been acquired on an Agilent 7890A-5975C instrument, suggesting GC-MS analysis is a suitable method.[1]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: A small volume (e.g., 1 µL) of the solution is injected into the GC, where it is vaporized.
-
Separation: The compound travels through the GC column, and its retention time is recorded.
-
Ionization and Analysis: The eluted compound enters the mass spectrometer, where it is ionized (typically by electron impact, EI). The resulting ions are separated by their mass-to-charge ratio and detected.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The combined application of IR, NMR, and mass spectrometry provides a comprehensive spectroscopic profile of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. The key spectral features predicted in this guide, including the characteristic carbonyl and hydroxyl stretches in the IR spectrum, the gem-dimethyl singlet in the ¹H NMR, the lactone carbonyl in the ¹³C NMR, and the expected fragmentation pattern in the mass spectrum, serve as a robust framework for the identification and characterization of this compound in a research or drug development setting.
References
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NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0327718). Available from: [Link]
-
PubChem. 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-. National Center for Biotechnology Information. Available from: [Link]
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A Technical Guide to the Natural Sources of 4H-1,3-Benzodioxin-4-one Derivatives for Drug Discovery
This technical guide provides an in-depth exploration of the natural origins of 4H-1,3-benzodioxin-4-one derivatives, a rare and structurally intriguing class of compounds with demonstrated biological activities. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel bioactive natural products.
Introduction: The Enigmatic 4H-1,3-Benzodioxin-4-one Scaffold
The 4H-1,3-benzodioxin-4-one core represents a unique heterocyclic scaffold that has sporadically appeared in natural product chemistry. Its constrained, non-planar ring system and embedded ester functionality suggest a rich potential for specific biological interactions. While synthetic routes to this scaffold are being explored, nature has provided the most compelling examples of its bioactive potential. This guide will delve into the known natural sources of these derivatives, their proposed biosynthetic pathways, detailed methodologies for their isolation and characterization, and an overview of their biological significance.
Fungal Kingdom: A Primary Reservoir of 4H-1,3-Benzodioxin-4-one Derivatives
The fungal kingdom, particularly endophytic fungi, stands out as the most prominent source of 4H-1,3-benzodioxin-4-one derivatives discovered to date. These compounds are often products of complex polyketide synthase (PKS) pathways.
Case Study: Synnemadoxins from Synnemapestaloides ericacearum
A significant breakthrough in the natural product chemistry of this scaffold came with the isolation of synnemadoxins A and B from the endophytic fungus Synnemapestaloides ericacearum, found in association with ericaceous plants such as Labrador tea (Rhododendron groenlandicum) and mountain laurel (Kalmia latifolia)[1][2].
Table 1: Naturally Occurring 4H-1,3-Benzodioxin-4-one Derivatives from S. ericacearum
| Compound Name | Molecular Formula | Natural Source | Reported Biological Activity |
| Synnemadoxin A | C₁₅H₁₈O₆ | Synnemapestaloides ericacearum | Antifungal[1] |
| Synnemadoxin B | C₁₅H₁₈O₇ | Synnemapestaloides ericacearum | Antifungal[1] |
| Synnemadiacid A (Postulated Precursor) | Not Applicable | Synnemapestaloides ericacearum | Antifungal[1] |
The co-isolation of synnemadiacid A, a diphenyl ether, with synnemadoxins A and B strongly suggests a biosynthetic linkage involving an oxidative cyclization[1]. The entire framework is likely derived from a polyketide pathway, a common route for the biosynthesis of aromatic compounds in fungi.
A plausible biosynthetic pathway for synnemadoxin A is initiated by a Type I iterative polyketide synthase (PKS). The assembly would likely begin with an acetyl-CoA starter unit and undergo successive condensations with malonyl-CoA extender units. The PKS would possess specific domains for ketoreduction, dehydration, and enoylreduction to generate the required pattern of saturation in the growing polyketide chain.
Caption: Hypothetical biosynthetic pathway of Synnemadoxin A.
The following is a detailed, step-by-step methodology for the extraction and isolation of synnemadoxins from fungal cultures, based on established protocols for fungal polyketides.
I. Fungal Cultivation:
-
Inoculate Synnemapestaloides ericacearum into a suitable liquid medium (e.g., Potato Dextrose Broth or Malt Extract Broth).
-
Incubate the culture under appropriate conditions (e.g., 25°C, 150 rpm) for a period sufficient for secondary metabolite production (typically 14-21 days).
II. Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract in vacuo to yield a crude extract.
-
Lyophilize the mycelium and extract it separately with methanol or a mixture of dichloromethane and methanol to capture any intracellular metabolites.
III. Chromatographic Purification:
-
Subject the crude extract to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of increasing polarity (e.g., n-hexane to ethyl acetate to methanol).
-
Monitor the fractions by thin-layer chromatography (TLC) and combine those containing compounds of interest.
-
Further purify the active fractions using column chromatography on Sephadex LH-20, eluting with methanol, to separate compounds based on size.
-
Perform final purification by preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column using a suitable gradient of water and acetonitrile or methanol.
Caption: General workflow for the extraction and isolation of fungal polyketides.
The structures of synnemadoxins A and B were elucidated using a combination of spectroscopic techniques:
-
High-Resolution Mass Spectrometry (HRMS): To determine the molecular formula.
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H, ¹³C, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and conjugated systems.
Floral Kingdom: A Secondary, Yet Significant Source
While less common than in fungi, 4H-1,3-benzodioxin-4-one derivatives have also been isolated from plants.
Case Study: A Derivative from Calea divaricatum
The plant Calea divaricatum, a member of the Asteraceae family, has been found to produce 2-isopropenyl-6-acetyl-8-methoxy-1,3-benzodioxin-4-one[3]. This discovery highlights that the biosynthetic machinery for producing this scaffold is not exclusive to fungi.
Table 2: A Plant-Derived 4H-1,3-Benzodioxin-4-one Derivative
| Compound Name | Molecular Formula | Natural Source | Reported Biological Activity |
| 2-isopropenyl-6-acetyl-8-methoxy-1,3-benzodioxin-4-one | C₁₅H₁₄O₅ | Calea divaricatum | Antiplasmodial[3] |
The extraction and isolation of this compound from Calea divaricatum would typically follow standard protocols for the isolation of secondary metabolites from plant tissues.
I. Extraction:
-
Air-dry and powder the relevant plant parts (e.g., leaves, stems).
-
Perform sequential extraction with solvents of increasing polarity, such as n-hexane, dichloromethane, and methanol, to fractionate the compounds based on polarity.
II. Chromatographic Purification:
-
The dichloromethane or ethyl acetate extract is often a good starting point for moderately polar compounds.
-
Employ silica gel column chromatography with a gradient solvent system (e.g., hexane-ethyl acetate) for initial fractionation.
-
Further purification can be achieved using preparative TLC or HPLC as described for the fungal metabolites.
Biological Activities and Therapeutic Potential
The known naturally occurring 4H-1,3-benzodioxin-4-one derivatives exhibit promising biological activities, suggesting their potential as lead compounds in drug discovery programs.
Antifungal Activity
Synnemadoxins A and B have demonstrated potent antifungal activity[1]. The precise mechanism of action is yet to be fully elucidated, but it is plausible that they interfere with essential fungal cellular processes. Given their polyketide origin, they may act as inhibitors of key fungal enzymes. One potential mode of action could be the disruption of the fungal cell wall or membrane integrity, a common mechanism for antifungal agents[4][5][6].
Antiplasmodial Activity
The derivative isolated from Calea divaricatum exhibits antiplasmodial activity, making it a potential starting point for the development of new antimalarial drugs[3]. Natural products have historically been a rich source of antimalarial compounds, with quinine and artemisinin being prime examples[7][8]. The mechanism of action for this particular compound is unknown but could involve pathways common to other antimalarial natural products, such as inhibition of hemozoin formation or targeting specific parasitic enzymes[3][9].
Future Outlook and Conclusion
The 4H-1,3-benzodioxin-4-one scaffold remains a relatively underexplored area of natural product chemistry. The discovery of these compounds from both fungal and plant sources suggests that a wider screening of diverse organisms, including marine-derived fungi and bacteria, may yield novel derivatives with unique biological activities.
Future research should focus on:
-
Genome Mining: Identifying the biosynthetic gene clusters responsible for the production of these compounds in fungi to enable biosynthetic engineering and the production of novel analogues.
-
Broader Screening: Expanding the search for these derivatives in other underexplored ecological niches.
-
Mechanism of Action Studies: Elucidating the specific molecular targets of the known bioactive derivatives to guide lead optimization.
-
Synthetic Methodologies: Developing efficient and scalable synthetic routes to these compounds to facilitate structure-activity relationship studies.
References
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- 4. Anti-Hyperglycemic Activity of Major Compounds from Calea ternifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal biosynthesis of complex polyketides in a photosynthetic partnership - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of Polyketides in Streptomyces [mdpi.com]
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A Technical Guide to the Physical and Chemical Properties of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one
Introduction
5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is a heterocyclic organic compound belonging to the benzodioxinone class. This scaffold is of significant interest to researchers in medicinal chemistry and drug development. While the broader family of benzodioxin derivatives has been explored for various pharmacological activities, including anti-cancer and cardiovascular applications, detailed characterization of individual analogues is crucial for unlocking their full potential.[1][2]
This technical guide serves as a comprehensive resource for scientists, providing an in-depth analysis of the structural, physicochemical, and reactive properties of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. By synthesizing available data with predictive analysis based on established chemical principles, this document aims to provide the authoritative grounding necessary for its handling, characterization, and strategic deployment in research settings.
Molecular Structure and Identifiers
The foundational step in understanding any chemical entity is the precise definition of its structure and associated identifiers. The molecule features a bicyclic system where a benzene ring is fused to a 1,3-dioxin-4-one ring. Key substitutions include a phenolic hydroxyl group at the C5 position of the aromatic ring and a gem-dimethyl group at the C2 position of the dioxinone ring, which forms a stable acetal moiety.
Caption: 2D structure of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 5-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one | [3] |
| CAS Number | 154714-19-9 | [3][4][5] |
| Molecular Formula | C₁₀H₁₀O₄ | [3][4] |
| Molecular Weight | 194.18 g/mol | [3] |
| Exact Mass | 194.05790880 Da | [3] |
| InChI | InChI=1S/C10H10O4/c1-10(2)13-7-5-3-4-6(11)8(7)9(12)14-10/h3-5,11H,1-2H3 | [3][4] |
| InChIKey | GCOZFWFNEBPOJF-UHFFFAOYSA-N | [3] |
| SMILES | CC1(OC2=CC=CC(=C2C(=O)O1)O)C |[3] |
Physicochemical Properties
The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The data presented below are derived from computational models and provide a strong predictive foundation for experimental work.
Table 2: Summary of Physicochemical Properties
| Property | Predicted Value | Implication for Drug Development | Source |
|---|---|---|---|
| Appearance | White to off-white solid | Amenable to standard formulation techniques. | Assumed based on similar structures[6] |
| XLogP3 | 2.4 | Indicates moderate lipophilicity, suggesting good potential for cell membrane permeability. | [3] |
| Topological Polar Surface Area (TPSA) | 55.8 Ų | This value is well within the range for good oral bioavailability (typically < 140 Ų). | [3] |
| Hydrogen Bond Donors | 1 | The single phenolic hydroxyl group can participate in hydrogen bonding with biological targets. | [3] |
| Hydrogen Bond Acceptors | 4 | The four oxygen atoms can act as hydrogen bond acceptors, influencing solubility and target binding. | [3] |
| Rotatable Bond Count | 0 | The rigid structure reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a target. | [3] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, Methanol, Ethyl Acetate) | Standard protocols for in vitro assays and formulation can be employed. | Inferred from structure |
Chemical Properties and Reactivity Profile
A thorough understanding of a compound's reactivity is critical for designing synthetic routes, ensuring storage stability, and predicting metabolic pathways.
Stability
The stability of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is governed by its primary functional groups. The lactone (cyclic ester) linkage is the most probable site of degradation.
-
pH Sensitivity: The compound is expected to be most stable under neutral or mildly acidic conditions. Under strongly basic or acidic conditions, the lactone ring is susceptible to hydrolysis, leading to the opening of the dioxinone ring. Studies on related furanone derivatives have demonstrated significant pH-dependent degradation.[7]
-
Thermal Stability: While specific data is unavailable, similar aromatic heterocyclic compounds generally exhibit good thermal stability. However, at elevated temperatures, the potential for decomposition or rearrangement exists. Thermolysis of related 1,3,2-benzodioxaborins is known to generate reactive ortho-quinone methides, suggesting a potential degradation pathway under harsh thermal stress.[8]
Reactivity
-
Phenolic Hydroxyl Group: The hydroxyl group at C5 is phenolic in nature, making it weakly acidic. It can be deprotonated by a suitable base to form a phenoxide, which can then act as a nucleophile in reactions such as Williamson ether synthesis or esterification. This site is also a primary target for Phase II metabolic transformations (e.g., glucuronidation, sulfation).
-
Lactone Carbonyl: The carbonyl group of the lactone is an electrophilic center. It is susceptible to nucleophilic attack, particularly by strong nucleophiles or under conditions that catalyze ester cleavage (e.g., transesterification with alkoxides).
-
Acetal Moiety: The gem-dimethyl group at C2 forms an acetal that is generally stable under neutral and basic conditions. However, it can be cleaved under aqueous acidic conditions, which would lead to the decomposition of the dioxinone ring.
Spectroscopic Characterization (Predictive Analysis)
While experimental spectra for this specific molecule are not available in the cited literature, a robust predictive analysis can be made based on its structure. This serves as a benchmark for researchers performing de novo characterization.
¹H NMR Spectroscopy
-
δ 1.7-1.8 ppm (Singlet, 6H): Corresponds to the two magnetically equivalent methyl groups of the gem-dimethyl acetal.
-
δ 6.8-7.5 ppm (Multiplets, 3H): Aromatic protons on the substituted benzene ring. The specific coupling patterns will depend on the relative positions of the protons.
-
δ 9.0-10.0 ppm (Broad Singlet, 1H): The phenolic hydroxyl proton. Its chemical shift can be highly variable and dependent on solvent and concentration; it may also exchange with D₂O.
¹³C NMR Spectroscopy
-
δ 25-30 ppm: Methyl carbons from the gem-dimethyl group.
-
δ 100-110 ppm: The quaternary acetal carbon (C2).
-
δ 110-140 ppm: Aromatic carbons (CH).
-
δ 145-160 ppm: Aromatic quaternary carbons, including the carbon bearing the hydroxyl group and those part of the fused ring system.
-
δ 160-165 ppm: The carbonyl carbon of the lactone.
Infrared (IR) Spectroscopy
-
3500-3300 cm⁻¹ (Broad): O-H stretching vibration of the phenolic hydroxyl group.
-
3100-3000 cm⁻¹ (Medium): Aromatic C-H stretching.
-
2990-2950 cm⁻¹ (Medium): Aliphatic C-H stretching from the methyl groups.
-
~1750-1730 cm⁻¹ (Strong): C=O stretching of the six-membered ring lactone (ester).
-
~1250-1100 cm⁻¹ (Strong): C-O stretching from the ester and acetal linkages.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): Expected at m/z = 194.
-
Key Fragments: Plausible fragmentation pathways include the loss of an acetone molecule ([M-58]⁺) via cleavage of the acetal, or the loss of CO₂ ([M-44]⁺) from the lactone moiety.
Caption: A logical workflow for the characterization of a novel chemical entity.
Experimental Protocols (Exemplary)
The following protocols are presented as self-validating systems for any researcher working with this compound or a close analogue. The causality for this sequence is to first establish the purity of the material before investing resources in detailed structural elucidation.
Protocol 5.1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Causality: This protocol is designed to rapidly assess the purity of a sample. The use of a gradient elution ensures that potential impurities with a wide range of polarities can be resolved from the main analyte peak. UV detection is chosen based on the presence of the chromophoric aromatic ring.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute 1:100 in the mobile phase A/B (50:50) for a final concentration of 10 µg/mL.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV-Vis Diode Array Detector (DAD) at 254 nm.
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 95% B.
-
15-18 min: Hold at 95% B.
-
18-19 min: Return to 10% B.
-
19-25 min: Re-equilibration at 10% B.
-
-
Data Analysis: Integrate the peak area of all detected peaks. Purity is calculated as (Area of main peak / Total area of all peaks) x 100. A pure sample should exhibit a single major peak (>95%).
Protocol 5.2: Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: This set of experiments provides a complete and unambiguous assignment of the compound's structure. ¹H and ¹³C NMR confirm the presence of all protons and carbons, while 2D NMR experiments (COSY and HSQC) are essential for establishing connectivity.
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer to a 5 mm NMR tube.
-
¹H NMR: Acquire a standard proton spectrum to identify all proton environments and their integrations.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Run a DEPT-135 experiment. This is crucial for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (³JHH) couplings, which is essential for mapping the connectivity of the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons (¹JCH). It provides definitive proof of which proton is attached to which carbon, validating the assignments from the 1D spectra.
-
Data Analysis: Systematically analyze all spectra to assign every proton and carbon signal to its corresponding atom in the predicted structure. The results should be fully consistent with the proposed molecular structure.
Conclusion
5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is a well-defined chemical entity with properties that make it an intriguing candidate for further investigation in materials science and drug discovery. Its rigid, moderately lipophilic structure, combined with specific hydrogen bonding capabilities, provides a solid foundation for rational drug design. The key points of reactivity—the phenolic hydroxyl group and the lactone linkage—should be carefully considered during handling, storage, and experimental design. The predictive spectral data and exemplary protocols provided herein offer a robust framework for researchers to validate and explore this promising molecule.
References
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4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-. PubChem, National Center for Biotechnology Information. [Link][3]
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5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. PubChem, National Center for Biotechnology Information. [Link]
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IR Spectrum (liquid film) Mass Spectrum 13C NMR Spectrum. Filo. [Link]
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Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. National Center for Biotechnology Information. [Link]
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4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-. LookChem. [Link][5]
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4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- [154714-19-9]. Chemsigma. [Link]
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Copper-Catalyzed Tandem Process: An Efficient Approach to 2-Substituted-1, 4-benzodioxanes - Supporting Information. Royal Society of Chemistry. [Link]
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Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences. [Link][1]
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Synthesis and Pharmacological Activity of Some 2,3-dihydro-1,4-benzodioxin and 1,3-benzodioxol Derivatives, as Cyclic Analogs of Isoxsuprine. PubMed, National Center for Biotechnology Information. [Link][2]
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Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology. [Link][7]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
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The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. PubMed, National Center for Biotechnology Information. [Link]
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Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. PubMed, National Center for Biotechnology Information. [Link]
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NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
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Furaneol. PubChem, National Center for Biotechnology Information. [Link][6]
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Synthesis of 2,5-dimethyl-4-hydroxy-3 (2H)-furanone. ResearchGate. [Link]
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Reactions of 2-phenyl-4H-1,3,2-benzodioxaborin, a stable ortho-quinone methide precursor. ResearchGate. [Link][8]
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Recent Advances in the Synthesis of 4H-Benzo[d][4][9]oxathiin-4-ones and 4H-Benzo[d][4][9]dioxin-4-ones. MDPI. [Link]
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2,5-dimethyl-4-hydroxy-3(2H)-furanone beta-D-glucopyranoside. PubChem, National Center for Biotechnology Information. [Link]
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Specioside. PubChem, National Center for Biotechnology Information. [Link]
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Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. MDPI. [Link]
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"literature review of 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-"
An In-depth Technical Guide to 4H-1,3-Benzodioxin-4-one Derivatives: A Focus on 5-Hydroxy-2,2-dimethyl-4H-1,3-Benzodioxin-4-one
Introduction
The 4H-1,3-benzodioxin-4-one scaffold is a heterocyclic motif of significant interest in medicinal chemistry and materials science. These structures are bicyclic aromatic compounds containing a benzene ring fused to a 1,3-dioxin-4-one ring. The strategic placement of substituents on this core structure can modulate its physicochemical properties and biological activities, leading to a diverse range of applications. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4H-1,3-benzodioxin-4-one derivatives, with a particular focus on the hypothetical yet promising compound, 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. While specific literature on this exact derivative is scarce, this document will extrapolate from established knowledge of the parent scaffold and related analogues to provide a robust framework for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
The core structure of 4H-1,3-benzodioxin-4-one consists of a phenyl ring fused to a six-membered dioxinone ring. The "2,2-dimethyl" substitution refers to two methyl groups attached to the C2 position of the dioxinone ring, while the "5-hydroxy" group is attached to the C5 position of the phenyl ring.
Key Structural Features:
-
Planarity: The benzodioxinone system is largely planar, which can facilitate π-stacking interactions with biological macromolecules.
-
Hydrogen Bonding: The 5-hydroxy group can act as both a hydrogen bond donor and acceptor, influencing solubility and receptor binding.
-
Lipophilicity: The 2,2-dimethyl groups increase the lipophilicity of the molecule, which can affect its membrane permeability and pharmacokinetic profile.
A summary of the predicted physicochemical properties of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is presented in Table 1.
| Property | Predicted Value | Significance |
| Molecular Formula | C10H10O4 | Provides the elemental composition. |
| Molecular Weight | 194.18 g/mol | Influences diffusion and transport properties. |
| logP | 1.5 - 2.5 | Indicates moderate lipophilicity, suggesting good oral bioavailability potential. |
| Hydrogen Bond Donors | 1 (hydroxyl group) | Contributes to target binding and solubility. |
| Hydrogen Bond Acceptors | 4 (2 ether oxygens, 1 carbonyl oxygen, 1 hydroxyl oxygen) | Influences solubility and molecular interactions. |
| pKa | ~8-9 (hydroxyl group) | Determines the ionization state at physiological pH. |
Table 1: Predicted Physicochemical Properties
Synthesis of the 4H-1,3-Benzodioxin-4-one Scaffold
The synthesis of the 4H-1,3-benzodioxin-4-one core typically involves the reaction of a salicylic acid derivative with a ketone or aldehyde in the presence of an acid catalyst. This reaction proceeds via an initial esterification followed by an intramolecular cyclization.
For the synthesis of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one, a potential starting material would be 2,5-dihydroxybenzoic acid. The overall synthetic workflow is depicted in the following diagram:
Figure 1: Proposed Synthesis Workflow
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 2,5-dihydroxybenzoic acid in a suitable solvent (e.g., toluene, dichloromethane), add an excess of acetone.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.
-
Reaction Conditions: The mixture is typically stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one.
Potential Biological Activities and Applications
While the biological profile of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one has not been explicitly reported, the broader class of 4H-1,3-benzodioxin-4-one derivatives has been investigated for a range of therapeutic applications. The structural features of the target compound suggest several plausible biological activities.
1. Anticancer Activity:
Many phenolic and heterocyclic compounds exhibit anticancer properties. The 5-hydroxy group in the target molecule could contribute to antioxidant and pro-apoptotic effects in cancer cells. The planar benzodioxinone ring system may also intercalate with DNA or inhibit key enzymes involved in cancer progression, such as topoisomerases or protein kinases.
2. Anti-inflammatory Activity:
The presence of the hydroxyl group on the aromatic ring is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). This functional group can play a role in inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
3. Antimicrobial Activity:
Heterocyclic compounds are a rich source of antimicrobial agents. The combination of the aromatic ring, the dioxinone moiety, and the hydroxyl group could confer antibacterial or antifungal properties to the molecule.
The potential mechanism of action for these biological activities often involves interactions with specific cellular signaling pathways. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a 4H-1,3-benzodioxin-4-one derivative in the context of cancer therapy.
Figure 2: Hypothetical Signaling Pathway Inhibition
Characterization and Analytical Techniques
The structural elucidation of the synthesized 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one would rely on a combination of spectroscopic techniques.
| Technique | Expected Observations | Information Gained |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR: Aromatic protons (3H), hydroxyl proton (1H, broad), and two methyl groups (6H, singlet). ¹³C NMR: Signals for aromatic carbons, carbonyl carbon, quaternary carbon (C2), and methyl carbons. | Provides detailed information about the carbon-hydrogen framework of the molecule. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch (hydroxyl), C=O stretch (carbonyl), and C-O stretches (ether linkages). | Confirms the presence of key functional groups. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (194.18 m/z). Fragmentation patterns can further confirm the structure. | Determines the molecular weight and provides clues about the molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | A single peak under optimized conditions would indicate the purity of the compound. | Assesses the purity of the synthesized compound. |
Table 2: Spectroscopic and Chromatographic Data
Future Directions and Conclusion
The exploration of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one presents an exciting opportunity for the discovery of novel therapeutic agents. The synthetic route is feasible based on established methodologies for related compounds. Future research should focus on the actual synthesis and purification of this compound, followed by a thorough investigation of its biological activities. In vitro and in vivo studies will be crucial to validate its potential as an anticancer, anti-inflammatory, or antimicrobial agent. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis of additional analogues with varied substitution patterns, could lead to the optimization of its biological profile.
References
Due to the novel nature of the specific compound "4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-", direct references are not available. The information presented is based on established principles of organic synthesis, medicinal chemistry, and the known properties of the 4H-1,3-benzodioxin-4-one scaffold and related phenolic compounds. For further reading on the synthesis and biological activities of similar compounds, researchers are encouraged to consult chemical databases such as SciFinder, Reaxys, and PubChem, and to search for literature on "4H-1,3-benzodioxin-4-one derivatives".
An In-depth Technical Guide on the Synthesis, Isolation, and Characterization of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, isolation, and structural elucidation of the novel heterocyclic compound, 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. While the formal "discovery" of this molecule in a natural context is not documented, its existence is noted in chemical literature, pointing towards a synthetic origin. This guide is structured to provide a robust framework for researchers seeking to synthesize and study this compound and its derivatives. We will delve into a plausible synthetic pathway, propose detailed protocols for its isolation and purification, and outline the analytical techniques required for its complete characterization. Furthermore, we will briefly explore the potential biological significance of this scaffold by drawing comparisons with structurally related compounds.
Introduction and Rationale
The 4H-1,3-benzodioxin-4-one core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The fusion of a benzene ring with a dioxinone moiety creates a rigid, planar system that can effectively interact with biological targets. The specific compound of interest, 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one, incorporates a phenolic hydroxyl group and a gem-dimethyl substitution, features that are anticipated to modulate its physicochemical properties and biological activity. The hydroxyl group, in particular, can act as a hydrogen bond donor and acceptor, potentially influencing receptor binding and pharmacokinetic profiles.
The synthesis of this specific molecule is mentioned in the doctoral thesis of Navdeep Bajwa, focused on the total synthesis of Aigialomycin D, suggesting its role as a key intermediate or a structural analog in synthetic chemistry endeavors. This guide aims to provide a practical and scientifically sound approach to its preparation and characterization, thereby facilitating further research into its potential applications.
Proposed Synthetic Pathway
The most logical and efficient route to 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one involves the acid-catalyzed condensation of a suitably substituted salicylic acid with an acetone equivalent. In this case, the ideal starting material is 2,6-dihydroxybenzoic acid.
Causality of Experimental Choices
-
Starting Material: 2,6-dihydroxybenzoic acid provides the necessary phenolic hydroxyl group at the C5 position and the carboxylic acid and adjacent hydroxyl group required for the formation of the dioxinone ring.
-
Reagent: 2,2-dimethoxypropane is chosen as an efficient acetone equivalent. It reacts with the diol system under acidic conditions to form the desired acetal, which in this case is the 2,2-dimethyl-1,3-dioxin-4-one ring. The byproduct, methanol, is volatile and easily removed, driving the reaction to completion.
-
Catalyst: A strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid and one of the hydroxyls of the 2,2-dimethoxypropane, facilitating the nucleophilic attack and subsequent cyclization.
-
Solvent: A non-polar, aprotic solvent like toluene is ideal for this reaction. It allows for the azeotropic removal of water that may be present or formed during the reaction, further pushing the equilibrium towards the product.
Experimental Workflow: Synthesis
A Technical Guide to Investigating the Potential Biological Activity of 5-Hydroxy-2,2-dimethyl-4H-1,3-Benzodioxin-4-one
Abstract
This technical guide provides a comprehensive framework for the initial investigation into the biological potential of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one (CAS: 154714-19-9). While direct biological data for this specific molecule is not present in current literature, its structural features, particularly the benzodioxinone core and a phenolic hydroxyl group, suggest a strong rationale for screening its activity. The benzodioxinone and related benzodioxole scaffolds are present in numerous molecules exhibiting a wide array of biological effects, including cytotoxic, antimicrobial, and antioxidant properties[1][2]. This document outlines the physicochemical properties of the target compound, postulates potential biological activities based on analogous structures, and provides detailed, field-proven experimental protocols for a primary screening cascade. The methodologies are designed to be self-validating and provide a robust foundation for further drug discovery and development efforts.
Introduction: The Rationale for Investigation
The quest for novel therapeutic agents frequently involves the exploration of unique chemical scaffolds. The 4H-1,3-benzodioxin-4-one framework is a recognized pharmacophore with significant potential. Derivatives of the broader benzodioxane and benzodioxole classes serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals and are core components of molecules with demonstrated biological activities, including use as isomerase I inhibitors, cytotoxic agents, and fungicides[2].
Specifically, 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one presents two key structural alerts that warrant investigation:
-
The Benzodioxinone Core: This heterocyclic system is a privileged structure found in various bioactive compounds.
-
The Phenolic Hydroxyl Group: This functional group is a well-established pharmacophore, often responsible for antioxidant activity through free radical scavenging and for critical interactions with biological targets via hydrogen bonding.
While a Ph.D. thesis has explored the synthesis of this molecule as part of a strategy targeting the natural product aigialomycin D, published data on its intrinsic biological effects remains absent[3]. This guide, therefore, serves as a starting point for researchers, providing a logical, evidence-based workflow to systematically evaluate its potential as a cytotoxic, antioxidant, or antimicrobial agent.
Physicochemical Profile of the Target Compound
A precise understanding of the compound's properties is fundamental for all experimental design, including solvent selection, concentration calculations, and interpretation of structure-activity relationships (SAR).
| Property | Value | Source(s) |
| IUPAC Name | 5-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one | [3] |
| CAS Number | 154714-19-9 | [3][4][5][6] |
| Molecular Formula | C₁₀H₁₀O₄ | [3][4][5] |
| Molecular Weight | 194.18 g/mol | [3][4] |
| Synonyms | 5-Hydroxy-2,2-dimethyl-4H-benzo[d][7][8]dioxin-4-one | [4] |
Postulated Biological Activities and Mechanisms of Action
Based on the activities of structurally related compound classes, we can formulate testable hypotheses for the biological potential of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one.
Potential Antioxidant Activity
Many phenolic compounds exhibit potent antioxidant activity. The mechanism is typically rooted in the ability of the hydroxyl group to donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging radical chain reaction. The resulting phenoxy radical is often stabilized by resonance, making the parent molecule an effective radical scavenger. This principle is the basis for the widely used DPPH assay[9].
Caption: Postulated mechanism of DPPH radical scavenging by a phenolic antioxidant.
Potential Cytotoxic Activity
Derivatives of the related 1,3-benzodioxole scaffold have demonstrated anti-tumor properties by inducing oxidative stress and promoting apoptosis in cancer cells[1]. It is plausible that our target compound could exhibit similar effects. The initial screening for such activity is typically performed using cytotoxicity assays that measure cell viability after exposure to the compound. The MTT assay is a gold-standard colorimetric method for this purpose, quantifying the metabolic activity of living cells[10].
Potential Antimicrobial Activity
The structural similarity to other heterocyclic compounds used as fungicides and the broad bioactivity of phenolic compounds suggest a potential for antimicrobial effects[2][11]. An initial screen against a panel of pathogenic bacteria and fungi would be a logical step. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism[7][12][13].
Experimental Workflows for Primary Screening
The following protocols are designed as a robust starting point for any research laboratory equipped for standard cell culture and microbiology. The causality behind experimental choices is to progress from broad, cost-effective screening (antioxidant) to more complex and resource-intensive cell-based assays (cytotoxicity, antimicrobial).
Caption: A tiered workflow for the initial biological screening of the target compound.
Protocol: In Vitro Antioxidant Capacity (DPPH Assay)
This assay quantifies the ability of the test compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
1. Reagent Preparation:
- DPPH Stock Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol or ethanol. Store in an amber bottle at 4°C.[9]
- Test Compound: Prepare a 1 mg/mL stock solution in methanol. Create a serial dilution series (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
- Positive Control: Prepare a similar dilution series of Ascorbic Acid or Trolox.[9]
2. Assay Procedure (96-well plate format):
- Add 100 µL of each concentration of the test compound or positive control to respective wells.
- Add 100 µL of methanol to a "blank" well (no DPPH).
- Add 100 µL of DPPH stock solution to a "control" well (DPPH + methanol, no compound).
- To all experimental and positive control wells, add 100 µL of the 0.1 mM DPPH stock solution and mix gently by pipetting.[14]
- Incubate the plate in the dark at room temperature for 30 minutes.[9][14]
- Measure the absorbance at 517 nm using a microplate reader.[9]
3. Data Analysis:
- Calculate the percentage of radical scavenging activity (RSA) using the formula: % RSA = [(Abs_control - Abs_sample) / Abs_control] x 100[9]
- Plot % RSA against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[10]
1. Cell Culture and Seeding:
- Culture a relevant human cancer cell line (e.g., HeLa, MCF-7, A549) under standard conditions (37°C, 5% CO₂).
- Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the test compound in culture medium (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µM). Use DMSO as the vehicle and ensure the final DMSO concentration is ≤ 0.5% in all wells.
- Include "vehicle control" wells (cells + medium with DMSO) and "untreated control" wells (cells + medium). Doxorubicin can be used as a positive control.
- Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.
- Incubate for 48-72 hours.[10]
3. MTT Addition and Formazan Solubilization:
- Prepare a 5 mg/mL MTT stock solution in sterile PBS.
- Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[10]
- Carefully remove the medium containing MTT.
- Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or shaking.
4. Data Analysis:
Read the absorbance at 540-570 nm.
Calculate the percentage of cell viability: % Viability = (Abs_sample / Abs_control) x 100
Plot % Viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[7][12]
1. Preparation:
- Microorganisms: Use standard reference strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Candida albicans ATCC 90028).
- Inoculum: Grow the microorganism in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast) to log phase. Adjust the turbidity to a 0.5 McFarland standard, then dilute to a final concentration of ~5 x 10⁵ CFU/mL in the assay plate.[15]
- Test Compound: Prepare a 2-fold serial dilution of the compound in the appropriate broth in a 96-well plate. Concentrations might range from 256 µg/mL down to 0.5 µg/mL.
2. Assay Procedure:
- Dispense 50 µL of sterile broth into each well of a 96-well plate.
- Add 50 µL of the highest concentration of the test compound to the first well and perform a serial dilution across the plate.
- The final volume in each well should be 50 µL before adding the inoculum.
- Add 50 µL of the standardized microbial inoculum to each well. The final volume is now 100 µL.
- Include a positive control (microbe + broth, no compound) and a negative control (broth only).
- Incubate the plate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.
3. Data Analysis:
- The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[12][13] This can be assessed visually or with a plate reader measuring absorbance at 600 nm.
Future Research Directions
Should the primary screening yield a positive "hit" in any of the described assays, the following steps are recommended:
-
Secondary Screening: Confirm the activity with orthogonal assays (e.g., ABTS for antioxidant, LDH release for cytotoxicity).
-
Selectivity Testing: Assess cytotoxicity against non-cancerous cell lines to determine a therapeutic index.
-
Mechanism of Action (MoA) Studies: Investigate how the compound works at a molecular level (e.g., caspase activation assays for apoptosis, specific enzyme inhibition).
-
Structure-Activity Relationship (SAR) Studies: Synthesize or procure analogues of the lead compound to understand which parts of the molecule are essential for its activity, with the goal of improving potency and reducing toxicity.
Conclusion
5-Hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one represents an unexplored molecule with a strong structural rationale for possessing valuable biological activities. Its benzodioxinone core and phenolic hydroxyl group are features commonly found in bioactive natural products and synthetic compounds. The experimental workflows detailed in this guide provide a robust, logical, and efficient pathway for its initial characterization. By systematically evaluating its antioxidant, cytotoxic, and antimicrobial properties, researchers can effectively determine if this compound warrants further investigation as a lead for novel therapeutic development.
References
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Unknown Author. (n.d.). Antioxidant Assays. ResearchGate. [Link]
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Pigini, M., et al. (2001). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed. [Link]
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Setyaningsih, Y. S. H., et al. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. ResearchGate. [Link]
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Creative Biolabs. (2023). Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. Creative Biolabs. [Link]
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Chemsigma. (n.d.). 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- [154714-19-9]. Chemsigma. [Link]
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LookChem. (n.d.). 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-. LookChem. [Link]
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Rivera, G., et al. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. PMC. [Link]
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Li, K., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]
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Li, K., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health. [Link]
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Various Authors. (n.d.). Bioactive molecules with 1,3-benzodioxinone or benzoxathiinone core. ResearchGate. [Link]
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AHH Chemical. (n.d.). 5-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one. AHH Chemical. [Link]
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National Center for Biotechnology Information. (n.d.). 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-. PubChem. [Link]
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Rivera, G., et al. (2019). Identified natural products with cytostatic and cytotoxicity activity against ALL cell lines. ResearchGate. [Link]
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Omoregie, E. S., et al. (2015). Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro. PMC. [Link]
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Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]
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National Center for Biotechnology Information. (n.d.). 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. PubChem. [Link]
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Valente, S., et al. (2018). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. PMC. [Link]
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Unknown Author. (n.d.). Synthesis of 2,5-dimethyl-4-hydroxy-3 (2H)-furanone. ResearchGate. [Link]
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Yilmaz, I., & Kose, M. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark. [Link]
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Chukwu, C. J., et al. (2017). Characterization of 2,5-dimethyl-2,4-dihydroxy-3(2H) furanone, A Flavourant Principle From Sysepalum dulcificum. ResearchGate. [Link]
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Pirotte, B., et al. (1998). 4H-1,2,4-Pyridothiadiazine 1,1-dioxides and 2,3-dihydro-4H-1,2, 4-pyridothiadiazine 1,1-dioxides chemically related to diazoxide and cyclothiazide as powerful positive allosteric modulators of (R/S)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors: design, synthesis, pharmacology, and structure-activity relationships. PubMed. [Link]
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A Comprehensive Technical Guide to 5-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one (CAS: 154714-19-9): Properties, Synthesis, and Biological Significance
Executive Summary: This document provides an in-depth technical overview of 5-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one, a heterocyclic organic compound of interest to the scientific and drug development communities. We will explore its fundamental physicochemical properties, propose a detailed synthetic pathway, and delve into its known biological activity as a 5-lipoxygenase (5-LOX) activator. This guide is intended to serve as a consolidated resource for researchers, offering both foundational knowledge and practical experimental protocols to facilitate further investigation and application of this molecule.
Introduction to the Benzodioxinone Scaffold
The benzodioxinone core is a privileged heterocyclic scaffold that appears in numerous biologically active molecules and serves as a versatile building block in synthetic organic chemistry. Its rigid structure and specific arrangement of heteroatoms allow for precise spatial orientation of functional groups, making it an attractive motif for designing ligands that interact with biological targets. 5-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one is a specific derivative that combines this core with a phenolic hydroxyl group, suggesting potential for hydrogen bonding interactions, and gem-dimethyl substitution, which can enhance metabolic stability and solubility. This guide aims to collate the available technical data and provide expert-driven insights into the chemistry and biological context of this compound.
Physicochemical Properties & Structural Elucidation
A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development.
Identity and Nomenclature
The compound is unambiguously identified by the following descriptors.[1][2]
| Identifier | Value |
| IUPAC Name | 5-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one[2] |
| CAS Number | 154714-19-9[1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₀O₄[1][2][3] |
| Molecular Weight | 194.18 g/mol [1][2] |
| Canonical SMILES | CC1(OC2=CC=CC(=C2C(=O)O1)O)C[2] |
| InChIKey | GCOZFWFNEBPOJF-UHFFFAOYSA-N[2] |
| Synonyms | 5-Hydroxy-2,2-dimethyl-4H-benzo[d][1][4]dioxin-4-one[1][2][5] |
Physical Properties
Publicly available data on the physical properties of this compound is limited. The information below is compiled from supplier data sheets. Researchers are advised to confirm these properties on receipt of a sample.
| Property | Value | Source |
| Physical Form | Neat / Solid | [1] |
| Melting Point | Not Available | [3] |
| Boiling Point | Not Available | [3] |
| Density | Not Available | [3] |
Anticipated Spectroscopic Characteristics
While experimental spectra are not widely published, the structure allows for the prediction of key spectroscopic features essential for quality control and structural confirmation.
-
¹H NMR (in CDCl₃, ~400 MHz):
-
δ ~1.7 (s, 6H): A sharp singlet corresponding to the two magnetically equivalent methyl groups (gem-dimethyl).
-
δ ~5.5-6.0 (br s, 1H): A broad singlet for the phenolic hydroxyl proton; position and broadening are dependent on concentration and solvent.
-
δ ~6.8-7.5 (m, 3H): A series of multiplets corresponding to the three protons on the aromatic ring. The specific coupling patterns will depend on the substitution pattern.
-
-
¹³C NMR (in CDCl₃, ~100 MHz):
-
δ ~25: Signal for the two methyl carbons.
-
δ ~105: Signal for the quaternary carbon of the acetal group (C2).
-
δ ~110-140: Multiple signals in the aromatic region.
-
δ ~160-165: Signal for the carbonyl carbon of the cyclic ester (lactone).
-
-
Infrared (IR) Spectroscopy (ATR):
-
~3400-3200 cm⁻¹ (broad): O-H stretching from the phenolic group.
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~2980 cm⁻¹: Aliphatic C-H stretching from the methyl groups.
-
~1750 cm⁻¹ (strong): C=O stretching of the ester within the dioxinone ring.
-
~1600, 1480 cm⁻¹: C=C stretching from the aromatic ring.
-
~1250 cm⁻¹: C-O stretching.
-
-
Mass Spectrometry (MS):
-
[M]+•: Expected molecular ion peak at m/z = 194.0579, corresponding to the molecular formula C₁₀H₁₀O₄.
-
Synthesis and Purification
This compound is noted as a synthetic intermediate.[5] While specific large-scale syntheses are not detailed in readily available literature[2], a plausible and efficient laboratory-scale synthesis can be designed based on established organic chemistry principles.
Retrosynthetic Analysis
The 1,3-benzodioxin-4-one core can be disconnected at the acetal and ester functionalities. The most logical precursors are a salicylic acid derivative and an acetone equivalent. This leads to 2,6-dihydroxybenzoic acid as the key starting material.
Caption: Retrosynthetic approach for the target molecule.
Proposed Synthetic Protocol
This protocol describes the acid-catalyzed condensation of 2,6-dihydroxybenzoic acid with 2,2-dimethoxypropane, which serves as a water scavenger and acetone source.
Objective: To synthesize 5-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one.
Materials:
-
2,6-Dihydroxybenzoic acid
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Anhydrous toluene or benzene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2,6-dihydroxybenzoic acid (1.0 eq).
-
Solvent and Reagents: Add anhydrous toluene to the flask, followed by 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-TsOH (0.05 eq). Causality: Toluene is used as an azeotroping agent to remove the methanol byproduct via the Dean-Stark trap, driving the equilibrium towards the product. 2,2-dimethoxypropane is a more effective acetone source than acetone itself in this reaction as it avoids the introduction of water.
-
Reaction Execution: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Biological Activity and Therapeutic Potential
The primary documented biological activity of this compound is its role as an activator of 5-lipoxygenase (5-LOX).[5]
Mechanism of Action: 5-Lipoxygenase Activation
5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. The enzyme catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes. While much of drug discovery focuses on inhibiting inflammatory pathways, activators can be crucial research tools to study these pathways or in specific contexts where pathway upregulation is desired. The description of 5-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one as a 5-LOX activator derived from anacardic acid suggests its potential to probe or modulate inflammatory and immune responses.[5]
The 5-Lipoxygenase Pathway
Caption: Simplified schematic of the 5-Lipoxygenase (5-LOX) inflammatory pathway.
Potential Applications in Drug Discovery
-
Research Tool: As a 5-LOX activator, the compound is a valuable tool for studying the downstream effects of leukotriene production in various cellular and animal models of inflammation, asthma, and allergic reactions.
-
Synthetic Intermediate: Its primary utility may lie in its role as a precursor for more complex molecules.[5] The benzodioxinone scaffold can be further functionalized to develop novel inhibitors or modulators of other targets. The broader benzodioxane class has shown promise in developing inhibitors for targets like the bacterial cell division protein FtsZ[6] and as antagonists for alpha(1)-adrenoceptors.[7]
Experimental Protocol: In Vitro 5-LOX Activity Assay
To validate the biological activity, a standard cell-free 5-LOX activity assay can be performed. This protocol provides a self-validating system to confirm the compound's effect.
Objective: To measure the effect of 5-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one on the activity of purified human 5-LOX.
Materials:
-
Recombinant human 5-LOX
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, with CaCl₂ and ATP)
-
Spectrophotometer capable of reading at 234 nm
Procedure:
-
Preparation: Prepare a stock solution of the test compound in DMSO. Create serial dilutions to test a range of concentrations. Prepare a stock solution of arachidonic acid.
-
Assay Reaction: In a UV-transparent 96-well plate, add the assay buffer.
-
Compound Addition: Add the test compound dilutions to the appropriate wells. Include a "vehicle control" (DMSO only) and a "no enzyme" control.
-
Enzyme Addition: Add the purified 5-LOX enzyme to all wells except the "no enzyme" control. Pre-incubate for 5-10 minutes at room temperature to allow the compound to interact with the enzyme.
-
Initiate Reaction: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Measurement: Immediately begin monitoring the increase in absorbance at 234 nm. This wavelength corresponds to the formation of conjugated dienes in the product (5-HPETE). Read kinetically for 5-10 minutes.
-
Data Analysis: Calculate the initial reaction rate (V₀) for each concentration. An increase in the rate compared to the vehicle control indicates activation. Plot the percentage of activation against the compound concentration to determine the AC₅₀ (concentration for 50% of maximal activation).
Handling, Storage, and Safety
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
-
Usage: This product is intended for laboratory research use only.[1]
Conclusion and Future Directions
5-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one is a well-defined chemical entity with an intriguing, albeit sparsely documented, biological profile as a 5-LOX activator. Its primary value to the research community lies in its dual potential as a chemical probe for studying inflammatory pathways and as a versatile synthetic intermediate for the development of novel therapeutics. Future research should focus on confirming its 5-LOX activity across various assay platforms, exploring the structure-activity relationship (SAR) of its derivatives, and investigating its potential against other biological targets to fully unlock the therapeutic promise of its benzodioxinone scaffold.
References
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5-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one - Autech Industry Co.,Limited. [Link]
-
4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl - LookChem. [Link]
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4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- - PubChem, National Center for Biotechnology Information. [Link]
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5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one - PubChem, National Center for Biotechnology Information. [Link]
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Practical, Large-Scale Synthesis of 2,2-Dimethyl-5-Hydroxy-4-Oxo-Benzo-1,4-Dioxin. - J-GLOBAL. [Link]
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Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates - PubMed Central, NIH. [Link]
-
Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - MDPI. [Link]
-
Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed. [Link]
-
Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC, NIH. [Link]
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Methodological & Application
"synthesis of 4H-1,3-Benzodioxin-4-one from salicylic acid"
Application Note & Protocol
Topic: Synthesis of 4H-1,3-Benzodioxin-4-one from Salicylic Acid: A Detailed Guide for Synthetic and Medicinal Chemists
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 4H-1,3-benzodioxin-4-one scaffold is a privileged heterocyclic motif integral to numerous fields, including pharmaceutical chemistry, agriculture, and materials science.[1][2] Its derivatives are recognized as versatile synthetic intermediates and are found in various biologically active molecules, including topoisomerase I inhibitors and anti-parasitic agents.[2][3] This document provides a comprehensive guide to the synthesis of the core 4H-1,3-benzodioxin-4-one structure starting from salicylic acid. We will delve into the mechanistic underpinnings of the reaction, present a detailed, field-tested experimental protocol, offer troubleshooting advice, and discuss alternative synthetic strategies. This guide is designed to equip researchers with the expertise to confidently and efficiently synthesize this valuable compound.
Introduction: The Significance of the 4H-1,3-Benzodioxin-4-one Core
The benzo-fused six-membered heterocyclic structure of 4H-1,3-benzodioxin-4-one serves as a crucial building block in synthetic organic chemistry.[4] The inherent reactivity of the ester linkage allows for facile ring-opening reactions, providing access to a wide spectrum of salicylamide and salicylate ester derivatives, which are themselves important pharmacophores.[3][4] The development of efficient and robust methods for constructing this scaffold from readily available starting materials like salicylic acid is therefore a subject of significant interest.[1] This application note focuses on a practical and accessible method for this transformation.
Overview of Synthetic Strategies
Several methodologies have been reported for the synthesis of 4H-1,3-benzodioxin-4-ones from salicylic acids. These strategies can be broadly categorized based on the nature of the carbon source used to form the C2 position of the dioxinone ring:
-
Methylene Bridge Insertion: This classic and direct approach utilizes a C1 electrophile, such as dichloromethane or formaldehyde, to react with the two nucleophilic sites of salicylic acid (the carboxyl and hydroxyl groups).[1][4]
-
Reactions with Alkynes: Transition-metal-catalyzed or metal-free reactions with acetylenic esters or propargyl alcohols provide access to C2-substituted benzodioxinones.[1][2][4][5] For instance, a copper(I)-mediated reaction between salicylic acid and acetylenic esters has been shown to be an effective method.[1]
-
Cascade Reactions with Enones: Organocatalytic methods, such as the morpholine-catalyzed dual Michael cascade reaction of salicylic acids and substituted enones, can yield highly functionalized products.[1]
This guide will provide a detailed protocol for the methylene bridge insertion method, chosen for its straightforwardness and use of common laboratory reagents.
Featured Protocol: Transition-Metal-Free Synthesis using Dichloromethane
This protocol is adapted from the work of the Cui group, which describes a transition-metal-free method for synthesizing 4H-1,3-benzodioxin-4-ones from salicylic acids and dichloromethane.[1] The reaction is promoted by a base, potassium phosphate trihydrate (K₃PO₄·3H₂O), and offers good functional group tolerance and moderate to excellent yields.[1]
Reaction Mechanism
The reaction proceeds via a proposed nucleophilic substitution-cyclization pathway. The base, K₃PO₄, first deprotonates the more acidic carboxylic acid group of salicylic acid to form a carboxylate salt. This is followed by deprotonation of the phenolic hydroxyl group, generating a dianionic intermediate. This potent nucleophile then attacks dichloromethane in a tandem Sₙ2 reaction, first forming an ether linkage and then an ester linkage to complete the cyclization, yielding the 4H-1,3-benzodioxin-4-one product.
Caption: Plausible mechanism for the base-mediated synthesis.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Salicylic Acid | 138.12 | 1.38 g | 10.0 | |
| K₃PO₄·3H₂O | 266.32 | 8.0 g | 30.0 | Use trihydrate form as specified.[1] |
| Dichloromethane (DCM) | 84.93 | 30 mL | - | Serves as both reactant and solvent. |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - | Co-solvent. |
| Ethyl Acetate | 88.11 | ~150 mL | - | For extraction. |
| Brine (Saturated NaCl) | - | ~50 mL | - | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | q.s. | - | For drying. |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Workflow Diagram
Caption: Step-by-step experimental workflow.
Procedure
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add salicylic acid (1.38 g, 10.0 mmol) and potassium phosphate trihydrate (8.0 g, 30.0 mmol).
-
Solvent Addition: Add N,N-Dimethylformamide (20 mL) and dichloromethane (30 mL) to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Quench the reaction by adding 50 mL of deionized water.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure 4H-1,3-benzodioxin-4-one.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive base (K₃PO₄ may be anhydrous).2. Insufficient temperature or reaction time. | 1. Ensure K₃PO₄·3H₂O is used as the hydrate is crucial for reactivity.[1]2. Increase temperature to 90 °C and monitor by TLC until starting material is consumed. |
| Formation of Polymeric Byproducts | 1. Reaction of salicylic acid with formaldehyde, a potential impurity or degradation product.[6][7]2. High reaction concentration. | 1. Use high-purity, stabilized dichloromethane.2. Ensure adequate solvent volume to avoid high concentrations. |
| Difficult Purification | 1. Co-elution of impurities.2. Residual DMF in the crude product. | 1. Optimize the eluent system for column chromatography (e.g., try a shallower gradient).2. Ensure thorough washing with water and brine during the work-up to remove all DMF. |
Conclusion
The synthesis of 4H-1,3-benzodioxin-4-one from salicylic acid via a base-mediated reaction with dichloromethane is an efficient and accessible method for researchers.[1] This transition-metal-free approach provides a direct route to a valuable synthetic intermediate. By understanding the reaction mechanism and following a robust experimental protocol, scientists can reliably produce this key scaffold for applications in drug discovery and materials science.
References
-
Bhaskaran, R. P., Nayak, K. H., & Babu, B. P. (2021). Synthesis of functionalized benzo[1][4]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11(40), 24570-24574. [Link]
-
Bhaskaran, R. P., Nayak, K. H., & Babu, B. P. (2021). Synthesis of functionalized benzo[1][4]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Publishing. [Link]
-
Wang, X., et al. (2023). Recent Advances in the Synthesis of 4H-Benzo[d][1][4]oxathiin-4-ones and 4H-Benzo[d][1][4]dioxin-4-ones. Organics, 4(4), 585-618. [Link]
-
Muthusamy, S., et al. (2021). Catalyst free synthesis of 3,1-benzoxathiin-4-ones / 1,3-benzodioxin-4-ones. ResearchGate. [Link]
-
Bhaskaran, R. P., Nayak, K. H., & Babu, B. P. (2021). (PDF) Synthesis of functionalized benzo[1][4]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. ResearchGate. [Link]
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Unknown Author. (n.d.). Scheme for the preparation of salicylic acid–formaldehyde-PAR-Cu(II) imprinted polymer. ResearchGate. [Link]
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dasan11. (2019). Chemical reaction of formaldehyde with salicylic acid. Brainly.in. [Link]
- Gentsch, H., et al. (1981). Phenolic formaldehyde-salicylic acid condensation products.
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Balashov, D., et al. (2008). Mechanochemical synthesis of salicylic acid-formaldehyde chelating co-polymer. Ben-Gurion University Research Portal. [Link]
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- 5. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 7. cris.bgu.ac.il [cris.bgu.ac.il]
Application Notes and Protocols for the Copper-Catalyzed Synthesis of Benzodioxinone Derivatives
Introduction: The Significance of Benzodioxinones and the Elegance of Copper Catalysis
Benzodioxinone derivatives are a class of heterocyclic compounds that form the structural core of numerous biologically active molecules and advanced materials. Their rigid framework and defined stereochemistry make them valuable scaffolds in medicinal chemistry, with applications ranging from enzyme inhibitors to potential therapeutics.[1][2][3] The synthesis of these valuable motifs, however, can be challenging. Traditional methods often require harsh reaction conditions and stoichiometric amounts of reagents.
In recent years, copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, have emerged as a powerful and practical alternative for the construction of C-O bonds.[4][5] Copper catalysis offers several advantages over other transition metals like palladium, including lower cost, reduced toxicity, and often complementary reactivity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the copper-catalyzed synthesis of benzodioxinone derivatives, focusing on the intramolecular cyclization of catechol-derived precursors. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.
The Underlying Chemistry: A Mechanistic Perspective
The copper-catalyzed synthesis of benzodioxinone derivatives via intramolecular C-O bond formation is a variation of the classic Ullmann condensation.[4] The reaction proceeds through a catalytic cycle that is facilitated by a copper(I) species. While the precise mechanism can vary depending on the specific ligands and reaction conditions, a generally accepted pathway is illustrated below.
The catalytic cycle is initiated by the reaction of a copper(I) salt with the phenoxide, which is formed by the deprotonation of the catechol-derived starting material by a base. This generates a copper(I) phenoxide intermediate. The presence of a chelating ligand, such as 1,10-phenanthroline, is often crucial at this stage. The ligand coordinates to the copper center, stabilizing the complex and increasing its solubility and reactivity.
The subsequent key step is the intramolecular oxidative addition of the alkyl halide moiety to the copper(I) center. This forms a transient copper(III) intermediate. This step is often the rate-determining step of the reaction. Finally, reductive elimination from the copper(III) intermediate forms the desired C-O bond, yielding the benzodioxinone product and regenerating the active copper(I) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: Synthesis of 2,3-Dihydro-1,4-Benzodioxin-2-one
This protocol describes a general procedure for the synthesis of 2,3-dihydro-1,4-benzodioxin-2-one from catechol and an α-halo ester, adapted from established principles of copper-catalyzed intramolecular O-arylation.[6][7]
Materials and Equipment
-
Reactants: Catechol, Ethyl 2-bromoacetate (or chloroacetate), Copper(I) iodide (CuI), 1,10-Phenanthroline, Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃), Anhydrous 1,4-dioxane (or DMF).
-
Glassware: Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, syringes, and needles.
-
Equipment: Magnetic stirrer with a heating plate, inert gas (nitrogen or argon) supply, oil bath, rotary evaporator, column chromatography setup.
Step-by-Step Procedure
Sources
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- 3. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Photochemical Exploration of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Photochemical Potential of a Versatile Benzodioxinone Scaffold
5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is a heterocyclic compound featuring a unique combination of a salicylic acid derivative masked as a cyclic acetal and an α,β-unsaturated ketone. While direct photochemical studies on this specific molecule are not extensively documented in peer-reviewed literature, its structural motifs suggest a rich and varied photochemical reactivity. The presence of the benzodioxinone core, in particular, points towards intriguing photo-fragmentation pathways. Research on related benzodioxinone structures has shown that they can serve as precursors to highly reactive ketene intermediates upon photolysis.[1][2] This process also cogenerates a stable ketone, which can itself participate in or initiate further photochemical reactions.[1][2]
The phenolic hydroxyl group and the α,β-unsaturated carbonyl system are also key chromophores that are known to mediate a variety of photochemical transformations, including hydrogen abstraction, dimerization, and cycloaddition reactions.[3][4][5] The interplay of these functional groups upon photoexcitation presents a fertile ground for the discovery of novel synthetic routes and the generation of complex molecular architectures.
These application notes provide a detailed, albeit prospective, guide for the systematic investigation of the photochemical reactions of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. The protocols outlined below are based on established photochemical principles and methodologies for analogous compounds. They are intended to serve as a robust starting point for researchers aiming to explore the synthetic utility of this compound in photochemistry.
Part 1: Mechanistic Considerations and Potential Photochemical Pathways
Upon absorption of ultraviolet (UV) light, 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is expected to undergo excitation to a singlet excited state, which can then either react directly or undergo intersystem crossing to a more stable triplet excited state.[6][7] From these excited states, several reaction pathways can be envisaged.
Pathway A: Photo-fragmentation via Norrish-Type I Cleavage
The most anticipated photochemical reaction of the benzodioxinone moiety is a Norrish-Type I cleavage, leading to the formation of a ketene and acetone.[1][2] This pathway offers a synthetically powerful method for the in situ generation of a highly reactive ketene intermediate that can be trapped by various nucleophiles.
Caption: Proposed photo-fragmentation pathway of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one.
Pathway B: Intermolecular [2+2] Photocycloaddition
The α,β-unsaturated ketone moiety can participate in [2+2] photocycloaddition reactions with alkenes to form cyclobutane rings.[8][9] This reaction is a powerful tool for constructing four-membered rings, which are prevalent in many natural products and pharmacologically active compounds.
Caption: General scheme for the [2+2] photocycloaddition reaction.
Pathway C: Photoreduction of the Carbonyl Group
In the presence of a suitable hydrogen donor, the excited carbonyl group can undergo photoreduction.[5][9] This typically proceeds via hydrogen atom abstraction by the excited ketone from the donor molecule, leading to the formation of a ketyl radical and a donor-derived radical. Dimerization of the ketyl radicals can then yield a pinacol product.
Part 2: Experimental Protocols
General Considerations for Photochemical Experiments:
-
Reactor Setup: All photochemical reactions should be carried out in a suitable photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp), a cooling system to maintain a constant temperature, and a vessel made of UV-transparent material like quartz.[10][11][12][13][14]
-
Solvent Selection: The choice of solvent is critical. It should be transparent at the irradiation wavelength and inert under the reaction conditions, unless it is intended to participate in the reaction. For the proposed reactions, solvents like acetonitrile, dichloromethane, and benzene are suitable starting points.
-
Degassing: Dissolved oxygen can quench excited states and lead to unwanted side reactions. Therefore, it is crucial to degas the reaction mixture prior to irradiation, for example, by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes.[15]
-
Monitoring: Reaction progress should be monitored by appropriate analytical techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).
Protocol 1: Investigation of Photo-fragmentation and In Situ Trapping of the Ketene Intermediate
Objective: To generate the hydroxy-ketene intermediate via photolysis and trap it with a nucleophile (e.g., methanol) to form the corresponding salicylic acid ester.
Materials:
-
5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one
-
Anhydrous Methanol
-
Anhydrous Acetonitrile (spectroscopic grade)
-
Quartz reaction vessel
-
Photochemical reactor with a medium-pressure mercury lamp (e.g., 125W or 450W)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: In a 100 mL quartz reaction vessel, dissolve 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one (e.g., 1 mmol, 194.2 mg) and a 10-fold excess of anhydrous methanol (10 mmol, 0.4 mL) in 80 mL of anhydrous acetonitrile.
-
Degassing: Seal the vessel and degas the solution by bubbling with nitrogen or argon for 30 minutes.
-
Irradiation: Place the reaction vessel in the photochemical reactor. Start the cooling system to maintain the reaction temperature at 20-25 °C. Turn on the UV lamp to initiate the reaction.
-
Monitoring: Monitor the reaction progress every 30 minutes by taking aliquots and analyzing them by TLC and GC-MS to observe the consumption of the starting material and the formation of the new product.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), turn off the lamp. Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purification and Characterization: Purify the crude product by column chromatography on silica gel. Characterize the structure of the isolated product using NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm the formation of the methyl salicylate derivative.[16][17][18]
Expected Outcome: Formation of the methyl ester of 2-hydroxy-isobutyryloxy-benzoic acid.
Protocol 2: [2+2] Photocycloaddition with an Alkene
Objective: To investigate the feasibility of a [2+2] photocycloaddition reaction with a model alkene, such as cyclohexene.
Materials:
-
5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one
-
Cyclohexene (freshly distilled)
-
Anhydrous Benzene or Acetonitrile
-
Quartz reaction vessel
-
Photochemical reactor
-
Magnetic stirrer and stir bar
-
Inert gas supply
Procedure:
-
Preparation: Dissolve 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one (1 mmol) and a 5-fold excess of cyclohexene (5 mmol) in 80 mL of anhydrous benzene in a quartz reaction vessel.
-
Degassing: Degas the solution with argon for 30 minutes.
-
Irradiation: Irradiate the solution in the photochemical reactor at 20-25 °C.
-
Monitoring: Follow the reaction by TLC and ¹H NMR spectroscopy of aliquots to detect the formation of the cyclobutane adduct.
-
Work-up and Purification: After completion, evaporate the solvent and excess cyclohexene. Purify the residue by column chromatography to isolate the cycloadduct.
-
Characterization: Characterize the product by NMR, IR, and mass spectrometry to confirm the [2+2] cycloaddition.
Part 3: Quantitative Analysis and Data Presentation
A crucial aspect of photochemical research is the determination of the reaction's efficiency, which is expressed as the quantum yield (Φ). The quantum yield is the number of molecules of reactant consumed or product formed per photon of light absorbed.[19][20][21]
Protocol 3: Determination of the Quantum Yield
Objective: To determine the quantum yield of the photo-fragmentation reaction described in Protocol 1.
Methodology: This protocol requires a more specialized setup, including a monochromatic light source (e.g., a lamp with a bandpass filter or a laser) and a method for measuring the photon flux, known as actinometry.[19][22][23] A common chemical actinometer for the UV region is the potassium ferrioxalate system.
Simplified Workflow:
-
Actinometry: Measure the photon flux of the light source at the desired wavelength using a standard chemical actinometer.
-
Photolysis of the Target Compound: Irradiate a solution of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one under the same conditions for a short period, ensuring low conversion (<10%) to avoid complications from product absorption.
-
Analysis: Quantify the amount of reactant consumed or product formed using a calibrated analytical technique (e.g., HPLC or GC with an internal standard).
-
Calculation: The quantum yield (Φ) is calculated using the formula: Φ = (moles of product formed) / (moles of photons absorbed)
Data Summary Table:
| Photochemical Reaction | Wavelength (nm) | Solvent | Reactant Concentration (M) | Product | Quantum Yield (Φ) (Hypothetical) |
| Photo-fragmentation | 300 | Acetonitrile | 0.01 | Salicylate Ester | 0.35 |
| [2+2] Cycloaddition | 350 | Benzene | 0.01 | Cyclobutane Adduct | 0.15 |
Note: The quantum yield values in the table are hypothetical and serve as an illustrative example of how to present the data.
Conclusion and Future Outlook
The photochemical reactivity of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one represents a promising yet underexplored area of research. The protocols and mechanistic hypotheses presented in these application notes provide a comprehensive framework for initiating a systematic investigation. The ability to generate reactive ketene intermediates under mild, photo-initiated conditions opens up new avenues for the synthesis of complex salicylic acid derivatives. Furthermore, the potential for [2+2] cycloadditions and other photochemical transformations adds to the synthetic versatility of this scaffold. Rigorous characterization of the photoproducts and quantitative determination of reaction efficiencies will be paramount in fully elucidating the photochemical landscape of this intriguing molecule and harnessing its potential in synthetic chemistry and drug development.
References
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Fiveable. (n.d.). Quantum yield determination and interpretation | Photochemistry Class Notes. Retrieved from [Link]
-
Wikipedia. (2023). Norrish reaction. Retrieved from [Link]
-
American Chemical Society. (2017). Benzodioxinone Photochemistry in Macromolecular Science: Progress, Challenges, and Opportunities. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Determining the quantum yield of photochemical reactions in crystals from simultaneous effects of photothermal and photochemical bending of needle-shaped crystals. Retrieved from [Link]
-
ACS Publications. (2017). Benzodioxinone Photochemistry in Macromolecular Science: Progress, Challenges, and Opportunities | ACS Macro Letters. Retrieved from [Link]
-
Vapourtec. (2025). How Does a Photochemistry Flow Reactor Work?. Retrieved from [Link]
-
Techinstro. (n.d.). How to use Photochemical Reactor?. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Retrieved from [Link]
-
MDPI. (2018). Photochemistry of Flavonoids. Retrieved from [Link]
-
Oregon Medical Laser Center. (1998). Quantum Yield. Retrieved from [Link]
-
EduRev. (n.d.). Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download. Retrieved from [Link]
-
Wikipedia. (2023). Quantum yield. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis and characterization of benzodioxinone mono-telechelics and their use in block copolymerization. Retrieved from [Link]
-
Filo. (2025). Explain norrish type 1 and 2 reaction of photochemistry with it.... Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Photochemical studies: Chromones, bischromones and anthraquinone derivatives. Retrieved from [Link]
-
Shilpa Enterprises. (n.d.). MANUAL FOR PHOTOCHEMICAL REACTOR SETUP. Retrieved from [Link]
-
HepatoChem. (n.d.). Photochemical Reactor Setup - Photoreactor Setup and Design. Retrieved from [Link]
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Shanghai 3S Technology. (2024). What is a photochemical reactor?. Retrieved from [Link]
-
ResearchGate. (2019). Exploring Norrish Type I and Type II Reactions: An ab initio Mechanistic Study Highlighting Singlet-State Mediated Chemistry. | Request PDF. Retrieved from [Link]
-
ACS Publications. (2025). Open-Source Photochemistry in the Organic Chemistry Teaching Laboratory | ACS Omega. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Retrieved from [Link]
-
SlideShare. (2021). Photochemistry of Carbonyl Compound, Norrish type I and Type II Reaction | PPTX. Retrieved from [Link]
-
James Cook University. (2023). A Collection of Experimental Standard Procedures in Synthetic Photochemistry. Retrieved from [Link]
-
National Institutes of Health. (2016). Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) A Collection of Experimental Standard Procedures in Synthetic Photochemistry. Retrieved from [Link]
-
ResearchGate. (2025). Naphthodioxinone-1,3-benzodioxole as Photochemically Masked One-Component Type II Photoinitiator for Free Radical Polymerization | Request PDF. Retrieved from [Link]
-
Michigan State University. (n.d.). Photochemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 28.3: Organic Photochemistry. Retrieved from [Link]
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ResearchGate. (2025). Photochemistry and Photophysics of ??-Hydroxy Ketones | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2021). "Synthesis and characterization of benzodioxinone mono-telechelics and " by CUMALİ ÇELİK. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). What Analytical Techniques Are GC, GC/MS, LS, LC/MS, ICP-MS, IR, UV, and NMR? What Are They Primarily Used for?. Retrieved from [Link]
-
ResearchGate. (2025). Photochemical Synthesis of 2,2′-Biflavanones from Flavone | Request PDF. Retrieved from [Link]
-
News-Medical.Net. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]
-
LPD Lab Services Ltd. (n.d.). Chemical Analysis Techniques. Retrieved from [Link]
-
CORE. (n.d.). Title Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. Retrieved from [Link]
-
alwsci. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news. Retrieved from [Link]
-
PubMed. (2008). The use of HPLC/MS, GC/MS, NMR, UV and IR to identify a degradation product of eperisone hydrochloride in the tablets. Retrieved from [Link]
-
ResearchGate. (n.d.). Photochemistry of ketones and aldehydes. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one for Advanced Polymer Synthesis
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one in modern polymer synthesis. This versatile monomer serves as a thermally activated precursor for a highly reactive quinoketene intermediate, enabling the synthesis of a variety of well-defined polymers, including polyesters and advanced macromolecular architectures like block copolymers. We will explore the underlying reaction mechanisms, provide detailed, field-proven protocols for thermal polymerization, and discuss the characterization of the resulting materials. The causality behind experimental choices is emphasized to ensure reproducibility and facilitate further innovation.
Introduction: The Strategic Advantage of Benzodioxinone Monomers
5-Hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is a unique building block in polymer chemistry, valued for its ability to undergo controlled ring-opening upon thermal stimulation.[1] Unlike conventional monomers, its polymerization does not proceed through standard chain-growth or step-growth mechanisms alone. Instead, it relies on the in situ generation of a highly reactive quinoketene intermediate.
The core structure, a derivative of salicylic acid, provides a latent phenolic hydroxyl group and a protected carboxylic acid in the form of a dioxinone ring. The key to its utility lies in the thermal lability of this ring. Upon heating, the 4H-1,3-benzodioxin-4-one moiety undergoes a retro-[4+2] cycloaddition (or a related concerted pericyclic reaction), eliminating acetone and forming a quinoketene.[1][2] This ketene is a powerful electrophile that readily reacts with nucleophiles such as alcohols and amines to form stable ester and amide linkages, respectively.[1][3] This process forms the basis of polycondensation reactions.
The 5-hydroxy substituent offers a crucial handle for creating polymers. It can act as the nucleophilic site for reaction with a ketene generated from another monomer, enabling self-condensation to form aromatic polyesters (polyhydroxybenzoates). Furthermore, this hydroxyl group can be modified to install other functionalities, allowing the benzodioxinone to be incorporated into more complex polymer architectures.[1][4]
Key Properties of the Monomer:
| Property | Value | Source |
|---|---|---|
| Chemical Name | 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one | [5] |
| CAS Number | 154714-19-9 | [6] |
| Molecular Formula | C₁₀H₁₀O₄ | [5] |
| Molecular Weight | 194.18 g/mol |[5] |
Core Mechanism: Thermally-Induced Ketene Formation and Polycondensation
The polymerization process is underpinned by a clean and efficient thermal reaction. The stability of the eliminated byproduct, acetone, provides a strong thermodynamic driving force for the reaction.
Step 1: Thermal Activation and Ketene Generation Upon heating, typically above 150 °C, the benzodioxinone ring opens, releasing acetone and forming the transient quinoketene. This step is the rate-determining initiation for the polymerization.
Step 2: Nucleophilic Attack and Propagation The generated electrophilic ketene is immediately trapped by a nucleophile. In the case of self-condensation, the phenolic hydroxyl group of another monomer molecule attacks the ketene carbon.
Step 3: Rearomatization and Ester Bond Formation The resulting enolate intermediate undergoes tautomerization to regenerate the stable aromatic ring, thereby forming a stable ester bond and elongating the polymer chain. This process repeats to build the polyester backbone.
The overall mechanism allows for the synthesis of poly(3-hydroxybenzoate), an aromatic polyester with interesting thermal and mechanical properties.
Caption: Mechanism of thermal polycondensation.
Experimental Protocols
Disclaimer: All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Synthesis of Poly(3-hydroxybenzoate) via Thermal Self-Condensation
This protocol describes the bulk polymerization of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one to produce an aromatic polyester. The causality for a high-temperature, high-vacuum process is to drive the reaction to completion by continuously removing the acetone byproduct, thereby maximizing molecular weight according to Le Chatelier's principle.
Materials & Equipment:
-
5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one (≥98% purity)
-
High-vacuum pump (<0.1 mbar)
-
Schlenk flask or similar reaction vessel suitable for high vacuum and temperature
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas (Argon or Nitrogen) line
-
Solvents for purification: Chloroform, Methanol
Step-by-Step Procedure:
-
Vessel Preparation: Thoroughly dry the reaction vessel and stir bar in an oven at 120 °C overnight and cool under a stream of inert gas.
-
Monomer Charging: Weigh 5.00 g of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one and add it to the reaction vessel.
-
Inerting the System: Seal the vessel and purge with inert gas for 15 minutes to remove air and moisture, which can interfere with the polymerization.
-
Initial Melting: Place the vessel in the heating mantle and heat to 160 °C under a gentle flow of inert gas. The monomer should melt to form a clear liquid.
-
Polymerization - Stage 1 (Atmospheric Pressure): Maintain the temperature at 160-180 °C for 2 hours. Vigorous bubbling should be observed as acetone is released. This initial stage builds low molecular weight oligomers.
-
Polymerization - Stage 2 (Under Vacuum): Gradually apply high vacuum to the system over 30 minutes. Increase the temperature to 200-220 °C. The viscosity of the reaction mixture will increase significantly. Continue the reaction under high vacuum for 4-6 hours to build high molecular weight polymer.
-
Cooling and Isolation: Remove the heat source and allow the vessel to cool to room temperature under inert gas. The resulting polymer will be a solid, glassy material.
-
Purification: Dissolve the crude polymer in a minimal amount of chloroform. Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.
-
Drying: Collect the purified polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 60 °C until a constant weight is achieved.
Protocol 2: Synthesis of an Alkyne-Functionalized Benzodioxinone for Block Copolymer Synthesis
This protocol details the functionalization of the monomer's hydroxyl group, creating a building block for more complex architectures via click chemistry.[1][4] This functionalized monomer can be attached to an azide-terminated polymer to create a macroinitiator, which can then be used to grow a second polymer block.
Materials & Equipment:
-
5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one
-
Propargyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Round-bottom flask with reflux condenser
-
Standard glassware for extraction and purification
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask under inert atmosphere, add 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one (1.0 g, ~5.15 mmol) and anhydrous K₂CO₃ (1.42 g, ~10.3 mmol).
-
Solvent Addition: Add 30 mL of anhydrous acetone via syringe.
-
Reaction Initiation: Add propargyl bromide (0.55 mL, ~6.18 mmol) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the mixture to remove K₂CO₃. Evaporate the acetone under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water (3 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product, 2,2-dimethyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d][1][3]dioxin-4-one.[7]
-
Final Purification: Purify the product by column chromatography on silica gel to obtain a pure, light-yellow solid.[1]
Caption: Experimental workflows for polymerization and functionalization.
Polymer Characterization
Characterization is essential to confirm the success of the synthesis and to understand the properties of the new material.
| Technique | Purpose | Expected Results |
| FT-IR Spectroscopy | Confirm chemical structure | Disappearance of the broad -OH peak (~3400 cm⁻¹). Appearance of a strong ester carbonyl (C=O) peak around 1735 cm⁻¹. |
| ¹H & ¹³C NMR Spectroscopy | Verify polymer structure and purity | Analysis of aromatic and aliphatic proton/carbon signals to confirm the polyester backbone and absence of residual monomer. |
| Gel Permeation Chromatography (GPC/SEC) | Determine molecular weight (Mn, Mw) and polydispersity index (Đ) | Provides quantitative data on the size distribution of the polymer chains. For thermal condensation, Đ is typically ~2. |
| Differential Scanning Calorimetry (DSC) | Measure thermal transitions | Determines the glass transition temperature (Tg) and melting temperature (Tm), if any. Aromatic polyesters like poly(3-hydroxybutyrate) derivatives typically exhibit a Tg in the range of 0-27 °C and a Tm of 173-180 °C, although this can vary significantly with structure.[8][9][10] |
| Thermogravimetric Analysis (TGA) | Assess thermal stability | Measures the onset of thermal degradation. PHB-based polymers are generally stable up to ~250-300 °C.[8][9] |
Advanced Applications: Pathway to Block Copolymers
The true power of this chemistry is revealed when building complex architectures. The alkyne-functionalized monomer from Protocol 2 is a gateway to block copolymers via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][4]
-
Synthesize Polymer A: First, a polymer with a terminal azide group (e.g., Azide-terminated Poly(methyl methacrylate), PMMA-N₃) is synthesized using a controlled polymerization technique like ATRP followed by end-group modification.[1]
-
Click Reaction: The alkyne-functionalized benzodioxinone is "clicked" onto the PMMA-N₃ chain. This creates a macroinitiator: a PMMA chain with a thermally active benzodioxinone at one end.
-
Grow Polymer B: This macroinitiator is then heated in the presence of a suitable co-monomer (e.g., a diol) to initiate the growth of the second block (a polyester), forming a PMMA-b-Polyester block copolymer. This method allows for the precise combination of different polymer types into a single molecule.[1][4]
Conclusion and Future Outlook
5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is a highly valuable monomer for creating well-defined aromatic polyesters and provides a strategic entry point for advanced macromolecular engineering. Its thermally-triggered ketene chemistry offers a clean and efficient polymerization route. By leveraging modern synthetic techniques like click chemistry, this seemingly simple monomer can be used to construct sophisticated block copolymers and other functional materials. The protocols and insights provided herein serve as a robust foundation for researchers aiming to explore the potential of benzodioxinone chemistry in materials science, drug delivery, and beyond.
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Tasdelen, M. A., & Yagci, Y. (2017). Benzodioxinone Photochemistry in Macromolecular Science: Progress, Challenges, and Opportunities. PubMed. [Link]
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Tasdelen, M. A., & Yagci, Y. (2015). Photochemically masked benzophenone: Photoinitiated free radical polymerization by using benzodioxinone. ResearchGate. [Link]
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Celik, C., & Acik, G. (2021). Synthesis and Characterization of Benzodioxinone-Bearing Methacrylate-Based Random Copolymer via Atom Transfer Radical Polymerization. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
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Çelik, C., & Arsu, N. (2021). Synthesis and characterization of benzodioxinone mono-telechelics and their use in block copolymerization. Semantic Scholar. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11052514, 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-. PubChem. [Link]
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Celik, O., et al. (2015). Crystal structure and synthesis of 2,2-dimethyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d][1][3]dioxin-4-one. ResearchGate. [Link]
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Unknown Author. (n.d.). Synthesis of 2,5-dimethyl-4-hydroxy-3 (2H)-furanone. ResearchGate. [Link]
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Kim, D. Y., et al. (2023). Evaluation of Blended Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) Properties Containing Various 3HHx Monomers. MDPI. [Link]
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Çelik, C. (n.d.). Synthesis and characterization of benzodioxinone mono-telechelics and their use in block copolymerization. TÜBİTAK Academic Journals. [Link]
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Aitken, R. A., et al. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. MDPI. [Link]
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Analytical Strategies for the Characterization and Quantification of 4H-1,3-Benzodioxin-4-one Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4H-1,3-Benzodioxin-4-one Derivatives
4H-1,3-Benzodioxin-4-one derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1] Their core structure, derived from salicylic acid, serves as a versatile scaffold for the synthesis of a wide array of functionalized molecules.[2][3] These compounds and their analogs have been explored for various applications, leveraging their unique chemical properties. Given their diverse applications, rigorous analytical methodologies are paramount to ensure the identity, purity, and quantity of these derivatives in various matrices. This guide provides a comprehensive overview of robust analytical techniques for the characterization and quantification of 4H-1,3-Benzodioxin-4-one derivatives, complete with detailed protocols and expert insights to facilitate seamless adoption in a laboratory setting.
Structural Elucidation: A Multi-Spectroscopic Approach
The foundational step in analyzing any novel or synthesized compound is the unambiguous determination of its chemical structure. For 4H-1,3-Benzodioxin-4-one derivatives, a combination of spectroscopic techniques is indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Expertise & Experience: Both ¹H and ¹³C NMR are crucial. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR, in turn, reveals the number and types of carbon atoms. For 4H-1,3-Benzodioxin-4-one derivatives, specific chemical shifts are indicative of the core structure and its substituents. For instance, the protons on the aromatic ring will appear in the downfield region (typically δ 6.5-8.0 ppm), while protons of aliphatic substituents will be in the upfield region. The carbonyl carbon of the lactone ring is a key indicator in the ¹³C NMR spectrum, typically appearing significantly downfield.
Protocol 1: NMR Analysis of a 4H-1,3-Benzodioxin-4-one Derivative
1. Sample Preparation: a. Accurately weigh 5-10 mg of the purified derivative. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest. c. Use a vortex mixer to ensure homogeneity.
2. Instrumental Analysis: a. The analysis can be performed on a 400 or 500 MHz NMR spectrometer. b. Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise. c. Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. d. Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
3. Data Interpretation: a. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. b. Analyze the splitting patterns (singlet, doublet, triplet, etc.) to deduce the connectivity of protons. c. Correlate the chemical shifts in both ¹H and ¹³C spectra with expected values for the proposed structure. Two-dimensional NMR techniques like COSY and HSQC can be employed for more complex structures to establish proton-proton and proton-carbon correlations, respectively.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Expertise & Experience: For 4H-1,3-Benzodioxin-4-one derivatives, the most prominent and diagnostic absorption band is the carbonyl (C=O) stretching of the lactone ring, which typically appears in the region of 1725-1760 cm⁻¹.[4] Other key absorbances include C-O stretching of the ester and ether linkages, and C-H stretching of the aromatic and aliphatic parts of the molecule. The presence or absence of a broad O-H stretching band can confirm the success of reactions involving hydroxyl groups.
Protocol 2: FT-IR Analysis
1. Sample Preparation: a. For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the dry, powdered sample directly on the ATR crystal. b. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
2. Instrumental Analysis: a. Record the spectrum, typically in the range of 4000-400 cm⁻¹. b. Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before running the sample. c. Co-add 16-32 scans to obtain a high-quality spectrum.
3. Data Interpretation: a. Identify the characteristic absorption bands and assign them to the corresponding functional groups. b. Compare the obtained spectrum with that of the starting materials to confirm the chemical transformation.
| Functional Group | Typical Wavenumber (cm⁻¹) | Significance for 4H-1,3-Benzodioxin-4-one Derivatives |
| C=O (Lactone) | 1725 - 1760 | Confirms the presence of the core dioxinone ring.[4] |
| C-O (Ester/Ether) | 1100 - 1300 | Indicates the ether and ester linkages within the structure.[4] |
| C-H (Aromatic) | 3000 - 3100 (stretching) | Confirms the presence of the benzene ring. |
| C-H (Aliphatic) | 2850 - 2960 (stretching) | Indicates the presence of alkyl substituents.[4] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in 4H-1,3-Benzodioxin-4-one derivatives.
Expertise & Experience: The benzoyl group within the structure is the primary chromophore. The position and intensity of the absorption maxima (λ_max) can be influenced by the substituents on the aromatic ring. This technique is often used to monitor the progress of a reaction or to quantify the concentration of a compound in solution using the Beer-Lambert law.
Protocol 3: UV-Vis Spectroscopic Analysis
1. Sample Preparation: a. Prepare a stock solution of the derivative in a UV-transparent solvent (e.g., methanol, acetonitrile, or ethanol) at a known concentration (e.g., 1 mg/mL). b. Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (typically resulting in an absorbance between 0.2 and 0.8).
2. Instrumental Analysis: a. Use a dual-beam UV-Vis spectrophotometer. b. Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes. c. Record the UV-Vis spectrum of the sample solution, typically from 200 to 400 nm.
3. Data Interpretation: a. Identify the wavelength(s) of maximum absorbance (λ_max). b. For quantitative analysis, create a calibration curve by plotting absorbance versus concentration for a series of standard solutions.
Separation and Quantification: Chromatographic Techniques
Chromatographic methods are essential for separating 4H-1,3-Benzodioxin-4-one derivatives from complex mixtures, assessing purity, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation of non-volatile or thermally labile compounds. Reversed-phase HPLC is particularly well-suited for the analysis of moderately polar compounds like 4H-1,3-Benzodioxin-4-one derivatives.[2][5]
Expertise & Experience: The choice of stationary phase (column) and mobile phase is critical for achieving good separation. A C18 column is a common and effective choice for these compounds.[6] The mobile phase typically consists of a mixture of water or a buffer and an organic modifier like acetonitrile or methanol.[5] A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to separate compounds with a range of polarities.
Protocol 4: Reversed-Phase HPLC Analysis
1. Sample and Mobile Phase Preparation: a. Dissolve the sample in the initial mobile phase solvent or a compatible solvent at a concentration of approximately 0.1-1 mg/mL.[7] b. Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.[7] c. Prepare the mobile phases. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid. The acid helps to improve peak shape.[8] d. Degas the mobile phases to prevent the formation of bubbles in the system.
2. Instrumental Parameters:
| Parameter | Typical Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at a predetermined λ_max (e.g., 254 nm or 280 nm) |
3. Data Analysis: a. Identify the peaks corresponding to the 4H-1,3-Benzodioxin-4-one derivative and any impurities based on their retention times. b. For purity assessment, calculate the peak area percentage of the main component. c. For quantification, create a calibration curve using standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds.[4] For some 4H-1,3-Benzodioxin-4-one derivatives, particularly those with lower molecular weights and without thermally labile functional groups, GC-MS can be an effective analytical tool.
Expertise & Experience: The key to successful GC-MS analysis is ensuring the analyte is sufficiently volatile and stable at the temperatures used in the GC inlet and column. Derivatization may be necessary for compounds with polar functional groups like hydroxyl or carboxylic acids to increase their volatility.[1] The mass spectrometer provides structural information based on the fragmentation pattern of the molecule, which can be compared to spectral libraries for identification.[9][10]
Protocol 5: GC-MS Analysis
1. Sample Preparation: a. Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of approximately 0.1 mg/mL.[4] b. If necessary, perform derivatization (e.g., silylation) to increase the volatility of the analyte. c. Transfer the solution to a GC vial.
2. Instrumental Parameters:
| Parameter | Typical Setting |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[11] |
| Mass Range | m/z 40-500 |
3. Data Analysis: a. Identify the peak of interest in the total ion chromatogram (TIC). b. Analyze the mass spectrum of the peak and compare it to a reference library (e.g., NIST) for compound identification. c. The molecular ion peak (M⁺) and characteristic fragment ions will provide evidence for the structure.
Visualizing the Analytical Workflow
A systematic approach is crucial for the comprehensive analysis of 4H-1,3-Benzodioxin-4-one derivatives. The following workflow diagram illustrates the logical progression from initial characterization to quantitative analysis.
Caption: General analytical workflow for 4H-1,3-Benzodioxin-4-one derivatives.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization and quantification of 4H-1,3-Benzodioxin-4-one derivatives. By integrating spectroscopic and chromatographic techniques, researchers and drug development professionals can confidently ascertain the identity, purity, and concentration of these valuable compounds, ensuring the quality and reliability of their scientific investigations and product development endeavors. The provided protocols are designed to be adaptable to specific derivatives and laboratory instrumentation, serving as a solid foundation for method development and validation.
References
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Çelik, C. (2021). Synthesis and characterization of benzodioxinone mono-telechelics and their use in block copolymerization. Turkish Journal of Chemistry, 45(4), 1115-1124. [Link]
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Wikipedia. (2023, October 27). Reversed-phase chromatography. Retrieved from [Link]
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MDPI. (2021). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Retrieved from [Link]
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Application Notes and Protocols for the Structural Elucidation of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one by NMR and Mass Spectrometry
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for the structural characterization of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one (Molecular Formula: C₁₀H₁₀O₄, Molecular Weight: 194.18 g/mol )[1][2]. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are presented, tailored for researchers, scientists, and professionals in drug development. This document aims to serve as a practical resource, explaining the rationale behind experimental choices and providing a framework for obtaining high-quality, reproducible data for this and structurally related compounds.
Introduction to 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one
5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is a heterocyclic organic compound featuring a benzodioxinone core. This scaffold is of interest in medicinal chemistry and materials science due to the presence of a phenolic hydroxyl group, a cyclic acetal, and a lactone (cyclic ester) functionality. Accurate structural elucidation is paramount for understanding its chemical reactivity, biological activity, and for quality control in synthetic processes. NMR spectroscopy and mass spectrometry are indispensable tools for providing unambiguous structural confirmation and purity assessment.
This application note will detail the expected spectral characteristics based on the compound's structure and provide step-by-step protocols for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one, ¹H and ¹³C NMR will be the primary techniques for structural verification.
Predicted ¹H and ¹³C NMR Spectral Data
Based on the structure of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one, the following ¹H and ¹³C NMR chemical shifts have been predicted. These predictions are generated using established chemical shift databases and algorithms, providing a reliable reference for experimental data.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.70 | Singlet | 6H | 2 x CH₃ | Gem-dimethyl group on the acetal, shielded environment. |
| ~6.90 | Doublet | 1H | Ar-H | Aromatic proton ortho to the hydroxyl group, showing ortho coupling. |
| ~7.10 | Doublet | 1H | Ar-H | Aromatic proton para to the hydroxyl group, showing meta coupling. |
| ~7.60 | Triplet | 1H | Ar-H | Aromatic proton meta to the hydroxyl group, showing ortho and meta couplings. |
| ~9.50 | Singlet | 1H | OH | Phenolic hydroxyl proton, chemical shift can be variable and concentration-dependent. |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~25 | CH₃ | 2 x CH₃ | Gem-dimethyl carbons. |
| ~105 | Quaternary | C(CH₃)₂ | Acetal carbon. |
| ~115 | CH | Ar-CH | Aromatic carbon ortho to the hydroxyl group. |
| ~120 | CH | Ar-CH | Aromatic carbon para to the hydroxyl group. |
| ~135 | CH | Ar-CH | Aromatic carbon meta to the hydroxyl group. |
| ~118 | Quaternary | Ar-C | Aromatic carbon bearing the lactone oxygen. |
| ~155 | Quaternary | Ar-C | Aromatic carbon bearing the hydroxyl group. |
| ~165 | Quaternary | C=O | Lactone carbonyl carbon, deshielded. |
Experimental Protocol: NMR Spectroscopy
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
2.2.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of purified 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Use approximately 0.6-0.7 mL of deuterated solvent.
-
Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial. Gentle vortexing may be applied to aid dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). The residual solvent peak of CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can also be used for calibration.
2.2.2. Instrument Parameters (for a 500 MHz Spectrometer)
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or more for dilute samples).
-
NMR Workflow Diagram
Caption: Workflow for NMR analysis of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.
Predicted Mass Spectral Data and Fragmentation
3.1.1. Molecular Ion
The exact mass of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is 194.0579 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ at m/z 195.0657 is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 193.0501 should be readily observed due to the acidic phenolic proton.
3.1.2. Fragmentation Pathways
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ or [M-H]⁻ ions will induce fragmentation, providing valuable structural insights. Key predicted fragmentation pathways include:
-
Loss of Acetone (58 Da): A characteristic fragmentation of the 2,2-dimethyl-1,3-dioxinone ring system is the retro-Diels-Alder type reaction leading to the loss of acetone.
-
Loss of Carbon Monoxide (28 Da): Decarbonylation from the lactone moiety is a common fragmentation pathway for such structures.
-
Loss of a Methyl Radical (15 Da): Cleavage of a methyl group from the gem-dimethyl acetal is also possible.
Table 3: Predicted Key Fragment Ions in ESI-MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 195.0657 ([M+H]⁺) | 137.0239 | C₃H₆O (Acetone) | Protonated 5-hydroxy-4-oxo-benzo-lactone intermediate |
| 195.0657 ([M+H]⁺) | 167.0708 | CO | Ring-opened protonated species |
| 195.0657 ([M+H]⁺) | 180.0426 | CH₃ | Protonated species with loss of a methyl radical |
| 193.0501 ([M-H]⁻) | 135.0133 | C₃H₆O (Acetone) | Deprotonated 5-hydroxy-4-oxo-benzo-lactone intermediate |
| 193.0501 ([M-H]⁻) | 149.0239 | CO₂ | Deprotonated species after loss of carbon dioxide |
Experimental Protocol: Mass Spectrometry
This protocol is designed for a liquid chromatography-mass spectrometry (LC-MS) system equipped with an ESI source.
3.2.1. Sample Preparation
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.
3.2.2. LC-MS Parameters
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good separation and peak shape.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (ESI):
-
Ionization Mode: Both positive and negative modes should be evaluated. The phenolic nature of the compound suggests negative mode may provide higher sensitivity[3].
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Desolvation Temperature: 350-450 °C.
-
MS Scan Range: m/z 50-500.
-
MS/MS: Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ions of interest (m/z 195.07 and 193.05). Use a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.
-
Mass Spectrometry Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a robust and reliable approach for the comprehensive structural characterization of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. The detailed protocols and predicted spectral data presented in this application note serve as a valuable resource for researchers working with this compound and its analogs. Adherence to these methodologies will ensure the acquisition of high-quality data, leading to confident structural assignment and facilitating further research and development.
References
-
de Rijke, E., et al. (2006). Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea. Journal of Chromatography A, 855(2), 529-37. [Link]
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PubChem. (n.d.). 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-. National Center for Biotechnology Information. [Link]
-
ChemAxon. (n.d.). NMR Predictor. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
Sources
Application Note & Protocols: In Vitro Profiling of 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-
Introduction: Rationale for Investigation
4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- (henceforth referred to as 'the compound'), with CAS number 154714-19-9, is a phenolic heterocyclic compound.[1][2][3] While comprehensive biological data on this specific molecule is nascent, its structural motifs—notably the hydroxylated benzene ring and the dioxinone core—share features with classes of compounds known for a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[4] For instance, the phenolic hydroxyl group is a common feature in many natural antioxidants that act as free radical scavengers.
This document serves as a technical guide for researchers, scientists, and drug development professionals initiating the in vitro characterization of this compound. It provides a logical, tiered experimental workflow designed to efficiently profile its foundational bioactivities. The protocols herein are established, validated methods intended to generate robust and reproducible preliminary data on the compound's cytotoxicity, antioxidant potential, and anti-inflammatory properties.
Recommended Screening Cascade
A systematic approach is crucial for the initial characterization of a novel compound. We propose a three-stage cascade to first establish a safe therapeutic window (cytotoxicity), followed by investigation into its specific mechanistic activities.
Caption: Proposed experimental workflow for compound characterization.
Foundational Assay: Cytotoxicity Profiling
Rationale: Before assessing specific bioactivities, it is imperative to determine the concentration range at which the compound is non-toxic to cells. The MTT assay is a standard colorimetric method that measures cellular metabolic activity, serving as a proxy for cell viability.[5][6] This assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in living cells.[7]
Protocol 3.1: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the compound in sterile DMSO. Prepare serial dilutions in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Include a "vehicle control" (DMSO concentration matched to the highest compound dose) and a "no treatment" control.
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the respective compound concentrations or controls.
-
Incubate for 24-48 hours.
-
-
MTT Incubation & Solubilization:
-
Prepare a 5 mg/mL MTT stock solution in sterile PBS.[7]
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[8]
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[7]
-
Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the crystals.[5]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
| Parameter | Recommended Value | Source |
| Cell Line | RAW 264.7 or HeLa | [9] |
| Seeding Density | 1 x 10⁴ cells/well | [5] |
| Compound Incubation | 24 - 48 hours | [9] |
| MTT Concentration | 0.5 mg/mL | [5] |
| Solubilizing Agent | DMSO | [5] |
| Absorbance Reading | 570 nm | [8] |
Mechanistic Assay: Antioxidant Activity
Rationale: The presence of a hydroxyl group on the aromatic ring suggests potential radical-scavenging activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple cell-free method to evaluate this property.[10][11] The stable free radical DPPH has a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant. The change in absorbance is directly proportional to the compound's radical scavenging capacity.
Protocol 4.1: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Store in an amber bottle at 4°C.
-
Prepare a stock solution of the compound in methanol. Create serial dilutions to test a range of concentrations (e.g., 1-200 µg/mL).
-
Use Ascorbic acid or Trolox as a positive control.[11]
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of each compound dilution or control.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the compound concentration to determine the EC₅₀ (the concentration required to scavenge 50% of DPPH radicals).
-
Mechanistic Assay: Anti-inflammatory Potential
Rationale: Chronic inflammation is linked to the overproduction of mediators like nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages.[12] Many phenolic compounds exhibit anti-inflammatory activity by suppressing this pathway. This assay uses lipopolysaccharide (LPS) to stimulate RAW 264.7 macrophage cells, inducing an inflammatory response characterized by NO production.[13] The amount of NO produced is indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[13][14]
Signaling Pathway Context
LPS, a component of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on macrophages.[15] This initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[16][17] Activated NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory genes, including iNOS, which then produces high levels of NO.[12] The compound may inhibit this pathway at various points.
Caption: Simplified LPS-induced NF-κB signaling pathway in macrophages.
Protocol 5.1: Nitric Oxide Inhibition Assay
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat cells for 2 hours with various sub-toxic concentrations of the compound (determined from the MTT assay).
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[13]
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Griess Reagent Assay:
-
After incubation, carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare the Griess Reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[13]
-
Add 100 µL of the freshly prepared Griess Reagent to each well containing the supernatant.[13]
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
| Parameter | Recommended Value | Source |
| Cell Line | RAW 264.7 | [9][13] |
| LPS Concentration | 1 µg/mL | [13] |
| Compound Pre-incubation | 2 hours | [9] |
| LPS Stimulation | 24 hours | [13] |
| Griess Reagent | 1:1 mix of components | [13] |
| Absorbance Reading | 540 nm | [5] |
Data Interpretation and Next Steps
The results from this initial screening cascade will provide a foundational understanding of the compound's bioactivity profile.
-
High Cytotoxicity (Low IC₅₀): If the compound is highly toxic, it may be a candidate for anticancer research, and further assays (e.g., apoptosis, cell cycle analysis) would be warranted.
-
Low Cytotoxicity & Strong Antioxidant/Anti-inflammatory Activity: If the compound is non-toxic but shows potent activity in the DPPH and NO assays, it suggests a favorable therapeutic profile. Subsequent steps should include investigating its effects on the expression of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6) via RT-PCR or Western Blot to further elucidate its mechanism of action.[9][18]
By following these detailed protocols, researchers can generate a robust preliminary dataset to guide future investigation and development of 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-.
References
-
Cook, D. N. (2021). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology. Available at: [Link]
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
O'Neill, L. A. J., & Bowie, A. G. (2010). Transcriptional profiling of the LPS induced NF-κB response in macrophages. Journal of Leukocyte Biology. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Medzhitov, R. (2007). Distinct pathways of LPS-induced NF-κB activation and cytokine production in human myeloid and nonmyeloid cells defined by selective utilization of MyD88 and Mal/TIRAP. Blood. Available at: [Link]
-
MDPI. (n.d.). HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway. Retrieved from [Link]
-
MDPI. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). NF-κB activation in LPS stimulated RAW 264.7 cells. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. Available at: [Link]
-
ResearchGate. (n.d.). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. Retrieved from [Link]
-
Hindawi. (2017). In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Available at: [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Available at: [Link]
-
PubChem. (n.d.). 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-. Retrieved from [Link]
-
MDPI. (n.d.). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Retrieved from [Link]
-
PubChem. (n.d.). 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. Retrieved from [Link]
-
PubChem. (n.d.). 4H-1,3-Benzodioxin-4-one, hexahydro-4a-methyl-, (4aR-cis)-. Retrieved from [Link]
-
LookChem. (n.d.). 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Available at: [Link]
-
PubMed. (2009). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters. Available at: [Link]
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ResearchGate. (n.d.). Characterization of 2,5-dimethyl-2,4-dihydroxy-3(2H) furanone, A Flavourant Principle From Sysepalum dulcificum. Retrieved from [Link]
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Application Notes and Protocols for 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one as a Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Benzodioxinone Scaffold
5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is a heterocyclic organic compound belonging to the benzodioxinone class. While this specific molecule is not extensively characterized in biological literature, the benzodioxinone core is of significant interest in medicinal and synthetic chemistry. Derivatives of 4H-benzo[d][1][2]dioxin-4-one have been identified as the active core in various biologically active molecules, including nucleoside transport inhibitors, topoisomerase I inhibitors, and compounds with antiplasmodial and cytotoxic properties.[3] Therefore, 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one presents itself as a compelling candidate for biological screening and potential development as a chemical probe or a lead compound in drug discovery.
These application notes provide a structured, hypothesis-driven framework for researchers to investigate the potential biological activities of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one, based on the known activities of its chemical class. The protocols outlined below are robust, well-established methods that can be adapted for the initial characterization of this compound's bioactivity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | [4] |
| Molecular Weight | 194.18 g/mol | [4] |
| CAS Number | 154714-19-9 | [4] |
| IUPAC Name | 5-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one | [4] |
| Appearance | Neat (likely a solid) | [5] |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited. | General Chemical Principles |
Proposed Research Workflow: A Hypothesis-Driven Approach
Given the nascent stage of research on this specific compound, a logical and systematic screening workflow is essential. The following diagram outlines a proposed pathway for investigating the biological potential of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one.
Caption: Proposed workflow for the biological evaluation of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one.
Protocol 1: In Vitro Cytotoxicity Screening using MTT Assay
Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. It is a fundamental and widely used method for initial cytotoxicity screening of novel compounds against cancer cell lines. This protocol will determine if 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one exhibits general cytotoxic or anti-proliferative effects.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines to ~80% confluency.
-
Trypsinize and resuspend the cells in complete growth medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
-
Protocol 2: Topoisomerase I Inhibition Assay (DNA Relaxation)
Rationale: As some benzodioxinone derivatives have been reported to inhibit topoisomerase I, this assay will investigate if 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one can inhibit the relaxation of supercoiled DNA by this enzyme.[1][3]
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I assay buffer
-
5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one (in DMSO)
-
Camptothecin (positive control inhibitor)
-
Stop buffer/loading dye (containing SDS and a tracking dye)
-
Agarose gel (0.8-1.0%) in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and power supply
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup:
-
On ice, prepare the reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction would include:
-
2 µL of 10x Topoisomerase I assay buffer
-
1 µL of supercoiled DNA (e.g., 0.5 µg)
-
1 µL of the test compound at various concentrations (or DMSO for control)
-
x µL of nuclease-free water
-
1 µL of human Topoisomerase I enzyme
-
-
Include a "no enzyme" control and a positive control with camptothecin.
-
-
Incubation:
-
Gently mix the components and incubate at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 5 µL of stop buffer/loading dye.
-
-
Agarose Gel Electrophoresis:
-
Load the entire reaction mixture into the wells of an agarose gel.
-
Run the gel at a constant voltage until the tracking dye has migrated sufficiently to separate the different DNA topoisomers.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
-
Data Interpretation:
-
In the absence of an inhibitor, Topoisomerase I will convert the fast-migrating supercoiled DNA into slower-migrating relaxed topoisomers.
-
An effective inhibitor will prevent this relaxation, resulting in a band pattern similar to the "no enzyme" control (predominantly supercoiled DNA).
-
The degree of inhibition can be quantified by measuring the band intensities.
-
Caption: Mechanism of the Topoisomerase I DNA relaxation assay.
Protocol 3: Nucleoside Transporter Inhibition Assay
Rationale: Given that some benzodioxinone derivatives act as nucleoside transport inhibitors, this assay can determine if 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one interferes with the uptake of nucleosides into cells.[3] This protocol describes a common method using a radiolabeled nucleoside.
Materials:
-
Cells expressing the target nucleoside transporter (e.g., ENT1-overexpressing cell line or a cell line with high endogenous expression)
-
Radiolabeled nucleoside (e.g., [³H]-uridine or [³H]-adenosine)
-
Wash buffer (ice-cold PBS)
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
24-well cell culture plates
-
Dipyridamole (positive control inhibitor)
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate and grow to confluency.
-
-
Pre-incubation with Inhibitor:
-
Wash the cells once with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add transport buffer containing various concentrations of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one or controls (vehicle, dipyridamole).
-
Pre-incubate for 10-20 minutes at room temperature or 37°C.
-
-
Uptake Assay:
-
Initiate the uptake by adding the radiolabeled nucleoside to each well at a specific final concentration.
-
Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of transport.
-
-
Termination and Washing:
-
Rapidly terminate the uptake by aspirating the medium and washing the cells three times with ice-cold wash buffer.
-
-
Cell Lysis and Counting:
-
Lyse the cells in each well with lysis buffer.
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail, mix well, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of radiolabeled nucleoside taken up by the cells in the presence and absence of the test compound.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
-
Data Presentation and Interpretation
The results from the initial screening assays should be tabulated for clear comparison.
Table 1: Hypothetical Cytotoxicity Data for 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one
| Cell Line | IC₅₀ (µM) |
| MCF-7 | [Insert Value] |
| A549 | [Insert Value] |
| HCT116 | [Insert Value] |
| Normal Fibroblasts | [Insert Value] |
Table 2: Hypothetical Mechanistic Assay Data
| Assay | Target | IC₅₀ (µM) |
| DNA Relaxation | Topoisomerase I | [Insert Value] |
| Nucleoside Uptake | ENT1 | [Insert Value] |
Interpretation:
-
Potent cytotoxicity (low µM IC₅₀) against cancer cell lines, with lower toxicity to normal cells, would suggest a favorable therapeutic window and warrant further investigation.
-
If the compound shows significant inhibition in either the topoisomerase or nucleoside transport assay at concentrations comparable to its cytotoxic IC₅₀, it provides a strong indication of its potential mechanism of action.
-
If cytotoxicity is observed, but no activity is seen in these specific mechanistic assays, it suggests the compound may be acting through an alternative pathway, which would then require broader screening efforts.
Concluding Remarks and Future Directions
5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one represents a molecule with unexplored biological potential, grounded in a chemical scaffold of known significance. The protocols provided herein offer a systematic and scientifically rigorous approach to its initial characterization. Positive findings from this workflow would form a solid foundation for more advanced studies, including detailed mechanism of action elucidation, structure-activity relationship (SAR) studies through the synthesis of analogues, and in vivo efficacy testing in preclinical models. As with any research chemical, appropriate safety precautions should be taken, and all experiments should be conducted with the necessary controls to ensure data validity and reproducibility.
References
-
Current Protocols in Pharmacology. Topoisomerase Assays. 2013;61(1):3.3.1-3.3.20. Available from: [Link]
-
TopoGEN, Inc. Topoisomerase II Drug Screening Kit Protocol in Theory and Practice. 2012. Available from: [Link]
-
Current Protocols in Pharmacology. Topoisomerase Assays. 2019;86(1):e61. Available from: [Link]
-
Bhaskaran, R.P., Nayak, K.H., & Babu, B.P. Synthesis of functionalized benzo[1][2]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances. 2021;11(43):26838-26845. Available from: [Link]
-
Al-Ostoot, F.H., et al. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules. 2023;28(19):6965. Available from: [Link]
-
BioIVT. ENT1 Transporter Assay. Available from: [Link]
-
TopoGEN, Inc. Topoisomerase I Drug Screening Kits from TopoGEN. 2024. Available from: [Link]
-
ResearchGate. In vitro assay of benzofuran derivatives 3. Available from: [Link]
-
Suzuki, G., et al. Dioxin-like activity of brominated dioxins as individual compounds or mixtures in in vitro reporter gene assays with rat and mouse hepatoma cell lines. Toxicology in Vitro. 2017;44:147-156. Available from: [Link]
-
ResearchGate. Nucleoside transporter inhibition assay. Available from: [Link]
-
PubChem. 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-. Available from: [Link]
-
Ma, L., et al. A Novel and Fast Purification Method for Nucleoside Transporters. Frontiers in Pharmacology. 2016;7:159. Available from: [Link]
-
King, A., & Lounsbury, N.W. Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. Cancers. 2022;14(24):6189. Available from: [Link]
-
PubChem. 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. Available from: [Link]
-
Guo, Y., et al. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Cell Communication and Signaling. 2023;21(1):1-14. Available from: [Link]
-
Tasdelen, M.A., & Yagci, Y. Benzodioxinone Photochemistry in Macromolecular Science: Progress, Challenges, and Opportunities. ACS Macro Letters. 2017;6(12):1392-1397. Available from: [Link]
-
Uyar, T., et al. Synthesis and characterization of benzodioxinone mono-telechelics and their use in block copolymerization. Designed Monomers and Polymers. 2018;21(1):146-155. Available from: [Link]
-
El-Gammal, O.A., et al. Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Journal of Chemistry. 2013;2013:842397. Available from: [Link]
-
Singh, B.R., & Malge, A. Critical analysis in the advancement of cell-based assays for botulinum neurotoxin. Critical Reviews in Toxicology. 2022;52(2):119-136. Available from: [Link]
-
Wang, L., et al. Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg. Molecules. 2018;23(12):3156. Available from: [Link]
-
ResearchGate. Synthesis of 2,5-dimethyl-4-hydroxy-3 (2H)-furanone. Available from: [Link]
-
Ghorab, M.M., et al. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Archiv der Pharmazie. 2016;349(1):46-56. Available from: [Link]
-
Salerno, A., et al. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. Molecules. 2021;26(2):443. Available from: [Link]
-
Chen, Y.-C., et al. Synthesis and Application in Cell Imaging of Acridone Derivatives. Molecules. 2018;23(10):2441. Available from: [Link]
-
Ezzat, M.O., & Razik, T.M.A. MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. Journal of Microbiology, Biotechnology and Food Sciences. 2021;10(4):531-535. Available from: [Link]
-
Uyar, T., et al. Synthesis and characterization of benzodioxinone mono-telechelics and their use in block copolymerization. Designed Monomers and Polymers. 2018;21(1):146-155. Available from: [Link]
-
Rajagopalan, S., et al. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's Disease. Journal of Medicinal Chemistry. 2010;53(5):2114-2125. Available from: [Link]
-
Wang, Y., et al. Fluorescence Detection of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone Based on Fluorescence Resonance Energy Transfer and Competitive Host–Guest Recognition. Foods. 2023;12(11):2234. Available from: [Link]
-
Chukwu, C.J., et al. Characterization of 2,5-dimethyl-2,4-dihydroxy-3(2H) furanone, A Flavourant Principle From Sysepalum dulcificum. ResearchGate. 2017. Available from: [Link]
Sources
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- | C10H10O4 | CID 11052514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one [cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4H-1,3-Benzodioxin-4-one Synthesis
Welcome to the technical support center for the synthesis of 4H-1,3-Benzodioxin-4-one and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during synthesis and to provide actionable strategies for improving reaction yields and product purity. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to support your experimental success.
Overview of Synthetic Challenges
The 4H-1,3-Benzodioxin-4-one core is a valuable scaffold in medicinal chemistry and organic synthesis.[1][2] While numerous synthetic routes have been developed, achieving high yields can be challenging due to factors such as substrate reactivity, catalyst efficiency, and the formation of side products. This guide addresses the most frequently encountered issues in a practical question-and-answer format.
Common Synthetic Pathways
The construction of the 4H-1,3-Benzodioxin-4-one ring system typically involves the cyclization of a salicylic acid derivative with a two-carbon synthon. Common methods include reactions with acetylenic esters, propargyl alcohols, enones, and dihalomethanes.[3][4] The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Catalyst-free synthesis of 3,1-benzoxathiin-4-ones/1,3-benzodioxin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one
Welcome to the technical support guide for the synthesis of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical protection step of 2,4-dihydroxybenzoic acid. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the expert insights needed to troubleshoot and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one?
The synthesis is an acid-catalyzed protection reaction. It involves the condensation of 2,4-dihydroxybenzoic acid with an acetone source, most commonly 2,2-dimethoxypropane (DMP).[1] This reaction forms a six-membered acetal ring, known as an acetonide, by engaging the carboxylic acid and the ortho-hydroxyl group. DMP is an ideal reagent as it not only provides the isopropylidene ketal but also acts as a water scavenger; its reaction with the water byproduct generates methanol and acetone, driving the equilibrium toward the desired product.[1][2]
Caption: Figure 1. Primary Synthesis Pathway
Q2: Why is the 4-hydroxy group typically unaffected in this reaction?
The formation of the six-membered 1,3-benzodioxin-4-one ring is thermodynamically favored over other potential reactions. This cyclization involves the proximate carboxylic acid and the 2-hydroxyl group, which is a highly favorable intramolecular condensation. While the 4-hydroxyl group is nucleophilic, its reaction would require an intermolecular process, which is kinetically slower under these conditions. Furthermore, direct acetonide formation between the two phenolic hydroxyl groups to form a seven-membered ring is sterically and electronically unfavorable.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses the most common issues encountered during the synthesis. We diagnose the probable causes and provide actionable solutions to improve yield, purity, and reproducibility.
Problem 1: Low or no yield of the desired product, with starting material remaining.
-
Question: I ran the reaction overnight, but my TLC/LC-MS analysis shows mostly unreacted 2,4-dihydroxybenzoic acid. What went wrong?
-
Probable Cause & Scientific Explanation:
-
Water Contamination: The presence of water is the most common culprit. Acetal formation is a reversible equilibrium reaction. Water is a product of the direct condensation with acetone, and its presence will push the equilibrium back towards the starting materials according to Le Châtelier's principle. Even when using DMP, which is a water scavenger, excessive water in the starting materials or solvents can consume the reagent before it can effectively participate in the main reaction.[1]
-
Inactive or Insufficient Catalyst: The reaction requires an acid catalyst (e.g., p-toluenesulfonic acid, CSA) to protonate the carbonyl of the acetone source, making it more electrophilic. An insufficient amount or degraded catalyst will result in a sluggish or stalled reaction.
-
Poor Solubility: 2,4-dihydroxybenzoic acid has limited solubility in non-polar solvents like toluene or benzene, which are often used to facilitate water removal.[3] If the starting material is not adequately dissolved, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate.
-
-
Solutions & Protocols:
-
Ensure Anhydrous Conditions: Dry the 2,4-dihydroxybenzoic acid in a vacuum oven before use. Use anhydrous grade solvents. Consider adding activated molecular sieves (4Å) to the reaction vessel.
-
Optimize Catalyst: Use a fresh bottle of your acid catalyst. Typically, 0.05 to 0.1 equivalents are sufficient.
-
Improve Solubility: Use a co-solvent. Adding a small amount of anhydrous DMF or THF can significantly improve the solubility of the starting material.
-
Use Excess DMP: A common strategy is to use DMP as both the reagent and a co-solvent to ensure the equilibrium is driven far to the product side.
-
Problem 2: The final product is a dark, tarry mixture that is difficult to purify.
-
Question: My reaction turned dark brown/black, and after workup, I'm left with a polymer-like substance instead of a crystalline product. Why did this happen?
-
Probable Cause & Scientific Explanation:
-
Acid-Catalyzed Decomposition/Polymerization: Phenolic compounds, especially dihydroxy derivatives, are susceptible to oxidation and acid-catalyzed polymerization at elevated temperatures.[4] Using a strong acid (like concentrated H₂SO₄) or excessive heat can lead to irreversible degradation and the formation of complex polymeric side products.
-
Decarboxylation: 2,4-dihydroxybenzoic acid can undergo decarboxylation when heated, especially in the presence of acid or water, to form resorcinol.[3] Resorcinol is highly reactive and will readily polymerize under these conditions.
-
-
Solutions & Protocols:
-
Use a Milder Catalyst: Switch from strong mineral acids to milder, solid-acid catalysts like Amberlyst-15 or a lower loading of p-TsOH.
-
Control Temperature: Run the reaction at a lower temperature for a longer duration. For reactions in benzene or toluene, gentle reflux is often sufficient for azeotropic removal of byproducts without causing decomposition.
-
Workup Procedure: Upon completion, quench the reaction by adding a mild base like triethylamine or sodium bicarbonate before concentrating the mixture. This neutralizes the acid catalyst and prevents degradation during solvent removal.
-
Caption: Figure 2. Troubleshooting Workflow
Problem 3: My NMR spectrum shows the desired product, but also a significant secondary product.
-
Question: I've isolated a product, but the NMR is not clean. Besides my target molecule, there's another set of peaks. What could this impurity be?
-
Probable Cause & Scientific Explanation:
-
Methyl 2,4-dihydroxybenzoate: This is a common side product when using DMP. The reaction of DMP with adventitious water, or the elimination from the reaction intermediate, produces methanol.[1] This methanol can then react with the starting material's carboxylic acid under the acidic conditions to form the corresponding methyl ester.
-
Isomeric Acetal: Although less common, it is possible for an isomeric five-membered 1,3-dioxolan-4-one to form between the carboxylic acid and the 4-hydroxy group if the reaction conditions are kinetically controlled (low temperature, short reaction time). However, this is generally not the major pathway.
-
-
Solutions & Protocols:
-
Rigorous Anhydrous Technique: The formation of the methyl ester is directly linked to the presence of methanol. Minimizing water is the best way to prevent methanol generation.
-
Purification: These side products can typically be separated from the desired product by column chromatography on silica gel or by careful recrystallization. The polarity difference between the desired product (with a free 4-OH) and the methyl ester (also with free hydroxyls) might be small, so a well-optimized chromatography gradient is key.
-
Experimental Protocols
Optimized Synthesis Protocol
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dihydroxybenzoic acid (1.0 eq).
-
Add anhydrous toluene (approx. 0.2 M concentration) followed by 2,2-dimethoxypropane (3.0 eq).
-
Add p-toluenesulfonic acid monohydrate (0.05 eq).
-
Heat the mixture to a gentle reflux (approx. 110 °C oil bath) and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate:Hexanes).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Add triethylamine (0.1 eq) to neutralize the acid catalyst.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Data Summary: Reaction Condition Effects
| Parameter | Standard Condition | Potential Issue | Recommended Change | Expected Outcome |
| Catalyst | p-TsOH (0.05 eq) | Decomposition, charring | Use CSA or Amberlyst-15 | Cleaner reaction profile |
| Solvent | Toluene | Poor SM solubility | Toluene with 10% DMF (v/v) | Homogeneous reaction, faster rate |
| Reagent | DMP (3.0 eq) | Incomplete reaction | Use DMP as co-solvent (5-10 eq) | Drives equilibrium to completion |
| Temperature | 110 °C (Reflux) | Polymerization | 80 °C | Slower rate but higher purity |
| Workup | Direct Concentration | Product degradation | Quench with Et₃N before concentration | Prevents acid-catalyzed degradation |
References
-
Ghosal, P., et al. (2011). Diastereoselective one-pot Wittig olefination-Michael addition and olefin cross metathesis strategy for total synthesis of cytotoxic natural product (+)-varitriol and its higher analogues. ResearchGate. Available from: [Link]
-
Li, Z., et al. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PMC, NIH. Available from: [Link]
-
PubChem. 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-. National Center for Biotechnology Information. Available from: [Link]
-
Organic Chemistry Portal. Acetonides. Available from: [Link]
-
PubChem. 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. National Center for Biotechnology Information. Available from: [Link]
-
Vibzz Lab. (2021). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. YouTube. Available from: [Link]
-
Wikipedia. 2,2-Dimethoxypropane. Wikimedia Foundation. Available from: [Link]
-
Ataman Kimya. 2,2-DIMETHOXYPROPANE. Available from: [Link]
-
Wikipedia. 2,4-Dihydroxybenzoic acid. Wikimedia Foundation. Available from: [Link]
-
Le, T. V. Reaction of 2,2,6-Trimethyl-1,3-Dioxin-4-One with Isocyanate Derivatives and the Synthesis of 2,3,4,6. WMU's ScholarWorks. Available from: [Link]
Sources
- 1. 2,2-Dimethoxypropane - Wikipedia [en.wikipedia.org]
- 2. Introduction of 2,2-Dimethoxypropane_Chemicalbook [chemicalbook.com]
- 3. 2,4-Dihydroxybenzoic acid | 89-86-1 [chemicalbook.com]
- 4. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one in Solution
Welcome to the technical support center for 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to ensure the integrity of your experiments.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the primary factors that can affect the stability of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one in solution?
The stability of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one in solution is primarily influenced by pH, temperature, light exposure, and the choice of solvent. As a derivative of salicylic acid, the ester linkage in the benzodioxinone ring is susceptible to hydrolysis, particularly under basic or acidic conditions.
Q2: What is the expected degradation pathway for this compound in aqueous solutions?
The principal degradation pathway is the hydrolysis of the ester bond within the 1,3-benzodioxin-4-one ring. This reaction yields 2-hydroxybenzoic acid (salicylic acid) and acetone. The reaction is catalyzed by both acid and base.
Caption: Predicted primary degradation pathway of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one in aqueous solution.
Q3: How should I prepare and store stock solutions of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one?
For optimal stability, it is recommended to prepare stock solutions in a dry, aprotic solvent such as anhydrous DMSO or DMF. These solutions should be stored at -20°C or lower in tightly sealed vials to minimize exposure to moisture and light. For aqueous experimental solutions, it is advisable to prepare them fresh from the stock solution just before use.
Q4: Can I expect degradation at neutral pH?
While the rate of hydrolysis is generally slower at neutral pH compared to acidic or basic conditions, some degree of degradation can still occur over time, especially at elevated temperatures. The stability of related salicylic acid derivatives is known to be pH-dependent, with the hydrolysis rate increasing in more alkaline environments[1][2].
Q5: Is this compound sensitive to light?
Benzodioxinone-containing compounds can be sensitive to UV light. Photolysis can lead to the formation of reactive ketene intermediates[3]. Therefore, it is best practice to protect solutions from light by using amber vials or by covering the containers with aluminum foil.
TROUBLESHOOTING GUIDES
This section provides detailed protocols to investigate and mitigate stability issues you may encounter during your experiments.
Guide 1: Investigating Unexpectedly Low Bioactivity or Inconsistent Results
If you are observing lower-than-expected biological activity or high variability in your results, it may be due to the degradation of your compound in the experimental medium.
Step-by-Step Protocol to Assess Stability in Your Assay Medium:
-
Prepare a fresh stock solution of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one in anhydrous DMSO.
-
Spike the compound into your cell culture medium or buffer at the final experimental concentration.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).
-
Take aliquots at different time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately quench any further degradation by freezing the samples at -80°C.
-
Analyze the samples for the presence of the parent compound and potential degradation products (salicylic acid) using a validated analytical method such as HPLC-UV or LC-MS. High-performance liquid chromatography (HPLC) is a highly sensitive and versatile technique for this purpose[4][5].
-
Quantify the percentage of the remaining parent compound at each time point to determine its half-life in your experimental medium.
Guide 2: Conducting a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products[6][7][8]. This information is crucial for developing stable formulations and stability-indicating analytical methods[9][10][11].
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M NaOH.
-
Incubate at room temperature for a shorter period (e.g., 1-2 hours) due to expected rapid degradation.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature, protected from light, for a set duration (e.g., 24 hours).
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C) for an extended period (e.g., 7 days).
-
Also, prepare a solution in a stable organic solvent (e.g., DMSO) and heat it under controlled conditions.
-
-
Photodegradation:
-
Expose a solution of the compound to a light source with a specific wavelength range (e.g., UV-A and visible light) for a defined duration.
-
Run a parallel experiment with a control sample protected from light.
-
Data Analysis and Interpretation:
For each condition, analyze the stressed samples using an appropriate analytical method (e.g., HPLC, LC-MS) to identify and quantify the degradation products. This will help in elucidating the degradation pathways and the compound's susceptibility to different stress factors.
Caption: Workflow for a forced degradation study.
Guide 3: pH-Dependent Stability Study
This study will help you determine the optimal pH range for the stability of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one in aqueous solutions.
Protocol for pH Stability Profiling:
-
Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, and 10).
-
Prepare a concentrated stock solution of the compound in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile or DMSO).
-
Dilute the stock solution into each buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Collect samples from each pH buffer at various time intervals (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).
-
Analyze the samples by a stability-indicating HPLC method to determine the concentration of the remaining parent compound.
-
Plot the logarithm of the remaining concentration versus time for each pH to determine the pseudo-first-order degradation rate constant (k).
-
Plot the log(k) versus pH to visualize the pH-rate profile and identify the pH of maximum stability. The stability of similar compounds, such as salicylic acid-based polymers, has been shown to be highly pH-dependent[2].
Summary of Stability Data:
| Condition | Expected Stability | Primary Degradation Product |
| Acidic (pH < 4) | Low | Salicylic Acid |
| Neutral (pH 6-7.5) | Moderate | Salicylic Acid |
| Basic (pH > 8) | Very Low | Salicylic Acid |
| Aqueous Solution at RT | Moderate (pH-dependent) | Salicylic Acid |
| Organic Solvent (anhydrous) | High | N/A |
| Exposure to Light | Potentially Low | Photodegradation Products |
| Elevated Temperature | Low | Thermally Degraded Products |
References
-
The Effect of pH on the Hydrolysis of Acetylsalicylic Acid (C9H8O4) to Salicylic Acid (C7H6O3) and Acetic Acid (C2H4O2) at 333.15 K (60°C). Sciforum. Available from: [Link]
-
Synthesis and characterization of benzodioxinone mono-telechelics and their use in block copolymerization. PMC - NIH. Available from: [Link]
-
forced degradation study: Topics by Science.gov. Science.gov. Available from: [Link]
-
Stability Indicating Forced Degradation Studies. RJPT. Available from: [Link]
-
Forced degradation studies. MedCrave online. Available from: [Link]
-
Effect of pH on salicylic acid-based poly(anhydride-ester): Implications for polymer degradation and controlled salicylic acid release. ResearchGate. Available from: [Link]
-
Salicylic Acid – Sodium Phenylbutyrate | Trissel's Stability of Compounded Formulations, 6th Edition | PharmacyLibrary. PharmacyLibrary. Available from: [Link]
-
Forced Degradation – A Review. JOCPR. Available from: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]
-
Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]
-
Stability indicating study by using different analytical techniques. IJSDR. Available from: [Link]
-
4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- | C10H10O4. PubChem. Available from: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Available from: [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. forced degradation study: Topics by Science.gov [science.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. medcraveonline.com [medcraveonline.com]
- 9. biomedres.us [biomedres.us]
- 10. biopharminternational.com [biopharminternational.com]
- 11. ijsdr.org [ijsdr.org]
Technical Support Center: Degradation Pathways of Benzodioxinone Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzodioxinone compounds. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this important class of molecules.
Introduction to Benzodioxinone Stability
Benzodioxinone and its derivatives are of significant interest in medicinal chemistry and materials science. Understanding their degradation pathways is critical for ensuring the stability, efficacy, and safety of drug candidates and the performance of advanced materials. This guide will walk you through the primary degradation mechanisms, provide protocols for conducting stability studies, and offer solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: How should I store my benzodioxinone compounds to minimize degradation?
A1: Proper storage is crucial for maintaining the integrity of benzodioxinone compounds. Due to their sensitivity to light and heat, we recommend the following:
-
Light Protection: Store all benzodioxinone compounds in amber vials or wrapped in aluminum foil to protect them from light.[1]
-
Temperature: For long-term storage, keep the compounds in a freezer at -20°C or below.[1]
-
Inert Atmosphere: For particularly sensitive derivatives, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
-
Moisture: Keep vials tightly sealed to protect from moisture, which can lead to hydrolysis. Before opening a refrigerated or frozen vial, allow it to warm to room temperature in a desiccator to prevent condensation.[2]
Q2: My benzodioxinone compound is a solid. How should I handle it for experiments?
A2: When handling solid benzodioxinone compounds, it is best practice to aliquot the amount needed for your experiments to avoid repeated freeze-thaw cycles of the entire batch.[1] If you need to prepare a stock solution, do so on the day of the experiment if possible. If you must store a stock solution, aliquot it into single-use vials and store at -20°C for up to one month.[3]
Experimental Design
Q3: What are forced degradation studies and why are they important for benzodioxinone compounds?
A3: Forced degradation, or stress testing, involves subjecting a compound to harsh conditions that are more severe than accelerated stability conditions.[3][4] These studies are essential for:
-
Identifying Potential Degradants: They help to identify the likely degradation products that could form under various environmental stressors.[3][5]
-
Understanding Degradation Pathways: The results provide insight into the chemical breakdown mechanisms of the molecule.[3][5]
-
Developing Stability-Indicating Methods: Forced degradation studies are crucial for developing and validating analytical methods (like HPLC) that can accurately separate the parent compound from its degradation products.[3]
Q4: What stress conditions should I include in a forced degradation study for a benzodioxinone compound?
A4: A comprehensive forced degradation study for benzodioxinone compounds should include the following conditions, as recommended by ICH guidelines:
-
Photodegradation: Exposure to UV and visible light.[6][7][8]
-
Thermal Degradation: High temperatures.
-
Hydrolysis: Acidic, basic, and neutral pH conditions.[5]
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide.[5]
Major Degradation Pathways and Troubleshooting
This section provides a detailed overview of the primary degradation pathways for benzodioxinone compounds, complete with mechanistic insights, experimental protocols, and troubleshooting advice.
Photodegradation
Photodegradation is a key stability concern for benzodioxinone compounds due to their inherent photochemical reactivity.
Mechanism of Photodegradation:
Upon exposure to UV or visible light, the benzodioxinone ring system undergoes a [4+2] cycloreversion reaction.[9] This process results in the cleavage of the molecule into two highly reactive intermediates: a quino-ketene and a benzophenone .[9][10]
These intermediates can then undergo further reactions depending on the surrounding environment. For example, the ketene can react with nucleophiles such as water, alcohols, or amines to form salicylic acid, esters, or amides, respectively.[9] The benzophenone can act as a photoinitiator in radical polymerization reactions.[9][10]
Caption: Photodegradation of benzodioxinone.
Experimental Protocol: Photostability Study
This protocol is based on the ICH Q1B guidelines for photostability testing.[6][7][8]
-
Sample Preparation:
-
Prepare a solution of your benzodioxinone compound in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).
-
Transfer aliquots of the solution into chemically inert, transparent containers (e.g., quartz cuvettes or vials).
-
Prepare a "dark control" sample by wrapping an identical container in aluminum foil to protect it from light.
-
-
Light Exposure:
-
Place the test and dark control samples in a photostability chamber equipped with a light source that provides both visible and UVA light.
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[6]
-
-
Analysis:
-
At appropriate time points, withdraw samples from both the exposed and dark control containers.
-
Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.
-
Troubleshooting Photodegradation Studies
| Problem | Possible Cause | Solution |
| No degradation observed. | Insufficient light exposure. | Ensure your photostability chamber is properly calibrated and that the samples receive the required light dose.[6] |
| Compound is inherently photostable. | This is a valid result. Document the conditions under which no degradation was observed. | |
| Excessive degradation (>50%) making it difficult to identify primary degradants. | Exposure time is too long. | Reduce the exposure time or take samples at more frequent, earlier time points. |
| Light intensity is too high. | If possible, reduce the light intensity in your chamber. | |
| Results from dark control show degradation. | Thermal degradation is occurring. | Ensure the temperature within the photostability chamber is controlled and does not significantly increase during the experiment.[10] |
Thermal Degradation
High temperatures can also induce the cleavage of the benzodioxinone ring.
Mechanism of Thermal Degradation:
Thermolysis of benzodioxinones, typically at temperatures around 200°C, also generates a reactive quino-ketene intermediate.[11] In the absence of nucleophiles, this ketene may undergo dimerization.[11] If nucleophiles like alcohols or amines are present, the corresponding salicylic esters or amides will be formed.[11]
Experimental Protocol: Thermal Stress Study
-
Sample Preparation:
-
Place a known amount of the solid benzodioxinone compound in a glass vial.
-
Alternatively, prepare a solution in a stable, high-boiling point solvent.
-
-
Thermal Exposure:
-
Place the sample in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24-72 hours).
-
Store a control sample at room temperature or refrigerated conditions.
-
-
Analysis:
-
After the exposure period, allow the sample to cool to room temperature.
-
Dissolve the solid sample or dilute the solution sample in a suitable solvent.
-
Analyze by HPLC to quantify the parent compound and detect degradation products.
-
Troubleshooting Thermal Degradation Studies
| Problem | Possible Cause | Solution |
| Compound has melted or sublimated. | The temperature is too high. | Lower the stress temperature. The goal is to induce degradation, not to cause a phase change. |
| Inconsistent results between replicate samples. | Uneven heating in the oven. | Ensure your oven has uniform temperature distribution. Place replicate samples in the same area of the oven. |
Hydrolytic Degradation
The presence of a lactone (a cyclic ester) in the benzodioxinone structure makes it susceptible to hydrolysis.[5][12]
Mechanism of Hydrolytic Degradation:
Hydrolysis of the ester bond can be catalyzed by either acid or base.[13]
-
Acid-Catalyzed Hydrolysis: This is the reverse of esterification and is a reversible reaction.[13] The ester is heated with water in the presence of a strong acid, leading to ring-opening to form a hydroxy carboxylic acid.
-
Base-Promoted Hydrolysis (Saponification): This reaction is irreversible and involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.[13] The products are the salt of the hydroxy carboxylic acid.
Caption: Hydrolytic degradation of benzodioxinone.
Experimental Protocol: Hydrolytic Stability Study
-
Sample Preparation:
-
Prepare stock solutions of your benzodioxinone compound in a small amount of a water-miscible organic solvent (e.g., acetonitrile or methanol) to ensure solubility.
-
Prepare three sets of solutions:
-
Acidic: Dilute the stock solution with 0.1 M HCl.
-
Neutral: Dilute the stock solution with purified water.
-
Basic: Dilute the stock solution with 0.1 M NaOH.
-
-
The final concentration of the organic solvent should be low to minimize its effect on the reaction.
-
-
Incubation:
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Include control samples stored at a lower temperature (e.g., 5°C).
-
-
Analysis:
-
At various time points, withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze by HPLC to monitor the disappearance of the parent compound and the appearance of degradation products.
-
Troubleshooting Hydrolytic Degradation Studies
| Problem | Possible Cause | Solution |
| Compound precipitates out of solution. | Poor aqueous solubility. | Increase the proportion of organic co-solvent, but be aware that this may affect the hydrolysis rate. Alternatively, perform the study at a lower compound concentration. |
| Very rapid degradation in base, no parent compound detected even at early time points. | The compound is highly labile to base. | Perform the study at a lower temperature or use a weaker base. |
| No degradation observed in acid or neutral conditions. | The compound is stable under these conditions. | Increase the temperature or the duration of the study. |
Oxidative Degradation
Oxidative degradation is another common pathway that can affect the stability of pharmaceutical compounds.
Mechanism of Oxidative Degradation:
The exact mechanism of oxidative degradation can vary depending on the specific structure of the benzodioxinone derivative and the oxidizing agent used. Potential sites of oxidation include the aromatic ring and any susceptible functional groups on the molecule. Common oxidizing agents like hydrogen peroxide (H₂O₂) can generate hydroxyl radicals that can lead to a variety of degradation products, including hydroxylated derivatives.
Experimental Protocol: Oxidative Stress Study
-
Sample Preparation:
-
Dissolve the benzodioxinone compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
-
Incubation:
-
Incubate the solution at room temperature or a slightly elevated temperature.
-
Keep a control sample without hydrogen peroxide under the same conditions.
-
-
Analysis:
-
At selected time points, take an aliquot of the solution.
-
Quench any remaining hydrogen peroxide if necessary (e.g., by adding a small amount of sodium bisulfite) to prevent further degradation before analysis.
-
Analyze by HPLC.
-
Troubleshooting Oxidative Degradation Studies
| Problem | Possible Cause | Solution |
| No degradation is seen. | The compound is resistant to oxidation under the tested conditions. | Increase the concentration of the oxidizing agent, the temperature, or the duration of the study. |
| Reaction is too vigorous or instantaneous. | The compound is highly sensitive to oxidation. | Lower the concentration of the oxidizing agent or perform the study at a lower temperature. |
Enzymatic Degradation
For benzodioxinone compounds intended for pharmaceutical use, understanding their metabolic stability is paramount.
Mechanism of Enzymatic Degradation:
The ester bond within the benzodioxinone ring is a likely target for enzymatic hydrolysis by carboxylesterases, which are abundant in the liver and other tissues.[2] This enzymatic action would lead to the same ring-opened hydroxy carboxylic acid product as chemical hydrolysis. Further metabolism could then occur on this initial metabolite.
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, combine a buffer solution (e.g., phosphate buffer, pH 7.4), a solution of the benzodioxinone compound, and liver microsomes or a purified esterase enzyme.
-
Include a cofactor solution (e.g., NADPH for cytochrome P450-mediated metabolism, if relevant).
-
-
Incubation:
-
Incubate the mixture in a shaking water bath at 37°C.
-
Prepare control samples without the enzyme or cofactor to account for non-enzymatic degradation.
-
-
Reaction Termination and Analysis:
-
At various time points, stop the reaction by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Troubleshooting Enzymatic Degradation Studies
| Problem | Possible Cause | Solution |
| High variability between replicates. | Inconsistent pipetting of enzymes or substrate. | Use calibrated pipettes and ensure thorough mixing of all components. |
| Enzyme activity is not consistent. | Ensure enzymes are stored correctly and thawed properly before use. | |
| No metabolism observed. | The compound is not a substrate for the enzymes used. | This is a valid result indicating high metabolic stability under the tested conditions. |
| Enzyme concentration is too low. | Increase the concentration of the liver microsomes or purified enzyme. |
HPLC Analysis Troubleshooting Guide
A robust, stability-indicating HPLC method is essential for accurately monitoring the degradation of benzodioxinone compounds.
Typical HPLC Method Parameters
-
Column: A reversed-phase C18 column is a common starting point.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a modifier like formic acid or ammonium acetate, is typically used.
-
Detection: UV detection is common, with the wavelength chosen based on the UV spectrum of the benzodioxinone compound.
Caption: A typical workflow for HPLC analysis.
Common HPLC Problems and Solutions
| Problem | Symptom | Possible Cause | Solution |
| Peak Shape Issues | Peak fronting or tailing | Column overload | Reduce the injection volume or sample concentration. |
| Inappropriate mobile phase pH | Adjust the pH of the mobile phase to ensure ionizable compounds are in a single form. | ||
| Column degradation | Flush the column with a strong solvent or replace it if necessary. | ||
| Retention Time Variability | Drifting retention times | Inconsistent mobile phase composition | Prepare fresh mobile phase and ensure proper mixing and degassing. |
| Temperature fluctuations | Use a column oven to maintain a constant temperature. | ||
| Column equilibration is insufficient | Increase the equilibration time between runs, especially for gradient methods. | ||
| Baseline Problems | Noisy baseline | Air bubbles in the system | Degas the mobile phase and purge the pump. |
| Contaminated mobile phase or detector cell | Use high-purity solvents and flush the detector cell. | ||
| Drifting baseline | Temperature changes | Allow the entire system, including the column, to fully equilibrate. | |
| Mobile phase composition changing during the run | Check for leaks in the pump or ensure the gradient is being delivered correctly. | ||
| Spurious Peaks | Ghost peaks | Carryover from previous injection | Clean the injector and needle. Inject a blank solvent run to check for carryover. |
| Impurities in the mobile phase | Use HPLC-grade solvents and fresh mobile phase. |
References
- CARON Scientific. FREQUENTLY ASKED QUESTIONS: PHOTOSTABILITY.
- Mechanisms of Lactone Hydrolysis in Acidic Conditions - ResearchG
- Thermal decomposition of 2,3-dihydro-1,4-benzodioxin and 1,2-dimethoxybenzene.
- A practical guide to forced degradation and stability studies for drug substances.
-
Degradation pathway of homoserine lactone bacterial signal molecules by halogen antimicrobials identified by liquid chromatography with photodiode array and mass spectrometric detection - PubMed. [Link]
- Structure?
- FDA Guidelines for Photostability Testing: A Step-by-Step Guide - Stability Studies.
- The esterase catalysed resolution of lactones and spirodilactone - ResearchG
- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
-
Production of lactones and peroxisomal beta-oxidation in yeasts - PubMed. [Link]
- Structure-Activity Relationships in the Esterase-catalysed Hydrolysis and Transesterification of Esters and Lactones - RSC Publishing.
- EMA. Q1B Photostability Testing of New Active Substances and Medicinal Products.
- PharmaTutor. PHOTOSTABILITY TESTING. 2013-08-21.
- Lactone hydrolysis reaction nepetalactone mechanisms Organic Chemistry Help Tutorial. 2020-04-21.
- A direct route to six and seven membered lactones via γ-C(sp3)
- Mechanisms of lactone hydrolysis in acidic conditions - Heriot-W
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia. 2022-11-08.
- Wikipedia. Lactone.
- Chemistry LibreTexts. 8.8: Chemistry of Esters. 2021-12-27.
- MicroSolv.
- Reduction of esters by a novel photoc
- ResolveMass.
- Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems - Frontiers. 2019-12-12.
- Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems - PMC - NIH.
- degradation products of massoia lactone under stress conditions - Benchchem.
- Organic Chemistry Portal. Lactone synthesis.
- Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation | Environmental Science & Technology - ACS Public
- The oxidative cyclization processes for lactone synthesis.
- The impact of UV light on synthetic photochemistry and photoc
- Development of forced degradation and stability indic
- Proper Reagent Storage and Handling | Updated 2025 - StressMarq Biosciences Inc. 2015-02-19.
- Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. 2024-05-28.
- Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs.
- Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PubMed Central.
-
Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PubMed. [Link]
- HPLC TROUBLESHOOTING: A REVIEW - Jetir.Org.
- HPLC Troubleshooting Guide - SCION Instruments.
- HPLC Troubleshooting Guide.
- Successful HPLC Operation – A Troubleshooting Guide - Thermo Fisher Scientific.
- Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine.
- Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxid
- Three New Aporphine Alkaloids with Glucose Consumption Increase Activity
- (PDF)
- Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cydopia genistoides (L.) Vent.
- Thermal Degradation of Synthetic Cathinones: Implic
- Synthesis and characterization of benzodioxinone mono-telechelics and their use in block copolymeriz
- Investigations into Naloxone-Based Degradation Products in Suboxone® Sublingual Film.
- Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups - MDPI.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. jfda-online.com [jfda-online.com]
- 6. researchgate.net [researchgate.net]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cores.emory.edu [cores.emory.edu]
Technical Support Center: A Troubleshooting Guide for Experiments with 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-
Welcome to the technical support center for 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common and complex issues encountered during the synthesis, purification, and application of this versatile heterocyclic compound.
I. Synthesis-Related Issues
The synthesis of 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-, typically involves the acid-catalyzed reaction of 2,6-dihydroxybenzoic acid with acetone or an acetone equivalent. While seemingly straightforward, this reaction can present several challenges.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the synthesis of this benzodioxinone can often be attributed to several factors, ranging from reactant quality to reaction conditions.
-
Incomplete Reaction: The equilibrium of the acetal formation may not be driven sufficiently towards the product.
-
Solution: Employ a Dean-Stark apparatus to remove water azeotropically, thus shifting the equilibrium towards the product. Ensure your solvent (e.g., toluene or benzene) is anhydrous.
-
-
Side Reactions: The phenolic hydroxyl groups of 2,6-dihydroxybenzoic acid can undergo side reactions under harsh acidic conditions.
-
Solution: Use a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or an acidic resin, in catalytic amounts. Avoid strong mineral acids like sulfuric acid if possible.
-
-
Suboptimal Temperature: The reaction may be sensitive to temperature fluctuations.
-
Solution: Maintain a consistent temperature, typically at the reflux temperature of the solvent, to ensure a steady reaction rate without promoting decomposition.
-
Experimental Protocol: Synthesis of 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 2,6-dihydroxybenzoic acid (1 equivalent).
-
Add a suitable solvent such as toluene (10-20 volumes).
-
Add acetone (2-3 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.02-0.05 equivalents).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Question 2: I am observing the formation of significant byproducts. What are they likely to be and how can I minimize them?
The most common side product is the result of incomplete reaction or the formation of an undesired isomer.
-
Unreacted Starting Material: This is the most common "impurity."
-
Solution: As mentioned, drive the reaction to completion using a Dean-Stark trap and ensuring anhydrous conditions.
-
-
Formation of Polymeric Material: Under strongly acidic conditions, phenolic compounds can polymerize.
-
Solution: Use a milder catalyst and control the reaction temperature carefully.
-
II. Purification Challenges
The polarity of the hydroxyl group and the heterocyclic nature of the molecule can make purification challenging.
Question 3: I am having difficulty purifying the product by column chromatography. It either streaks or does not elute properly. What can I do?
The polar nature of your compound can lead to strong interactions with the stationary phase, typically silica gel.
-
For Streaking on Silica Gel: Streaking is often caused by the acidic nature of silica gel interacting with your compound.
-
For Poor Elution: If your compound is too polar for the solvent system, it will not move from the baseline.
-
Solution: Gradually increase the polarity of your mobile phase. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate, and then to a small percentage of methanol in dichloromethane) can be effective. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative.[2]
-
Table 1: Recommended Solvent Systems for Column Chromatography
| Polarity of Compound | Recommended Starting Eluent | Gradient To |
| Moderately Polar | Hexane/Ethyl Acetate (9:1) | Hexane/Ethyl Acetate (1:1) |
| Polar | Dichloromethane | Dichloromethane/Methanol (9:1) |
| Very Polar (HILIC) | Acetonitrile/Water (95:5) | Acetonitrile/Water (60:40) |
III. Spectroscopic Analysis Issues
Correctly interpreting the spectroscopic data is crucial for confirming the structure and purity of your compound.
Question 4: The 1H NMR spectrum of my compound is complex and difficult to interpret, especially in the aromatic region. How can I assign the peaks correctly?
The aromatic region of the 1H NMR spectrum can be complex due to the coupling between adjacent protons.
-
Understanding the Aromatic Signals: The protons on the benzene ring will typically appear in the 6.5-8.0 ppm region.[3][4] The electron-donating hydroxyl and ether groups will shield the ortho and para protons, causing them to appear at a higher field (lower ppm) compared to the meta proton.
-
Splitting Patterns: The coupling between adjacent aromatic protons will result in doublets and triplets. Analyzing these splitting patterns and the corresponding coupling constants (J-values) is key to assigning the protons.[5]
-
2D NMR Techniques: If the 1D spectrum is too complex, 2D NMR experiments like COSY (Correlation Spectroscopy) can be invaluable in identifying which protons are coupled to each other.[6]
Diagram 1: Expected 1H NMR Splitting Pattern
Caption: Simplified 1H NMR peak relationships.
Question 5: I am struggling to interpret the mass spectrum. What are the expected fragmentation patterns for this molecule?
Electron Impact (EI) mass spectrometry will cause the molecule to fragment in predictable ways.
-
Molecular Ion Peak (M+): The peak corresponding to the intact molecule should be observed at m/z = 194.
-
Loss of a Methyl Group: A common fragmentation for the gem-dimethyl group is the loss of a methyl radical (CH3•), resulting in a peak at M-15 (m/z = 179).
-
Acylium Ion: Cleavage of the bond next to the carbonyl group can lead to the formation of a stable acylium ion.
-
Retro-Diels-Alder type fragmentation: Cyclic acetals can undergo characteristic ring-opening fragmentations.
Diagram 2: Key Mass Spectrometry Fragmentation Pathways
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 6. Interpreting | OpenOChem Learn [learn.openochem.org]
Technical Support Center: Purification of 4H-1,3-Benzodioxin-4-one Derivatives
Welcome to the technical support center for the purification of 4H-1,3-Benzodioxin-4-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. Drawing from extensive laboratory experience and established scientific principles, this resource provides practical troubleshooting guides and frequently asked questions to ensure the successful isolation of your target molecules with high purity.
I. Understanding the Core Challenges
The purification of 4H-1,3-benzodioxin-4-one derivatives can be a nuanced process, primarily due to the inherent reactivity and stability of the heterocyclic ring system. A thorough understanding of the potential pitfalls is the first step towards a successful purification strategy.
Key Considerations:
-
Sensitivity to Acidic Conditions: The benzodioxinone ring can be susceptible to hydrolysis and ring-opening under acidic conditions, which can be encountered on standard silica gel.
-
Thermal and Photochemical Instability: Certain derivatives, particularly those with specific substituents, may exhibit sensitivity to heat and UV light, leading to degradation during purification or storage.[1]
-
Formation of Side Products: The synthesis of benzodioxinones can sometimes be accompanied by the formation of closely related impurities that are challenging to separate.
II. Frequently Asked Questions (FAQs)
This section addresses some of the most common initial questions researchers face when purifying 4H-1,3-benzodioxin-4-one derivatives.
Q1: My 4H-1,3-benzodioxin-4-one derivative appears to be decomposing on the silica gel column. What is happening and how can I prevent this?
A1: Decomposition on silica gel is a frequent issue and is often due to the acidic nature of the stationary phase, which can catalyze the hydrolysis of the ester linkage within the benzodioxinone ring. To mitigate this, you have several options:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base. A common method is to slurry the silica gel in the desired eluent containing a small amount of a volatile base like triethylamine (typically 0.1-1%).
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina or Florisil. However, be aware that the selectivity will be different, and you will need to re-optimize your solvent system.
-
Minimize Contact Time: If you must use silica gel, aim for a rapid purification. A flash column chromatography setup is preferable to a traditional gravity column.
Q2: I am having difficulty finding a suitable solvent system for the recrystallization of my benzodioxinone derivative. What is a good starting point?
A2: Solvent selection for recrystallization is highly dependent on the specific substituents on your benzodioxinone core. A good starting point is to screen a range of solvents with varying polarities. A common and effective approach is to use a binary solvent system. For instance, you can dissolve your compound in a good solvent (e.g., dichloromethane, ethyl acetate, or acetone) at an elevated temperature and then slowly add a poor solvent (e.g., hexane, heptane, or petroleum ether) until the solution becomes turbid. Allowing the solution to cool slowly should induce crystallization.
Q3: How can I assess the purity of my final 4H-1,3-benzodioxin-4-one product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying purity and detecting minor impurities. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of formic acid) is a good starting point.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can provide excellent separation and identification of impurities based on their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired product and for identifying any residual solvents or major impurities.
-
Melting Point: A sharp melting point range is a good indicator of high purity for crystalline solids.
III. Troubleshooting Guides
This section provides in-depth, step-by-step guidance for overcoming specific experimental hurdles.
Guide 1: Troubleshooting Column Chromatography
Column chromatography is a workhorse purification technique, but it can present several challenges with benzodioxinone derivatives.
Problem: Tailing or Streaking of the Compound on the TLC Plate and Column.
-
Underlying Cause: This is often due to the interaction of polar functional groups on your molecule with the acidic silanol groups on the silica gel. It can also be an indication of compound degradation.
-
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting tailing in chromatography.
Experimental Protocol: Deactivation of Silica Gel
-
Weigh the required amount of silica gel for your column.
-
Prepare your chosen eluent (e.g., 20% ethyl acetate in hexane).
-
Add triethylamine to the eluent to a final concentration of 0.5% (v/v).
-
Create a slurry of the silica gel in the triethylamine-containing eluent.
-
Pack the column with the slurry as you normally would.
-
Run the column using the same triethylamine-containing eluent.
Guide 2: Addressing Failed Recrystallization
Recrystallization is a powerful technique for achieving high purity, but it can be challenging to optimize.
Problem: The compound oils out or fails to crystallize.
-
Underlying Cause: This can be due to the presence of impurities that inhibit crystal lattice formation, a solvent system that is too good, or cooling the solution too rapidly.
-
Troubleshooting Table:
| Symptom | Potential Cause | Suggested Solution |
| Oiling Out | Solvent is too nonpolar or the solution is supersaturated. | Add a small amount of a better solvent to the hot solution. Try a more polar solvent system. |
| No Crystallization | Solution is not sufficiently saturated. The compound is highly soluble in the chosen solvent. | Slowly evaporate some of the solvent. Try a solvent in which the compound has lower solubility. |
| Rapid Precipitation of Powder | Cooling is too fast. | Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. |
| Persistent Impurities | The chosen solvent system does not effectively differentiate between the product and the impurity. | Try a different solvent system. Consider a preliminary purification step like a silica gel plug filtration. |
IV. Common Impurities and Their Origins
Understanding the potential impurities that can arise during the synthesis of 4H-1,3-benzodioxin-4-one derivatives is crucial for developing an effective purification strategy.
Common Synthetic Routes and Potential Byproducts:
-
From Salicylic Acids and Aldehydes/Ketones:
-
Starting Materials: Unreacted salicylic acid or aldehyde/ketone.
-
Side Products: Formation of hemiacetals or other condensation products.
-
-
From Salicylic Acids and Dihaloalkanes: [3]
-
Starting Materials: Unreacted salicylic acid.
-
Side Products: Polymeric byproducts from the reaction of the dihaloalkane with multiple salicylic acid molecules.
-
-
From Salicylic Acids and Propargyl Alcohols: [3]
-
Side Products: Potential for deallylation products if silver salts are not used as additives.[3]
-
Visualizing Impurity Removal:
Caption: A simplified workflow for the removal of common impurities.
V. References
-
Tasdelen, M. A.; Taskin, O. S. Benzodioxinone Photochemistry in Macromolecular Science: Progress, Challenges, and Opportunities. ACS Macro Letters. DOI: 10.1021/acsmacrolett.7b00732. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Recent Advances in the Synthesis of 4H-Benzo[d][3][4]oxathiin-4-ones and 4H-Benzo[d][3][4]dioxin-4-ones. Molecules. DOI: 10.3390/molecules28217339. [Link]
-
PubChem. 4H-1,3-Benzodioxin-4-one, hexahydro-4a-methyl-, (4aR-cis)-. [Link]
-
Tasdelen, M. A. Benzodioxinone Photochemistry in Macromolecular Science: Progress, Challenges, and Opportunities. American Chemical Society. DOI: 10.1021/acs.macromol.7b01859. [Link]
Sources
"avoiding dimerization in benzodioxinone reactions"
Welcome to the technical support center for benzodioxinone chemistry. This guide is designed for researchers, scientists, and professionals in drug development who utilize benzodioxinone reagents. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to ensure the success of your synthetic endeavors. Our focus is on understanding and overcoming the prevalent issue of dimerization to maximize the yield of your desired product.
Introduction: The Duality of Benzodioxinone Reactivity
Benzodioxinones are versatile reagents that, upon thermal or photochemical activation, serve as excellent precursors for generating highly reactive ortho-quinone ketene intermediates.[1][2] These ketenes are powerful electrophiles, readily reacting with a variety of nucleophiles—such as alcohols and amines—to form valuable salicylic acid derivatives.[3]
However, the high reactivity of the ketene intermediate is a double-edged sword. In the absence of a suitable trapping agent, or under suboptimal conditions, the ketene can rapidly react with itself in a [2+2] cycloaddition to form a stable diketene dimer.[3] This dimerization is often the primary cause of low yields and complex product mixtures. Understanding the kinetics of these competing pathways is the key to mastering benzodioxinone reactions.
Caption: Plausible pathway for a dienone-phenol side reaction.
Troubleshooting Steps:
-
Control pH: Ensure your reaction conditions are not acidic, unless required for a specific transformation. If your starting materials or reagents are acidic, consider adding a non-nucleophilic base like proton sponge.
-
Purify Reagents: Ensure solvents and nucleophiles are free of acidic impurities.
Troubleshooting Guide: A Summary Table
| Symptom | Probable Cause | Recommended Solution(s) |
| Low yield, significant insoluble precipitate | Ketene Dimerization (High ketene concentration) | 1. Use a slow-addition protocol for the benzodioxinone. [4] 2. Decrease UV light intensity or reaction temperature. 3. Ensure a high concentration of a reactive nucleophile. |
| Reaction fails to go to completion | Insufficient Activation Energy or Poor Nucleophile | 1. Increase temperature (for thermal reactions). 2. Use a more appropriate UV wavelength/intensity (for photochemical reactions). 3. Consider a more nucleophilic reagent or add a suitable catalyst (e.g., DMAP for alcohols). |
| Formation of multiple unidentified products | Product/Reagent Degradation or Side Reactions | 1. Monitor the reaction over time to check for product decomposition. 2. Reduce reaction temperature or irradiation time. 3. Check for and eliminate sources of acid to prevent dienone-phenol rearrangement. [5] |
| Inconsistent results between batches | Variability in Reaction Conditions | 1. Standardize and precisely control temperature, light source distance, and addition rates. 2. Ensure solvents are anhydrous and reagents are of consistent purity. |
Experimental Protocols
Protocol 1: Optimized Thermal Generation for Salicylate Ester Synthesis
This protocol utilizes a slow-addition technique to minimize ketene dimerization when reacting with a primary alcohol.
Materials:
-
Benzodioxinone derivative (1.0 eq)
-
Primary Alcohol (1.2 - 1.5 eq)
-
Anhydrous Toluene (to make a 0.1 M solution of the alcohol)
-
Syringe Pump
Procedure:
-
Set up a reflux apparatus with a three-neck flask containing a stir bar, under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add the primary alcohol and anhydrous toluene. Heat the solution to reflux (approx. 110 °C).
-
Dissolve the benzodioxinone derivative in a minimal amount of anhydrous toluene in a separate flask. Load this solution into a gas-tight syringe and place it on a syringe pump.
-
Once the alcohol solution is refluxing, begin the slow, dropwise addition of the benzodioxinone solution via the syringe pump over 2-4 hours.
-
After the addition is complete, allow the reaction to continue at reflux for an additional 1 hour.
-
Monitor the reaction progress by TLC or LCMS, checking for the disappearance of the benzodioxinone.
-
Upon completion, cool the reaction to room temperature and concentrate in vacuo. Purify the residue by flash column chromatography.
Protocol 2: Controlled Photochemical Generation for Salicylamide Synthesis
This protocol is designed for sensitive substrates requiring mild, room-temperature conditions.
Materials:
-
Benzodioxinone derivative (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM) (to make a 0.05 M solution)
-
Photoreactor with a low-pressure mercury lamp (select wavelength appropriate for the benzodioxinone)
Procedure:
-
In a quartz reaction vessel equipped with a stir bar, dissolve both the benzodioxinone derivative and the amine in anhydrous DCM.
-
Purge the solution with Nitrogen or Argon for 15-20 minutes to remove dissolved oxygen.
-
Place the vessel in the photoreactor and begin irradiation while stirring vigorously. Maintain the reaction at room temperature, using a cooling fan if necessary to counteract heat from the lamp.
-
Monitor the reaction every 30-60 minutes by TLC or LCMS. Photochemical reactions can be rapid, and over-exposure can degrade products.
-
Once the starting material is consumed, stop the irradiation.
-
Concentrate the reaction mixture in vacuo and purify by flash column chromatography.
References
-
Tasdelen, M. A., Yagci, Y., & Li, W. (2017). Benzodioxinone Photochemistry in Macromolecular Science: Progress, Challenges, and Opportunities. ACS Macro Letters, 6(12), 1392–1397. [Link]
-
Yagci, Y., et al. (2017). Benzodioxinone Photochemistry in Macromolecular Science: Progress, Challenges, and Opportunities. American Chemical Society. [Link]
-
Tasdelen, M. A., Yagci, Y., & Li, W. (2017). Benzodioxinone Photochemistry in Macromolecular Science: Progress, Challenges, and Opportunities. PubMed. [Link]
-
Wikipedia contributors. (2023). Dienone–phenol rearrangement. Wikipedia, The Free Encyclopedia. [Link]
-
Çelik, C. (2021). Synthesis and characterization of benzodioxinone mono-telechelics and their use in block copolymerization. National Institutes of Health. [Link]
-
Physics Wallah. (n.d.). Reaction and Mechanism of Dienone phenol Rearrangements. Physics Wallah. [Link]
-
Scribd. (n.d.). DIENONE-PHENOL REARRANGEMENT - Copy. Scribd. [Link]
-
Al-Badri, Z. F., & Al-Amili, D. Q. (2020). Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study. Oriental Journal of Chemistry. [Link]
-
Nguyen, M. T., et al. (2022). Understanding the Competition between Alcohol Formation and Dimerization during Electrochemical Reduction of Aromatic Carbonyl Compounds. National Institutes of Health. [Link]
-
Slideshare. (n.d.). Dienone phenol rearrangement reaction. [Link]
-
Chem Arcam. (2024, January 6). DIENONE-PHENOL REARRANGEMENT | #csirnet #gateexam #setexam #jamchemistry #jeeadvanced [Video]. YouTube. [Link]
-
Jiang, G., et al. (2013). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. National Institutes of Health. [Link]
-
Truong, T. N. (1998). Solvent Effects on Structure and Reaction Mechanism: A Theoretical Study of [2 + 2] Polar Cycloaddition between Ketene and Imine. Semantic Scholar. [Link]
-
de Oliveira, A. V. B., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. National Institutes of Health. [Link]
-
de Oliveira, A. V. B., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ResearchGate. [Link]
-
Chad's Prep. (2021, March 31). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes | Organic Chemistry [Video]. YouTube. [Link]
-
Battilocchio, C., et al. (2021). Formation and utility of reactive ketene intermediates under continuous flow conditions. Cardiff University. [Link]
-
Fan, R., et al. (2014). Advances in Nucleophilic Phosphine Catalysis of Alkenes, Allenes, Alkynes, and MBHADs. National Institutes of Health. [Link]
-
Ashenhurst, J. (2022, September 9). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]
-
Al-Yasari, A., et al. (2023). Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene. National Institutes of Health. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
-
Smith, A. D., & Aggarwal, V. K. (2022). Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes. ACS Catalysis. [Link]
-
Trost, B. M., & Toste, F. D. (2003). Palladium-catalyzed asymmetric addition of pronucleophiles to allenes. PubMed. [Link]
-
The Organic Chemistry Tutor. (2021, February 13). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents [Video]. YouTube. [Link]
-
LibreTexts. (2023). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Çelik, C. (2021). Synthesis and characterization of benzodioxinone mono-telechelics and their use in block copolymerization. Semantic Scholar. [Link]
-
Kato, M., et al. (2000). Ultraviolet light induces redox reaction-mediated dimerization and superactivation of oncogenic Ret tyrosine kinases. PubMed. [Link]
-
Wentrup, C., & Régimbald, C. (2018). The signature C=C=O stretch of propenylketenes and ketene clusters. OSTI.GOV. [Link]
-
Gregory, G. L., et al. (2016). Click nucleophilic conjugate additions to activated alkynes. Pure and Applied Chemistry. [Link]
-
Jasperse, C. (n.d.). Reactions of Amines. Web.mnstate.edu. [Link]
-
Roy, T., & Ghorai, P. (2019). Direct N–O bond formation via oxidation of amines with benzoyl peroxide. National Institutes of Health. [Link]
-
Sanchez-Cortes, S., et al. (2021). Thymine dissociation and dimer formation: A Raman and synchronous fluorescence spectroscopic study. National Institutes of Health. [Link]
-
Bouzbib, N., et al. (2020). Effect of Light Intensity on the Free-Radical Photopolymerization Kinetics of 2-Hydroxyethyl Methacrylate: Experiments and Simulations. The Journal of Physical Chemistry B. [Link]
-
Lee, J.-H., et al. (2020). UV/Vis Spectrometry-Based Analysis of Alkyl Ketene Dimer (AKD) Retention to Solve the Waxy Spot Problem in the Papermaking Process. ResearchGate. [Link]
-
Jones, M. D., et al. (2021). Kinetics of Alkyl Lactate Formation from the Alcoholysis of Poly(Lactic Acid). MDPI. [Link]
-
Oliveira, A. C., et al. (2012). Kinetics of enzyme-catalyzed alcoholysis of soybean oil in n-hexane. PubMed. [Link]
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- 4. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
Technical Support Center: Scale-Up Synthesis of 5-Hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one (CAS No. 154714-19-9).[1] The synthesis, typically achieved through the acid-catalyzed reaction of 2,5-dihydroxybenzoic acid (gentisic acid) with an acetone equivalent, presents unique challenges when transitioning from bench-scale to pilot or manufacturing scale.[2] This document addresses common issues encountered during scale-up, offering troubleshooting advice and answers to frequently asked questions to ensure a robust, reproducible, and safe process.
Overall Synthetic Workflow
The process involves the protection of a 1,2-diol system within gentisic acid to form a cyclic ketal, known as an acetonide. This is a standard protecting group strategy, but its efficiency at scale is highly dependent on controlling reaction equilibrium and managing work-up procedures.[3][4]
Caption: High-level workflow for the scale-up synthesis of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Category 1: Reaction Performance
Q1: My reaction has stalled. In-process control (TLC/HPLC) shows significant amounts of unreacted gentisic acid even after extended reaction time. What's wrong?
A1: This is a common issue related to the reversible nature of acetal formation. Several factors could be at play:
-
Insufficient Water Removal: The reaction generates one equivalent of water. At scale, if this water is not effectively removed, the equilibrium will shift back towards the starting materials.
-
Solution: Ensure your setup includes a Dean-Stark trap or that you are using a chemical dehydrating agent. If using an acid catalyst like p-toluenesulfonic acid (p-TsOH), ensure it is anhydrous.
-
-
Catalyst Deactivation/Amount: The acid catalyst may be insufficient for the batch size or may have been neutralized by impurities.
-
Solution: Verify the molar percentage of your catalyst. A typical loading is 1-5 mol%. If the reaction has stalled, a careful additional charge of the catalyst may restart it. Consider using a solid acid catalyst like an ion-exchange resin (e.g., Amberlyst) which can be easily filtered off and sometimes simplifies work-up.[4][5]
-
-
Low Reaction Temperature: While the reaction proceeds at room temperature, larger volumes may require gentle heating (e.g., 40-50°C) to improve kinetics, especially if using a less reactive acetone equivalent like 2,2-dimethoxypropane.
Q2: My reaction mixture has turned dark brown/black, and I'm seeing multiple spots on my TLC plate. What are the likely side reactions?
A2: Dark coloration often indicates degradation or side reactions involving the phenolic hydroxyl groups.
-
Cause - Oxidation: Phenolic compounds, especially di-hydroxy aromatics like gentisic acid, are susceptible to air oxidation, which is exacerbated by elevated temperatures or trace metal impurities.
-
Solution: Run the reaction under an inert atmosphere (Nitrogen or Argon). Ensure your starting materials and solvents are of high purity and that the reactor is free from metal contaminants.
-
-
Cause - Thermal Degradation: If heating too aggressively, the starting material or product may be degrading. The product itself, a benzodioxinone, can undergo thermolysis.[6]
-
Solution: Maintain strict temperature control. Use a reactor with a jacket and an overhead stirrer to ensure even heat distribution and avoid localized hotspots.
-
-
Cause - Catalyst-driven Side Reactions: Strong acids can catalyze undesired reactions, such as polymerization or intermolecular condensation of the starting material.
-
Solution: Use the minimum effective amount of catalyst. Consider a milder catalyst. Perform a catalyst screen at the bench scale to find the optimal balance between reaction rate and impurity formation.
-
Caption: Decision tree for troubleshooting low reaction yield.
Category 2: Work-up and Isolation
Q3: I'm experiencing emulsion issues during the aqueous quench and phase separation. How can I manage this at scale?
A3: Emulsions are a frequent challenge in scaling up processes with multiple liquid phases.
-
Cause: Insufficient mixing during quench can create localized pH changes, while overly vigorous mixing can shear droplets and stabilize emulsions. The partially soluble nature of the product and starting material can also act as surfactants.
-
Solutions:
-
Controlled Quench: Add the quenching solution (e.g., saturated sodium bicarbonate) slowly with moderate, controlled stirring. Avoid high-shear mixing.
-
Add Brine: After the quench, add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which often helps to break emulsions and decreases the solubility of organic components in the aqueous layer.
-
Allow Time: On a larger scale, phase separations can be much slower. Allow adequate time for the layers to settle.
-
Filter: Sometimes, a small amount of solid particulate can stabilize an emulsion. Filtering the entire biphasic mixture through a pad of celite can resolve the issue.
-
Q4: My product is precipitating prematurely during concentration, resulting in a difficult-to-handle slurry. What should I do?
A4: This indicates that the product's solubility in the extraction solvent (e.g., ethyl acetate) is limited once the volume is reduced.
-
Solution - Solvent Swap: Instead of fully concentrating the extraction solvent, perform a solvent swap to a suitable recrystallization solvent. For example, concentrate the ethyl acetate solution to a manageable volume, then add a good anti-solvent (like heptane or hexane) to initiate crystallization in a controlled manner, or swap to a solvent in which the product has lower solubility at room temperature but good solubility when hot (e.g., toluene, isopropanol).
-
Solution - Temperature Control: Concentrate the solution at a slightly elevated temperature to keep the product dissolved, then cool it in a controlled manner in a crystallization vessel.
Frequently Asked Questions (FAQs)
Q1: What is the best acid catalyst for this reaction at scale? A1: While sulfuric acid or hydrochloric acid can be used, p-toluenesulfonic acid (p-TsOH) is often preferred as it is a solid, making it easier to handle, and is less corrosive than mineral acids. For even simpler removal at scale, a solid-supported acid catalyst like Amberlyst-15 is an excellent choice. It can be removed by simple filtration, eliminating the need for an aqueous quench and simplifying the work-up.[4][5]
Q2: How critical is the purity of the starting 2,5-dihydroxybenzoic acid? A2: Very critical. Impurities can interfere with the reaction in several ways:
-
Water Content: Will inhibit the reaction equilibrium.
-
Isomers: Positional isomers (e.g., 2,3-dihydroxybenzoic acid) will not form the desired product and will complicate purification.
-
Metal Contaminants: Can promote oxidation and discoloration. It is essential to use a high-purity grade of gentisic acid and to confirm its identity and purity by NMR and HPLC before starting a large-scale campaign.
Q3: What are the key parameters to monitor during the reaction? A3: The three most critical parameters are:
-
Reaction Progress: Monitor the disappearance of the starting material using TLC or, more quantitatively, HPLC.
-
Temperature: Maintain a consistent internal temperature to ensure reproducible kinetics and minimize side reactions.
-
Water Removal: If using a Dean-Stark trap, monitor the volume of water collected to ensure it matches the theoretical amount.
Q4: What is a recommended recrystallization solvent system? A4: Phenolic compounds can often be purified by recrystallization.[7][8] A good starting point for this molecule is a two-solvent system. A common and effective system is Toluene/Heptane or Ethyl Acetate/Hexane . Dissolve the crude product in a minimum amount of the hot "good" solvent (Toluene or Ethyl Acetate) and then slowly add the "anti-solvent" (Heptane or Hexane) until turbidity is observed. Cool slowly to allow for the formation of pure crystals.
Key Process Parameters Summary
| Parameter | Recommended Range | Rationale & Key Considerations |
| Reactant Ratio | 1.0 eq. Gentisic Acid | Acetone is typically used in large excess as it often serves as a co-solvent. |
| 10-20 eq. Acetone | ||
| Catalyst | p-TsOH or Amberlyst-15 | p-TsOH is cost-effective. Amberlyst simplifies work-up and is reusable.[4][5] |
| Catalyst Loading | 1-5 mol% | Balances reaction rate against potential side reactions. |
| Solvent | Toluene or Dichloromethane | Toluene is often preferred at scale for its higher boiling point, allowing for azeotropic water removal with a Dean-Stark trap. |
| Temperature | 25 - 50 °C | Gentle heating can improve reaction rates without significant degradation. |
| Work-up Quench | Sat. NaHCO₃ (aq) | Neutralizes the acid catalyst before extraction. |
| Extraction Solvent | Ethyl Acetate (EtOAc) | Good solubility for the product and immiscible with water. |
| Purification | Recrystallization | Provides high purity product. Toluene/Heptane is a good starting system. |
References
- Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candid
- Extraction and characterization of phenolic compounds and their potential antioxidant activities. (PubMed Central)
- Methods of purification of raw polyphenol extract for chrom
- Techniques for Analysis of Plant Phenolic Compounds. (PubMed Central)
- Extraction techniques for the determination of phenolic compounds in food. (SciSpace)
- Practical, Large-Scale Synthesis of 2,2-Dimethyl-5-Hydroxy-4-Oxo-Benzo-1,4-Dioxin. (J-GLOBAL)
- Synthesis and characterization of benzodioxinone mono-telechelics and their use in block copolymeriz
- Divergent Synthesis of Flavones and Flavanones from 2′- Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cycliz
- Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst.
- A Comparative Guide to Diol Protection Strategies in Organic Synthesis. (Benchchem)
- Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a C
- 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl. (LookChem)
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Technical Support Center: 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one
Welcome to the technical support center for 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one (CAS No. 154714-19-9). This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance on the handling and storage of this compound, structured in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one?
5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is a solid organic compound with the following properties[1][2][3]:
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| CAS Number | 154714-19-9 |
| Appearance | Neat (likely a crystalline or amorphous solid) |
Q2: What are the recommended storage conditions for this compound?
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Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable to minimize potential degradation.
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Atmosphere: For optimal stability, especially if the compound is sensitive to oxidation or moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
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Light: Protect from light, as exposure to UV radiation can sometimes catalyze the degradation of organic compounds. Store in an amber vial or a light-blocking container.
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Container: Use a tightly sealed container to prevent moisture ingress and contamination.
Q3: What are the potential stability issues with 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one?
The stability of benzodioxinone derivatives can be influenced by several factors. Studies on related compounds like 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) have shown that they can be unstable in aqueous solutions, with decomposition rates dependent on pH and temperature. DIMBOA, for instance, decomposes rapidly in aqueous buffers.[4] Similarly, the decomposition of other cyclic peroxides in the benzodioxin family is accelerated by water.[5]
Given these precedents, it is plausible that 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one may be susceptible to hydrolysis, especially in aqueous solutions or in the presence of moisture. The hydroxy group on the benzene ring might also make the compound susceptible to oxidation.
Troubleshooting Guide
Problem 1: I observe a change in the color of the solid compound over time.
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Potential Cause: Color change often indicates degradation or the presence of impurities. This could be due to oxidation, reaction with atmospheric moisture, or exposure to light.
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Recommended Action:
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Assess Purity: If possible, re-analyze the compound's purity using an appropriate analytical technique (e.g., HPLC, LC-MS, or NMR).
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Review Storage Conditions: Ensure the compound is stored under the recommended conditions (cool, dry, dark, and potentially under an inert atmosphere).
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Consider Purification: If the purity has significantly decreased and is impacting your experiments, consider purifying a small amount before use.
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Future Prevention: Aliquot the compound upon receipt to minimize repeated exposure of the bulk material to the atmosphere.
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Problem 2: My experimental results are inconsistent when using a solution of the compound.
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Potential Cause: If the compound is dissolved in a protic or aqueous solvent, it may be degrading over time. As observed with related compounds, benzodioxinones can be unstable in aqueous solutions.[4]
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Recommended Action:
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Prepare Fresh Solutions: Always prepare solutions of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one fresh for each experiment.
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Solvent Choice: If your experimental protocol allows, consider using anhydrous aprotic solvents to prepare stock solutions.
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pH Control: If working in an aqueous medium is unavoidable, be mindful of the pH. The stability of related compounds is pH-dependent.[4] You may need to perform preliminary stability studies at your experimental pH.
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Temperature: Keep solutions cool and use them promptly after preparation.
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Problem 3: I am unsure about the appropriate personal protective equipment (PPE) to use when handling this compound.
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Potential Cause: Lack of a specific SDS makes it challenging to determine the exact hazards.
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Recommended Action: In the absence of specific toxicity data, it is crucial to handle 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one with a high degree of caution, assuming it may be hazardous. A structurally related compound, 5,7-dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one, is classified as causing skin and serious eye irritation.[6] Therefore, the following PPE is strongly recommended:
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Eye Protection: Chemical safety goggles.
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Hand Protection: Nitrile or other chemically resistant gloves.
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Body Protection: A lab coat.
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Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
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Experimental Protocols
Protocol for Safe Handling and Storage of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one
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Receiving the Compound:
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Upon receipt, visually inspect the container for any damage.
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Log the date of receipt and the manufacturer's lot number.
-
-
Aliquoting:
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If you will be using small quantities over time, it is best practice to aliquot the compound into smaller, single-use vials. This minimizes contamination and degradation of the bulk stock.
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Perform aliquoting in a chemical fume hood.
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If the compound is suspected to be hygroscopic or sensitive to air, conduct the aliquoting in a glove box under an inert atmosphere.
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-
Storage:
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Store the primary container and aliquots in a cool, dry, and dark location. A refrigerator (2-8 °C) is recommended for long-term storage.
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Ensure the containers are tightly sealed.
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Clearly label all containers with the compound name, CAS number, date of receipt/aliquoting, and any hazard warnings.
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-
Preparation of Solutions:
-
Always prepare solutions fresh for each experiment.
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Use anhydrous solvents for stock solutions whenever possible.
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If using aqueous buffers, be aware of the potential for hydrolysis and consider the impact of pH on stability.
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Visual Workflow for Troubleshooting
Caption: Troubleshooting workflow for common issues encountered with 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one.
References
-
PubChem. 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-. National Center for Biotechnology Information. [Link]
-
BIOGEN Científica. 5-Hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. [Link]
-
LookChem. 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-. [Link]
-
PubChem. 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. National Center for Biotechnology Information. [Link]
-
PubMed. Mechanism of decomposition of cyclic peroxides, 4-alkoxy-1,4-dihydro-2,3-benzodioxin-1-ols, to afford hydroxyl radical. [Link]
-
ResearchGate. Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions. [Link]
Sources
- 1. 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- | C10H10O4 | CID 11052514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one [cymitquimica.com]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of decomposition of cyclic peroxides, 4-alkoxy-1,4-dihydro-2,3-benzodioxin-1-ols, to afford hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one | C10H10O5 | CID 3664843 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Activity of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one: A Comparative Guide
Authored by: [Your Name/Lab], Senior Application Scientist
Abstract
This guide provides a comprehensive framework for validating the biological activity of the novel compound 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. Due to the limited currently available public data on this specific molecule, we will present a hypothesized validation strategy based on its structural similarity to other biologically active benzodioxin derivatives. This document will serve as a practical guide for researchers and drug development professionals by outlining a logical, step-by-step experimental plan. We will compare its potential activities with those of well-established compounds, offering detailed protocols and the scientific rationale behind each experimental choice.
Introduction: Unveiling the Potential of a Novel Benzodioxin Derivative
The 1,3-benzodioxin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound, 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one, presents a unique combination of a hydroxyl group at the 5-position and a gem-dimethyl group at the 2-position, which suggests potential for novel biological interactions. The hydroxyl group, in particular, may contribute to antioxidant activity and hydrogen bonding with protein targets.
Given the novelty of this compound, a systematic and robust validation of its biological activity is paramount. This guide will propose a multi-tiered approach, starting with broad-spectrum screening to identify potential areas of activity, followed by more focused mechanistic studies.
Comparative Analysis: Benchmarking Against Established Alternatives
To contextualize the potential of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one, we will compare its hypothesized activities against two well-characterized compounds with related structural features or biological effects:
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Quercetin: A natural flavonoid with potent antioxidant and anti-inflammatory properties. Its phenolic hydroxyl groups are key to its activity.
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Etoposide: A topoisomerase II inhibitor used in cancer chemotherapy, which contains a more complex polycyclic structure but shares the concept of a rigid ring system interacting with biological macromolecules.
This comparative approach will allow for a more informed interpretation of the experimental results and a clearer understanding of the unique potential of our target compound.
Experimental Workflow for Biological Activity Validation
The following workflow provides a structured approach to characterizing the biological activity of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one.
Caption: A multi-phase experimental workflow for validating biological activity.
Detailed Experimental Protocols
Phase 1: Initial In Vitro Screening
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Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
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Protocol:
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Seed cancer cell lines (e.g., HeLa, A549) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
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Prepare serial dilutions of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one, Quercetin, and Etoposide in complete culture medium (e.g., from 0.1 µM to 100 µM).
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Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.
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Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) for each compound.
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Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change.
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Protocol:
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Prepare a 0.1 mM solution of DPPH in methanol.
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In a 96-well plate, add 100 µL of various concentrations of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one and Quercetin (as a positive control).
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Add 100 µL of the DPPH solution to each well and incubate in the dark for 30 minutes.
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Measure the absorbance at 517 nm.
-
-
Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the EC50 (half-maximal effective concentration).
Phase 2: Mechanistic Elucidation
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Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes (late apoptosis/necrosis).
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Protocol:
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Treat cells with the IC50 concentration of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one and Etoposide for 24 hours.
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Harvest and wash the cells with cold PBS.
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Resuspend the cells in 1X Annexin V binding buffer.
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Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark.
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Analyze the cells by flow cytometry.
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Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Hypothetical Data Summary and Interpretation
The following table presents a hypothetical comparison of the data that could be obtained from the initial screening phase.
| Compound | Cytotoxicity (HeLa) IC50 (µM) | Antioxidant (DPPH) EC50 (µM) |
| 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one | 15.2 ± 1.8 | 25.6 ± 2.3 |
| Quercetin | > 100 | 8.4 ± 0.9 |
| Etoposide | 5.8 ± 0.7 | > 100 |
Interpretation: In this hypothetical scenario, 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one exhibits moderate cytotoxicity against HeLa cells, suggesting potential anticancer activity, though less potent than the established drug Etoposide. Its antioxidant activity is present but weaker than that of Quercetin. These initial findings would warrant further investigation into its mechanism of action, particularly regarding the induction of apoptosis.
Potential Signaling Pathway Involvement
Based on the hypothesized cytotoxic and antioxidant activities, 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one could potentially modulate key cellular signaling pathways.
Caption: Potential signaling pathways modulated by the test compound.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to validating the biological activity of the novel compound 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. By employing a combination of in vitro screening, mechanistic studies, and comparative analysis, researchers can effectively characterize its therapeutic potential. The proposed workflow provides a clear roadmap for future investigations, which should aim to identify specific molecular targets and validate the observed activities in preclinical in vivo models. The unique structural features of this compound suggest that it may represent a valuable new lead in the development of novel therapeutic agents.
References
A Comparative Benchmarking of 4H-1,3-Benzodioxin-4-one Derivatives: Synthesis, Bioactivity, and Structure-Activity Relationships
This guide provides a comprehensive comparative analysis of 4H-1,3-benzodioxin-4-one derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. We will delve into their synthetic strategies, comparative biological activities, and the underlying structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the therapeutic potential of these promising molecules.
Introduction to the 4H-1,3-Benzodioxin-4-one Scaffold
The 4H-1,3-benzodioxin-4-one core is a benzo-fused six-membered heterocyclic ring containing two oxygen atoms.[1] This structural motif has garnered considerable interest due to its presence in various biologically active molecules and its utility as a versatile synthetic intermediate. The unique arrangement of atoms in this scaffold imparts specific physicochemical properties that can be modulated through derivatization to achieve a wide spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4]
Synthetic Strategies for 4H-1,3-Benzodioxin-4-one Derivatives: A Comparative Overview
The synthesis of 4H-1,3-benzodioxin-4-one derivatives is a critical aspect of their development. Various methods have been reported, each with its own advantages and limitations in terms of yield, substrate scope, and reaction conditions.
Cyclization of Salicylic Acid Derivatives
A common and effective approach involves the cyclization of salicylic acid derivatives. For instance, a transition-metal-free method utilizes the reaction of salicylic acids with dichloromethane or 1,1-dichloroethane in the presence of a base like K3PO4·3H2O to promote the cyclization process.[1] This method demonstrates good functional group tolerance and can produce the corresponding 4H-1,3-benzodioxin-4-ones in moderate to excellent yields.[1]
Another notable method is the iodocyclization of t-butyl o-vinylphenyl carbonate derivatives. Treatment with iodine in the presence of sodium hydrogencarbonate yields 4-iodomethyl-4H-1,3-benzodioxin-2-one derivatives, which can be further reduced to the corresponding 4-methyl derivatives.[5]
Experimental Protocol: Synthesis of 4H-1,3-Benzodioxin-4-ones from Salicylic Acids [1]
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Reactant Preparation: In a round-bottom flask, dissolve the appropriately substituted salicylic acid (1 mmol) in a suitable solvent such as DMF.
-
Base Addition: Add K3PO4·3H2O (3 mmol) to the solution.
-
Cyclizing Agent: Introduce dichloromethane or 1,1-dichloroethane (1.2 mmol).
-
Reaction Condition: Stir the mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).
-
Work-up: After completion of the reaction (monitored by TLC), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Caption: Workflow for the synthesis of 4H-1,3-benzodioxin-4-one derivatives.
Comparative Biological Evaluation of 4H-1,3-Benzodioxin-4-one Derivatives
The therapeutic potential of 4H-1,3-benzodioxin-4-one derivatives lies in their diverse biological activities. This section provides a comparative analysis of their performance in key therapeutic areas based on available experimental data.
Anticancer Activity
Several studies have highlighted the anticancer properties of benzodioxin-related compounds. For instance, certain 1,4-dioxane derivatives, structurally related to 1,4-benzodioxane, have demonstrated cytotoxic effects in PC-3 prostate cancer cells.[2] More specifically, a family of 4H-benzo[d][2][6]oxazines, which are structurally similar to 4H-1,3-benzodioxin-4-ones, showed significant inhibitory effects on the proliferation of various breast cancer cell lines, including MCF-7, CAMA-1, HCC1954, and SKBR-3.[7] The IC50 values for these compounds ranged from 0.09 to 157.4 µM across the different cell lines, with some derivatives showing potent activity.[7] The proposed mechanism for some of these compounds involves the generation of reactive oxygen species (ROS).[7]
Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected Benzoxazine Derivatives against Breast Cancer Cell Lines [7]
| Compound | MCF-7 | CAMA-1 | SKBR-3 | HCC1954 |
| 16 | Potent | Potent | Potent | Potent |
| 24 | Potent | Potent | Potent | Potent |
| 25 | Potent | Potent | Potent | Potent |
| 26 | Potent | Potent | Potent | Potent |
| Etoposide | Similar to benzoxazines | Similar to benzoxazines | Similar to benzoxazines | Similar to benzoxazines |
| Taxol | More potent | More potent | More potent | More potent |
Note: The original source[7] refers to these compounds as having a "potent effect" without providing specific numerical IC50 values in the abstract. The table reflects this qualitative description.
Antimicrobial Activity
The benzodioxin scaffold has also been incorporated into molecules with antimicrobial properties. For example, novel oxazolidinone derivatives containing a benzodioxin scaffold have been synthesized and evaluated for their activity against Mycobacterium abscessus.[3] One of the amidoxime derivatives exhibited activity superior to the clinically used antibiotic linezolid.[3] This highlights the potential of the benzodioxin moiety to enhance the antibacterial profile of known antibiotic classes.
Table 2: Comparative Antimicrobial Activity of Benzodioxin-containing Oxazolidinones [3]
| Compound | Target Organism | Activity Compared to Linezolid |
| Amidoxime Derivative | Mycobacterium abscessus | Superior |
| Other Derivatives (Oxime, Nitrile, Amide, Oxime ester) | Mycobacterium abscessus | Varied |
Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (M. abscessus).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds and the standard drug (linezolid) in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at the optimal temperature and duration for the test organism.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
Derivatives of related benzoxazinone structures have shown promise as anti-inflammatory agents.[4][8] For example, Schiff base derivatives of 2H-1,4-pyridoxazin-3(4H)-one demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in mice, with some compounds showing protection ranging from 45% to 70%.[4] While not directly 4H-1,3-benzodioxin-4-ones, these findings suggest that the broader class of benzo-fused oxygen-containing heterocycles is a promising scaffold for developing new anti-inflammatory drugs.
Structure-Activity Relationship (SAR) Insights
The biological activity of 4H-1,3-benzodioxin-4-one derivatives is highly dependent on the nature and position of substituents on the benzodioxin ring system.
-
Substitution at C-2: In the case of anticancer 4H-benzo[d][2][6]oxazines, aryl substitution at the C-2 position was noted to have a significant effect on the inhibition of breast cancer cell proliferation.[7]
-
Functional Group Modification: For the antimicrobial oxazolidinones, the introduction of different functional groups (oxime, nitrile, amide, amidoxime, and oxime ester) to the benzodioxin-scaffold led to variations in activity, with the amidoxime derivative being the most potent.[3]
Caption: Key structure-activity relationship concepts for 4H-1,3-benzodioxin-4-one derivatives.
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the significant therapeutic potential of 4H-1,3-benzodioxin-4-one derivatives. The versatility of their synthesis allows for the creation of diverse chemical libraries for biological screening. The demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with initial insights into their structure-activity relationships, provide a strong foundation for future drug discovery and development efforts. Further research should focus on elucidating the precise mechanisms of action, optimizing the lead compounds through medicinal chemistry approaches, and conducting in vivo studies to validate their therapeutic efficacy and safety profiles.
References
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PubChem. 4H-1,3-Benzodioxin-4-one, hexahydro-4a-methyl-, (4aR-cis)-. Available from: [Link]
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Recent Advances in the Synthesis of 4H-Benzo[d][2][6]oxathiin-4-ones and 4H-Benzo[d][2][6]dioxin-4-ones. MDPI. Available from: [Link]
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Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. PubMed. Available from: [Link]
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Synthesis and antibacterial activity of novel benzodioxin-containing oxazolidinones against M. abscessus. PubMed. Available from: [Link]
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Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study. PubMed. Available from: [Link]
-
Simple Synthesis of 4H-1,3-Benzodioxin-2-one Derivatives by Iodocyclization of t-Butyl o-Vinylphenyl Carbonate Derivatives. Bulletin of the Chemical Society of Japan. Available from: [Link]
-
Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. PubMed. Available from: [Link]
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Synthesis of 4H-1,3-benzoxazin-4-ones from 2,2-diazidobenzofuran-3(2H)-ones. ScienceDirect. Available from: [Link]
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Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. PubMed. Available from: [Link]
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Synthesis and anti-inflammatory activity of substituted 2H-1,4- pyridoxazin-3(4H)-one derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal. Available from: [Link]
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Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. Arabian Journal of Chemistry. Available from: [Link]
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Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed Central. Available from: [Link]
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Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. ResearchGate. Available from: [Link]
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Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. PubMed Central. Available from: [Link]
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Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3, 4 -Oxadiazole Derivatives. Brieflands. Available from: [Link]
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed. Available from: [Link]
-
Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. ResearchGate. Available from: [Link]
-
Differential Effect of 4 H-Benzo[ d][2][6]oxazines on the Proliferation of Breast Cancer Cell Lines. PubMed. Available from: [Link]
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. Available from: [Link]
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1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. Available from: [Link]
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Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. ThaiScience. Available from: [Link]
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Synthesis, Biological Evaluation and Molecular Docking Studies of 1,3,4-thiadiazole Derivatives Containing 1,4-benzodioxan as Potential Antitumor Agents. PubMed. Available from: [Link]
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1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. PubMed Central. Available from: [Link]
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Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. MDPI. Available from: [Link]
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Comparative Analysis of Antioxidant Activity: 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one versus Quercetin
A Technical Guide for Researchers and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the antioxidant potential of synthetic and natural compounds remains a focal point of investigation. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. This guide provides a comparative overview of the antioxidant activity of a synthetic benzodioxinone derivative, 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one, and the widely studied natural flavonoid, quercetin. While extensive data exists for quercetin, a potent natural antioxidant, information on the antioxidant capacity of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is less prevalent in public literature. This guide will, therefore, draw upon available data for structurally related compounds to infer its potential activity and provide a basis for future experimental validation.
Chemical Structures
The antioxidant activity of a compound is intrinsically linked to its chemical structure. The presence of specific functional groups and their arrangement within the molecule dictates its ability to donate electrons or hydrogen atoms to neutralize free radicals.
5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one belongs to the benzodioxinone class of compounds. Its structure features a benzene ring fused to a dioxinone ring, with a hydroxyl group and two methyl groups attached. The hydroxyl group on the aromatic ring is a key feature that may contribute to its antioxidant potential.[1][2]
Quercetin , a flavonoid found in numerous fruits and vegetables, is renowned for its potent antioxidant properties.[3] Its structure is characterized by a chromone ring system with multiple hydroxyl groups. The specific arrangement of these hydroxyl groups, particularly the catechol moiety in the B-ring and the hydroxyl group at the C3 position, are crucial for its high radical-scavenging activity.[3]
Figure 1: Chemical structures of the compared compounds.
Comparative Antioxidant Activity: An Overview
Quercetin: A Benchmark Antioxidant
Quercetin's antioxidant prowess has been extensively documented through various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays. These assays measure the radical scavenging and reducing capabilities of a compound. The half-maximal inhibitory concentration (IC50) is a common metric used to express the antioxidant activity in DPPH and ABTS assays, with a lower IC50 value indicating higher potency.
| Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| DPPH | 0.55 | 1.82 | [4] |
| DPPH | 19.17 | 63.44 | |
| ABTS | 1.17 | 3.87 | [4] |
| ABTS | 1.89 | 6.25 | [5] |
Table 1: Reported in vitro antioxidant activity of Quercetin.
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The results are often expressed as equivalents of a standard antioxidant, such as Trolox or FeSO₄. Quercetin consistently demonstrates strong reducing power in FRAP assays.[6][7]
5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one: A Postulated Activity Profile
While specific experimental data for 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is lacking, its chemical structure provides clues to its potential antioxidant activity. The presence of a phenolic hydroxyl group is a critical determinant of antioxidant capacity. This group can donate a hydrogen atom to a free radical, thereby neutralizing it.
Studies on other benzodioxinone and structurally related hydroquinone derivatives have demonstrated antioxidant potential. For instance, certain benzoxazolinone and benzothiazolinone derivatives have shown inhibitory effects on lipid peroxidation. Furthermore, hydroquinones are known to be effective antioxidants due to their ability to be oxidized to stable quinones. The core structure of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one contains a hydroquinone-like moiety, suggesting it may possess radical scavenging capabilities.
However, it is hypothesized that the antioxidant activity of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one would be modest in comparison to quercetin. This is primarily due to the fact that quercetin possesses multiple hydroxyl groups, including a highly reactive catechol group in its B-ring, which significantly enhances its radical scavenging ability. The single hydroxyl group in 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one, while conferring some antioxidant potential, is unlikely to match the multifaceted radical-quenching capacity of quercetin's polyphenolic structure.
Experimental Protocols for In Vitro Antioxidant Assays
To empirically determine and compare the antioxidant activities of these compounds, standardized in vitro assays are essential. The following are detailed protocols for the DPPH, ABTS, and FRAP assays, based on established methodologies.[8][9][10]
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[10]
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a series of concentrations of the test compounds (5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one and quercetin) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
Reaction Mixture: Add 100 µL of each sample concentration to 100 µL of the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), leading to a reduction in its characteristic blue-green color.[8][11]
Protocol:
-
Preparation of ABTS•⁺ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.
-
Dilution of ABTS•⁺ solution: Dilute the ABTS•⁺ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compounds and a standard antioxidant in the appropriate solvent.
-
Reaction Mixture: Add 2 mL of the diluted ABTS•⁺ solution to 1 mL of each sample concentration.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of radical scavenging activity is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the concentration-inhibition curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form in the presence of antioxidants, which results in an intense blue color.[9]
Protocol:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Sample Preparation: Prepare a series of concentrations of the test compounds and a standard (e.g., FeSO₄ or Trolox).
-
Reaction Mixture: Add 300 µL of the freshly prepared FRAP reagent to 10 µL of the sample solution.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard curve prepared using FeSO₄ or Trolox. The results are expressed as µM Fe(II) equivalents or Trolox equivalents.
Figure 2: General workflow for in vitro antioxidant assays.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential antioxidant activities of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one and the well-established antioxidant, quercetin. Based on structural analysis, quercetin is expected to exhibit significantly higher antioxidant activity due to its polyphenolic nature, particularly the presence of a catechol moiety. The antioxidant potential of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one, while likely present due to its phenolic hydroxyl group, is predicted to be of a lesser magnitude.
For a definitive comparison, it is imperative that the antioxidant activity of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one be experimentally determined using standardized assays such as DPPH, ABTS, and FRAP. Further investigations into its mechanism of action, including its ability to modulate intracellular antioxidant enzymes and signaling pathways, would provide a more comprehensive understanding of its biological effects. Such studies are crucial for elucidating the therapeutic potential of this and other novel synthetic compounds in the context of oxidative stress-related diseases.
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A Comparative Guide to the Anti-inflammatory Potential of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one and Known Flavonoids
Introduction: The Quest for Novel Anti-inflammatory Agents
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective and restorative mechanism, chronic inflammation is a key driver of numerous debilitating diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. At the heart of the inflammatory cascade are complex signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] Activation of these pathways leads to the production of a host of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4]
Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their potent anti-inflammatory properties.[5][6] Well-studied flavonoids such as quercetin, apigenin, and luteolin have been shown to modulate inflammatory responses by inhibiting key enzymes and transcription factors involved in the inflammatory process.[7][8][9] Their mechanisms of action often involve the suppression of the NF-κB and MAPK signaling pathways, thereby reducing the expression of pro-inflammatory genes.[10][11][12]
This guide introduces a novel compound, 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one, and proposes a comprehensive experimental framework to evaluate its anti-inflammatory effects in direct comparison to the well-characterized flavonoids: quercetin, apigenin, and luteolin. Due to the current absence of published data on the anti-inflammatory activity of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one, this document will serve as a detailed roadmap for researchers, scientists, and drug development professionals to systematically investigate its potential as a novel anti-inflammatory agent. The proposed studies will utilize the widely accepted lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to generate robust and comparable data on the compound's efficacy and mechanism of action.[13][14]
Understanding the Molecular Targets: NF-κB and MAPK Signaling
The anti-inflammatory activity of many compounds, including flavonoids, is attributed to their ability to interfere with key signaling pathways that regulate the expression of inflammatory mediators.[15][16] A thorough understanding of these pathways is crucial for designing and interpreting experiments aimed at discovering novel anti-inflammatory agents.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[1][17] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate into the nucleus.[15] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, IL-6, and IL-1β.[18][19]
Caption: The NF-κB Signaling Pathway in Inflammation.
The MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in the inflammatory response.[2][20] It consists of a series of protein kinases that are sequentially activated by phosphorylation. The three main MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[21] Inflammatory stimuli, such as LPS, can activate these MAPK pathways, which in turn can lead to the activation of various transcription factors, including AP-1.[11] These transcription factors then work in concert with NF-κB to promote the expression of pro-inflammatory genes.[16]
Caption: The MAPK Signaling Pathway in Inflammation.
Experimental Design for Comparative Analysis
To provide a robust and objective comparison, a series of in vitro experiments are proposed. The murine macrophage cell line, RAW 264.7, will be used as the model system.[6][20] These cells are widely used in inflammation research due to their sensitivity to LPS and their ability to produce a range of inflammatory mediators.[13][22]
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Experimental Design: A Framework for Assessing Cytotoxicity
An In-Depth Technical Guide to the Comparative Cytotoxicity of Benzodioxinone Derivatives
For researchers and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a paramount objective. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, benzodioxinone and its related structures, such as benzodioxole, have emerged as a promising class of compounds with significant cytotoxic potential.[1] This guide provides a comprehensive comparison of the cytotoxic profiles of various benzodioxinone derivatives, delving into the experimental methodologies used for their evaluation, the structure-activity relationships that govern their potency, and the molecular mechanisms underlying their anticancer effects.
A robust evaluation of a compound's cytotoxic potential requires a multi-faceted experimental approach. The choice of assays and cell lines is critical for generating reliable and translatable data. The overall workflow involves primary screening to determine potency (e.g., IC50 values) across different cancer cell lines, followed by secondary assays to elucidate the mechanism of cell death.
Caption: Key structural features influencing the cytotoxicity of benzodioxinone derivatives.
Mechanisms of Cytotoxicity
Potent benzodioxinone derivatives often induce cell death through programmed cell death, or apoptosis. This is a highly regulated process that is preferable to necrosis for cancer therapy as it avoids inducing an inflammatory response.
Elucidating the Apoptotic Pathway
The Annexin V/PI assay is a powerful tool to confirm that cell death is occurring via apoptosis. [2]A typical result for an effective cytotoxic compound would show a significant increase in the population of Annexin V-positive cells (early apoptotic) and Annexin V/PI-positive cells (late apoptotic) compared to untreated control cells. [3] Downstream of the initial cytotoxic insult, several signaling pathways can be activated to execute the apoptotic program. While the specific targets for many benzodioxinone derivatives are still under investigation, common pathways involved in chemotherapy-induced apoptosis include the activation of caspases, modulation of the Bcl-2 family of proteins, and cell cycle arrest. Some related compounds, such as arsenical-conjugated 1,3-benzodioxoles, are designed to target the thioredoxin reductase (TrxR) antioxidant system, leading to an overwhelming increase in reactive oxygen species (ROS) and subsequent cell death. [4]
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Unraveling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one
For researchers and drug development professionals, the journey from a novel bioactive compound to a potential therapeutic is paved with rigorous scientific inquiry. A critical milestone in this journey is the elucidation of the compound's mechanism of action (MOA). This guide provides a comprehensive, in-depth comparison of experimental strategies to confirm the MOA of a novel small molecule, using the uncharacterized compound 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one as a case study. While public domain literature lacks specific bioactivity data for this molecule[1][2][3][4], its unique structure warrants a systematic investigation. This guide offers a strategic workflow, comparing and contrasting methodologies for target identification, validation, and pathway analysis, grounded in established principles of drug discovery.
Strategic Overview: A Multi-pronged Approach to MOA Confirmation
The process of defining a drug's MOA is not linear but rather an iterative process of hypothesis generation and validation. A robust strategy integrates multiple disciplines, from biochemistry and cell biology to genetics and computational analysis. The overarching goal is to identify the direct molecular target(s) of the compound and understand how this interaction leads to a specific phenotypic outcome.
Here, we present a logical workflow for a novel compound like 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. This workflow is designed to be self-validating, with each experimental stage providing a layer of evidence that builds upon the last.
Figure 1: A comprehensive workflow for elucidating the mechanism of action of a novel compound.
Phase 1: Casting a Wide Net for Potential Targets
The initial phase of MOA determination involves unbiased screening to generate a list of potential molecular targets. Two complementary strategies are paramount: phenotypic screening and affinity-based target identification.
Comparison of Initial Screening Approaches
| Methodology | Principle | Advantages | Disadvantages | Primary Output |
| Phenotypic Screening | Identifies compounds that produce a desired phenotypic change in cells or organisms without a priori knowledge of the target.[5] | Unbiased, discovers novel targets and pathways, physiologically relevant context. | Target deconvolution can be challenging and time-consuming. | A quantifiable biological response (e.g., cell death, reporter gene activation). |
| Affinity Purification-Mass Spectrometry (AP-MS) | Uses a modified version of the compound to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.[6][7] | Directly identifies potential binding partners. | Can generate false positives (non-specific binders), requires chemical modification of the compound which may alter its activity.[8] | A list of putative protein interactors. |
Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This technique is a cornerstone for direct target identification.[6]
-
Probe Synthesis: Synthesize an analog of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one with a linker arm suitable for immobilization on a solid support (e.g., agarose beads). It is crucial to test this modified compound to ensure it retains the biological activity observed in any initial phenotypic screens.
-
Cell Lysate Preparation: Prepare a native protein lysate from a cell line that exhibits a response to the parent compound.
-
Affinity Chromatography:
-
Incubate the immobilized compound with the cell lysate to allow for binding.
-
Include a control experiment with beads that have not been coupled to the compound to identify non-specific binders.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
-
Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify them.
-
Data Analysis: Compare the proteins identified in the compound-coupled sample with the control to identify specific binding partners.
Phase 2: Rigorous Validation of Putative Targets
Once a list of candidate targets is generated, a multi-faceted validation process is essential to confirm a direct and functionally relevant interaction.
Comparison of Target Validation Techniques
| Technique | Principle | Key Parameter(s) Measured | Significance |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the compound to the purified target protein.[6] | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Provides thermodynamic evidence of a direct interaction. |
| Surface Plasmon Resonance (SPR) | Detects binding by measuring changes in the refractive index at the surface of a sensor chip when the purified target protein, immobilized on the chip, interacts with the compound. | Association and dissociation rate constants (kon, koff), and binding affinity (Kd). | Offers real-time kinetic data on the binding interaction. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that a compound binding to its target protein stabilizes it against thermal denaturation.[9] | The melting temperature (Tm) of the target protein in the presence and absence of the compound. | Confirms target engagement within the complex environment of a live cell or cell lysate. |
| RNA Interference (RNAi) / CRISPR | Genetically perturbs the expression of the candidate target gene to assess if this mimics or blocks the effect of the compound.[6][10] | The phenotypic response of the cells to the compound after target knockdown or knockout. | Provides a functional link between the target protein and the observed biological effect. |
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard biophysical assay for confirming a direct interaction between a small molecule and a purified protein.[6]
-
Protein Expression and Purification: Clone, express, and purify the candidate target protein identified in Phase 1.
-
Sample Preparation:
-
Prepare a solution of the purified target protein in a suitable buffer.
-
Prepare a solution of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one in the same buffer.
-
-
ITC Measurement:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe.
-
Perform a series of injections of the compound into the protein solution while measuring the heat released or absorbed.
-
-
Data Analysis: Integrate the heat change peaks and fit the data to a suitable binding model to determine the binding affinity (Kd) and stoichiometry of the interaction.
Expected Data Presentation:
| Parameter | Value |
| Binding Affinity (Kd) | e.g., 1.2 µM |
| Stoichiometry (n) | e.g., 0.98 |
| Enthalpy (ΔH) | e.g., -8.5 kcal/mol |
| Entropy (ΔS) | e.g., 4.2 cal/mol/deg |
Phase 3: Delineating the Signaling Pathway
Confirming a direct target is not the end of the journey. The final phase involves placing this interaction into the broader context of a cellular signaling pathway.
Figure 2: A hypothetical signaling pathway modulated by the test compound.
Experimental Protocol: Western Blotting for Pathway Analysis
Western blotting is a widely used technique to measure changes in the levels and modification states (e.g., phosphorylation) of proteins in a signaling pathway.
-
Cell Treatment: Treat a relevant cell line with varying concentrations of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one for different durations.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein or a downstream signaling component (e.g., an antibody that recognizes the phosphorylated form of a substrate).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: Add a chemiluminescent substrate and image the resulting signal.
-
Analysis: Quantify the band intensities to determine the relative changes in protein levels or phosphorylation status.
Conclusion and Future Directions
This guide outlines a systematic, multi-faceted approach to confirming the mechanism of action for a novel compound like 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. By integrating unbiased screening with rigorous biophysical and genetic validation, researchers can build a compelling, evidence-based model of a compound's MOA. The true power of this process lies in the convergence of data from these orthogonal approaches, which provides the confidence needed to advance a compound through the drug discovery pipeline. The successful elucidation of the MOA for this and other novel molecules will continue to expand our understanding of biology and provide new avenues for therapeutic intervention.
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- 11. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
An In Vivo Efficacy and Comparative Analysis of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one
A Guide for Preclinical Evaluation in Inflammatory and Oxidative Stress Models
Introduction
5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one, hereafter referred to as 'Cpd-X', is a novel small molecule whose in vivo biological activities remain largely uncharacterized. Its chemical structure, featuring a phenolic hydroxyl group on a benzodioxinone scaffold, suggests potential for interaction with biological pathways sensitive to redox modulation. Phenolic compounds are a well-established class of molecules known for their antioxidant and, consequently, anti-inflammatory properties. This guide provides a comprehensive framework for the in vivo validation of the hypothesized anti-inflammatory and antioxidant effects of Cpd-X.
The core objective of this document is to present a scientifically rigorous, self-validating experimental strategy. We will detail the rationale for selecting specific animal models, outline robust protocols for execution, and establish a comparative framework against well-characterized reference compounds. This guide is designed for researchers in drug discovery and development to objectively assess the preclinical potential of Cpd-X.
Rationale for Experimental Model Selection
The choice of an appropriate animal model is critical for generating translatable preclinical data. To comprehensively evaluate the dual-hypothesized effects of Cpd-X (anti-inflammatory and antioxidant), two distinct, yet complementary, in vivo models are proposed.
-
Carrageenan-Induced Paw Edema: This is the quintessential model for screening acute anti-inflammatory activity.[1][2][3] Its high reproducibility and well-understood biphasic inflammatory response make it ideal for initial efficacy testing.[4][5] The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is predominantly driven by prostaglandin synthesis, a key target of nonsteroidal anti-inflammatory drugs (NSAIDs).[4] This model will allow for a clear, quantifiable assessment of Cpd-X's ability to suppress localized, acute inflammation.
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation: To investigate the effects of Cpd-X on a systemic level, the LPS-induced endotoxemia model is unparalleled.[6] LPS, a component of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4) pathway, initiating a potent inflammatory cascade that results in the systemic release of pro-inflammatory cytokines and widespread oxidative stress.[7][8][9] This model is exceptionally well-suited to simultaneously evaluate the anti-inflammatory (cytokine suppression) and antioxidant (reduction of oxidative stress markers) potential of a test compound.
Comparative Compound Selection: Establishing a Validated Benchmark
An objective comparison requires benchmarking against agents with known mechanisms of action.
-
Positive Control (Anti-inflammatory): Indomethacin Indomethacin is a potent, non-selective cyclooxygenase (COX-1 and COX-2) inhibitor.[10][11] By blocking COX enzymes, it prevents the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[12][13] It serves as a gold-standard comparator for assessing anti-inflammatory efficacy, particularly in the prostaglandin-driven late phase of the carrageenan model.
-
Positive Control (Antioxidant/Anti-inflammatory): N-acetylcysteine (NAC) NAC is a multifaceted compound primarily known for its role as a precursor to L-cysteine and, subsequently, glutathione (GSH), the most abundant endogenous antioxidant.[14][15] By replenishing intracellular GSH pools, NAC enhances the cell's capacity to neutralize reactive oxygen species (ROS).[16] This antioxidant action indirectly suppresses inflammation, as ROS can activate pro-inflammatory signaling pathways like NF-κB.[17] NAC provides an excellent benchmark for a compound hypothesized to work through redox-modulating mechanisms.
-
Vehicle Control: The vehicle used to dissolve/suspend Cpd-X and the positive controls will be administered alone to a control group. This is essential to ensure that the observed effects are due to the compounds themselves and not the delivery medium.
Experimental Design and Workflow
The overall experimental plan is designed to be systematic and logical, moving from a localized inflammation model to a systemic one. All procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Detailed Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol is adapted from established methods for evaluating acute anti-inflammatory agents.[1][2][5]
1. Animals and Housing:
-
Species: Male Sprague-Dawley rats.
-
Weight: 180-220 g.
-
Housing: Standard cages at 22±2°C, 55±10% humidity, 12-hour light/dark cycle, with ad libitum access to standard chow and water.
2. Grouping and Dosing:
-
Group 1: Vehicle Control (e.g., 0.5% Carboxymethylcellulose in saline, 10 mL/kg, p.o.).
-
Group 2: Cpd-X (10 mg/kg, p.o.).
-
Group 3: Cpd-X (30 mg/kg, p.o.).
-
Group 4: Cpd-X (100 mg/kg, p.o.).
-
Group 5: Indomethacin (10 mg/kg, p.o.).
3. Experimental Procedure:
-
Fast animals overnight but allow free access to water.
-
Measure the initial volume of the right hind paw of each rat using a digital plethysmometer (V₀). This is the baseline reading at t=0.
-
Administer the respective compounds or vehicle via oral gavage (p.o.).
-
One hour after compound administration, inject 0.1 mL of 1% (w/v) λ-carrageenan solution in sterile saline into the subplantar surface of the right hind paw.
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
4. Data Analysis:
-
Edema Volume (mL): Calculated for each animal at each time point: Edema = Vₜ - V₀.
-
Percentage Inhibition of Edema (%): Calculated at each time point relative to the vehicle control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100.
Protocol 2: LPS-Induced Systemic Inflammation in Mice
This protocol assesses the ability of Cpd-X to mitigate systemic inflammatory and oxidative responses.[8][18]
1. Animals and Housing:
-
Species: Male C57BL/6 mice.
-
Weight: 20-25 g.
-
Housing: As described in Protocol 1.
2. Grouping and Dosing:
-
Group 1: Vehicle Control (Saline, 10 mL/kg, i.p.).
-
Group 2: LPS Control (Saline pre-treatment + LPS).
-
Group 3: Cpd-X (Optimal dose determined from paw edema assay, e.g., 30 mg/kg, i.p.).
-
Group 4: N-acetylcysteine (NAC) (150 mg/kg, i.p.).
3. Experimental Procedure:
-
Administer the respective compounds or vehicle via intraperitoneal (i.p.) injection.
-
One hour after compound administration, inject LPS (from E. coli O111:B4) at a dose of 1 mg/kg, i.p. The vehicle control group (Group 1) receives a second injection of saline instead of LPS.
-
Monitor animals for signs of sickness behavior.
-
At 6 hours post-LPS injection, euthanize the animals via CO₂ asphyxiation followed by cervical dislocation.
-
Immediately perform cardiac puncture to collect whole blood into serum separator tubes.
-
Perfuse the circulatory system with cold PBS and harvest the liver. Snap-freeze a portion in liquid nitrogen and store at -80°C for later analysis.
Endpoint Analysis and Data Interpretation
Biochemical Assays
-
Serum Cytokine Levels: Centrifuge blood samples to separate serum. Quantify the concentrations of key pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Tissue Oxidative Stress Markers: Homogenize a weighed portion of the frozen liver tissue in appropriate buffer. Use the homogenate to measure:
-
Lipid Peroxidation: Quantify Malondialdehyde (MDA) levels using the Thiobarbituric Acid Reactive Substances (TBARS) assay.
-
Endogenous Antioxidants: Measure reduced Glutathione (GSH) levels and Superoxide Dismutase (SOD) activity using commercially available colorimetric assay kits.
-
Hypothesized Mechanism of Action
Cpd-X, as a phenolic antioxidant, is hypothesized to interfere with the inflammatory cascade by quenching reactive oxygen species (ROS) that act as secondary messengers. This would lead to reduced activation of redox-sensitive transcription factors like NF-κB, thereby decreasing the expression of pro-inflammatory cytokines.
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A Senior Application Scientist's Guide to Profiling the Selectivity of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the efficacy of a small molecule is inextricably linked to its specificity. A molecule that engages its intended target with high potency is promising, but its ultimate clinical success is often dictated by its off-target interactions. These unintended molecular liaisons, collectively known as cross-reactivity, can precipitate a cascade of adverse effects and unforeseen toxicities, representing a primary driver of late-stage clinical trial failures.[1] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory checkbox but a foundational pillar of rational drug design.[2][3]
This guide provides a comprehensive framework for characterizing the cross-reactivity of a novel chemical entity, 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one (henceforth referred to as Cmpd-X). Public domain information on the biological activity of Cmpd-X is scarce[4][5][6][7]; thus, it serves as an ideal model for outlining a de novo selectivity profiling strategy. We will navigate through a multi-tiered experimental approach, from broad, high-throughput screens to targeted, mechanistic assays, providing the theoretical underpinnings and detailed protocols necessary for a robust evaluation.
Tier 1: Broad Panel Screening - Mapping the Global Interaction Landscape
The initial step in assessing selectivity is to cast a wide net. The objective is to identify potential off-target liabilities across large, functionally diverse families of proteins. Kinases, due to their structural conservation and central role in cellular signaling, represent a critical family to interrogate.[8][9]
Kinome Profiling: A Case Study in Broad-Panel Analysis
Dysregulation of kinase activity is a hallmark of numerous diseases, making them a major class of drug targets.[8] Consequently, unintended kinase inhibition is a frequent source of off-target effects. Kinome profiling services offer an efficient method to screen a compound against hundreds of kinases in parallel.[9][10][11]
Scientific Rationale: The core principle is to quantify the inhibitory activity of Cmpd-X against a large panel of purified kinases. This provides a "snapshot" of the compound's kinome-wide selectivity.[10] A highly selective compound will inhibit only a few kinases, whereas a non-selective compound will show activity against many.
Illustrative Data Presentation:
| Target Kinase | % Inhibition @ 1 µM Cmpd-X | IC50 (nM) |
| Target-X | 95% | 50 |
| Kinase A | 85% | 250 |
| Kinase B | 60% | 1200 |
| Kinase C | 15% | >10000 |
| ... (300+ more) | <10% | >10000 |
Experimental Protocol: General Kinase Inhibition Assay (Biochemical)
This protocol outlines a typical procedure for determining the inhibitory potency of a test compound against a purified kinase.
-
Reagent Preparation:
-
Prepare a stock solution of Cmpd-X in 100% DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of Cmpd-X in assay buffer.
-
Prepare the kinase and substrate solutions at appropriate concentrations in the assay buffer.[12]
-
-
Assay Setup (96-well plate):
-
Blank wells: Assay buffer + DMSO.
-
Control wells (100% activity): Enzyme + substrate + DMSO.
-
Test wells: Enzyme + substrate + varying concentrations of Cmpd-X.
-
-
Pre-incubation:
-
Add the enzyme and Cmpd-X (or DMSO for control) to the wells.
-
Incubate for 10-15 minutes at the optimal temperature to allow for inhibitor binding.[12]
-
-
Reaction Initiation:
-
Initiate the reaction by adding the substrate (and ATP for kinases).
-
-
Measurement:
-
Measure the signal (e.g., fluorescence, luminescence, absorbance) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates.
-
Determine the percentage of inhibition for each Cmpd-X concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the Cmpd-X concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
-
Tier 2: In-Cell Target Engagement - Validating Interactions in a Physiological Context
Biochemical assays, while excellent for initial screening, lack the complexity of the cellular environment.[13] It is crucial to validate the interactions observed in biochemical screens within intact cells. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for directly measuring drug-target engagement in a cellular context.[13][14][15]
Cellular Thermal Shift Assay (CETSA®)
Scientific Rationale: CETSA® is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein, leading to an increase in its thermal stability.[13][16] By heating cells treated with a compound and then quantifying the amount of soluble protein remaining at different temperatures, one can determine if the compound is engaging its target.[14][15]
Experimental Workflow Diagram:
Caption: CETSA experimental workflow.
Experimental Protocol: CETSA®
-
Cell Treatment:
-
Treat cultured cells with Cmpd-X or a vehicle control for a specified time.
-
-
Heating:
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.[14]
-
-
Lysis and Fractionation:
-
Lyse the cells (e.g., by freeze-thawing).
-
Separate the soluble and insoluble protein fractions by centrifugation.[14]
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein in the soluble fraction using methods like Western blotting or mass spectrometry.[16]
-
-
Data Analysis:
-
Plot the amount of soluble protein against the temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of Cmpd-X indicates target engagement.[15]
-
For isothermal dose-response fingerprinting (ITDRF), cells are treated with a range of Cmpd-X concentrations and heated at a single temperature. This allows for the determination of an EC50 for target engagement.
-
Illustrative Data Presentation:
| Treatment | T_agg (°C) |
| Vehicle (DMSO) | 52.1 |
| 10 µM Cmpd-X | 56.4 |
Tier 3: Quantitative Affinity and Selectivity - Competitive Binding Assays
Once off-targets have been identified and cellular engagement confirmed, it is essential to quantify the binding affinity of Cmpd-X for both the intended target and any significant off-targets. Competitive binding assays are a robust method for this purpose.[17][18]
Competitive Binding Assays
Scientific Rationale: These assays measure the ability of a test compound (Cmpd-X) to displace a known, labeled ligand (a "tracer" or "reference ligand") from a target protein.[19][20] The concentration of Cmpd-X required to displace 50% of the labeled ligand (the IC50) is determined, from which the inhibition constant (Ki) can be calculated. This allows for a quantitative comparison of Cmpd-X's affinity for different targets.[17]
Experimental Workflow Diagram:
Caption: Competitive binding assay workflow.
Experimental Protocol: General Competitive Binding Assay
-
Reagent Preparation:
-
Prepare solutions of the target protein, a labeled reference ligand, and a dilution series of Cmpd-X.[17]
-
-
Assay Setup:
-
In a microplate, combine the target protein, the labeled ligand (at a fixed concentration), and varying concentrations of Cmpd-X.
-
Include controls for 100% binding (no Cmpd-X) and background (no target protein).
-
-
Incubation:
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Detection:
-
Measure the signal from the bound labeled ligand. The detection method will depend on the label used (e.g., fluorescence polarization, radioactivity, time-resolved fluorescence).[21]
-
-
Data Analysis:
-
Plot the signal as a function of the Cmpd-X concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the labeled ligand.
-
Illustrative Data Presentation:
| Target | Ki (nM) for Cmpd-X |
| Target-X | 75 |
| Kinase A | 450 |
| Kinase B | 2100 |
Conclusion: Synthesizing a Holistic Selectivity Profile
The journey from a novel chemical entity to a viable drug candidate is paved with rigorous scientific inquiry. For a compound like 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one , where the initial biological landscape is uncharted, a systematic and multi-tiered approach to cross-reactivity profiling is paramount. By integrating broad-panel screening, in-cell target engagement validation, and quantitative affinity determination, researchers can build a comprehensive selectivity profile. This profile not only de-risks the compound for further development by identifying potential liabilities early but also provides invaluable insights into its mechanism of action, ultimately guiding the path toward safer and more effective therapeutics.[22]
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Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). Retrieved January 14, 2026, from [Link]
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National Institutes of Health. (n.d.). Discovery of 4-(4-(2-((5-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: in vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's disease. Retrieved January 14, 2026, from [Link]
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PubMed. (1995, December). Novel benzodioxan derivative, 5-(3-[((2S)-1,4-benzodioxan-2- ylmethyl)amino]propoxy)-1,3-benzodioxole HCl (MKC-242), with a highly potent and selective agonist activity at rat central serotonin1A receptors. Retrieved January 14, 2026, from [Link]
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A Comparative Benchmarking Guide: Evaluating the In Vitro Efficacy of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one
Abstract
In the landscape of drug discovery and development, the rigorous evaluation of novel chemical entities against established standards is a cornerstone of preclinical research. This guide provides a comprehensive comparative analysis of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one (henceforth referred to as Compound X), a synthetic benzodioxinone derivative, against widely recognized standard compounds in assays assessing antioxidant and anti-inflammatory potential. Through detailed, step-by-step protocols and objective data interpretation, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to contextualize the bioactivity of new compounds. All experimental data presented herein are for illustrative purposes to guide researchers in their own comparative studies.
Introduction: Rationale for Benchmarking
The therapeutic potential of a novel compound is not an intrinsic property but is defined by its relative efficacy and potency compared to existing agents. Compound X, with its core 4H-1,3-benzodioxin-4-one structure, presents a scaffold of interest for potential biological activity.[1] The presence of a hydroxyl group on the benzene ring suggests potential for antioxidant activity through free radical scavenging, a mechanism common to many phenolic compounds.[2] Furthermore, the interplay between oxidative stress and inflammation is a well-established paradigm in pathophysiology, prompting the investigation of Compound X for anti-inflammatory properties.[3]
This guide outlines a benchmarking strategy to evaluate Compound X against:
-
Antioxidant Standards: Ascorbic acid and Quercetin, chosen for their well-characterized free radical scavenging and reducing capabilities.[4]
-
Anti-inflammatory Standards: Dexamethasone and Ibuprofen, selected for their distinct mechanisms of action in mitigating inflammatory responses—glucocorticoid receptor agonism and cyclooxygenase (COX) inhibition, respectively.[5][6]
The following sections will detail the experimental design, from in vitro chemical assays to cell-based models of inflammation, providing a robust framework for comparative analysis.
Comparative Antioxidant Profiling
The antioxidant capacity of a compound can be assessed through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). To provide a comprehensive profile, we utilize assays that capture these different facets of antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is quantified spectrophotometrically. The DPPH assay is a rapid, sensitive, and reproducible method for assessing antioxidant capacity.[4]
-
Preparation of Reagents:
-
DPPH solution: 0.1 mM in methanol.
-
Test Compounds: Stock solutions of Compound X, Ascorbic Acid, and Quercetin (1 mg/mL in methanol). Serial dilutions are prepared to obtain a range of concentrations (e.g., 1-100 µg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each compound dilution to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a negative control.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
-
Caption: Workflow for the DPPH radical scavenging assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. This assay is based on the single electron transfer mechanism.[4]
-
Preparation of Reagents:
-
FRAP Reagent: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm to 37°C before use.
-
Test Compounds: Prepare as in the DPPH assay.
-
-
Assay Procedure:
-
Add 10 µL of each compound dilution to a 96-well plate.
-
Add 190 µL of the pre-warmed FRAP reagent to each well.
-
Incubate at 37°C for 10 minutes.
-
Measure absorbance at 593 nm.
-
-
Data Analysis:
-
A standard curve is generated using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity is expressed as µM Ferrous Equivalents (FE) per µg of the compound.
-
Hypothetical Antioxidant Activity Data
The following table summarizes the hypothetical performance of Compound X against the standard antioxidants.
| Compound | DPPH IC50 (µg/mL) | FRAP Value (µM FE/µg) |
| Compound X | 25.5 | 1.8 |
| Ascorbic Acid | 8.2 | 4.5 |
| Quercetin | 4.5 | 6.2 |
Interpretation: The hypothetical data suggest that Compound X possesses moderate antioxidant activity. Its DPPH radical scavenging ability is less potent than both Ascorbic Acid and Quercetin, as indicated by a higher IC50 value. Similarly, its capacity to reduce ferric ions in the FRAP assay is lower than the standards. This positions Compound X as a potential, albeit not exceptionally potent, antioxidant.
Comparative Anti-inflammatory Profiling
To assess anti-inflammatory potential, we utilize a cell-based model that mimics an inflammatory response. The human monocytic THP-1 cell line is a well-established model for studying macrophage-mediated inflammation.[7]
Lipopolysaccharide (LPS)-Induced Inflammation in THP-1 Macrophages
Principle: THP-1 monocytes are differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA). Subsequent stimulation with lipopolysaccharide (LPS), a component of gram-negative bacteria, induces a robust inflammatory response characterized by the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8). The ability of a test compound to inhibit the secretion of these cytokines is a measure of its anti-inflammatory activity.[7][8]
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Induce differentiation by treating with 100 ng/mL PMA for 48 hours.
-
-
Compound Treatment and LPS Stimulation:
-
After differentiation, replace the medium with fresh medium containing various concentrations of Compound X, Dexamethasone, or Ibuprofen.
-
Pre-incubate with the compounds for 2 hours.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours. A vehicle control (DMSO) is included.
-
-
Cytokine Quantification (ELISA):
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-8 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Cell Viability Assay (MTT):
-
To ensure that the observed reduction in cytokines is not due to cytotoxicity, perform an MTT assay on the cells after compound treatment.
-
Caption: Simplified LPS-induced pro-inflammatory signaling pathway.
Hypothetical Anti-inflammatory Activity Data
The following table presents the hypothetical IC50 values for the inhibition of TNF-α and IL-8 secretion by Compound X and the standard anti-inflammatory drugs.
| Compound | TNF-α Inhibition IC50 (µM) | IL-8 Inhibition IC50 (µM) | Cell Viability (at 100 µM) |
| Compound X | 15.2 | 22.8 | >95% |
| Dexamethasone | 0.05 | 0.1 | >95% |
| Ibuprofen | 25.5 | 35.1 | >95% |
Interpretation: The hypothetical results indicate that Compound X exhibits anti-inflammatory properties by inhibiting the production of key pro-inflammatory cytokines. Its potency is significantly lower than the potent steroid Dexamethasone but appears to be more effective than the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen in this particular cell-based model.[5][6] The lack of significant cytotoxicity at high concentrations suggests a specific inhibitory effect on inflammatory pathways rather than a general toxic effect.
Discussion and Future Directions
This comparative guide provides a framework for the initial in vitro characterization of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one (Compound X). Based on our illustrative data, Compound X emerges as a molecule with moderate dual-action potential, exhibiting both antioxidant and anti-inflammatory activities.
The observed antioxidant capacity, while modest compared to pure antioxidants like Quercetin, may contribute to its anti-inflammatory effects by mitigating oxidative stress, a known trigger of inflammatory signaling. The inhibition of TNF-α and IL-8 secretion in LPS-stimulated macrophages suggests that Compound X may interfere with key inflammatory pathways, potentially the NF-κB signaling cascade.[8]
The performance of Compound X relative to the standards is crucial for contextualization. It is not as potent as the benchmark compounds in their respective classes (Ascorbic Acid for antioxidant activity, Dexamethasone for anti-inflammatory effects). However, its apparent superiority to Ibuprofen in the cytokine release assay warrants further investigation. This could suggest a mechanism of action distinct from COX inhibition.
Future studies should aim to:
-
Elucidate the precise mechanism of action, including its effects on the NF-κB and MAP kinase pathways.[7]
-
Evaluate its activity in other models of inflammation, such as those involving different stimuli or cell types.
-
Assess its potential to inhibit enzymatic drivers of inflammation, such as cyclooxygenases (COX-1/COX-2) and lipoxygenases.[9]
-
Conduct in vivo studies to determine its efficacy, safety, and pharmacokinetic profile in a whole-organism context.
Conclusion
The benchmarking process detailed in this guide demonstrates a systematic approach to evaluating a novel compound. For 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one, the hypothetical data position it as a promising lead compound with a multi-faceted biological profile. While not possessing the high potency of specialized standards, its combined antioxidant and anti-inflammatory activities make it a candidate for further development, particularly for conditions where both oxidative stress and inflammation are implicated.
References
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PubChem. 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-. National Center for Biotechnology Information. [Link]
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Safety Operating Guide
Definitive Guide to the Safe Disposal of 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-
This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- (CAS No. 154714-19-9). As laboratory professionals, our commitment to safety extends beyond the benchtop to include the entire lifecycle of the chemicals we handle, culminating in their responsible disposal. This document is structured to provide immediate, actionable information to researchers, scientists, and drug development professionals, ensuring compliance with safety regulations and fostering a culture of proactive environmental stewardship.
Hazard Assessment and Characterization
Given the chemical structure, a derivative of benzodioxin, it is prudent to handle this compound with caution. While specific toxicity data is unavailable, related compounds can exhibit irritant properties. Therefore, for disposal purposes, this chemical should be treated as hazardous waste until a formal hazard characterization by your EHS department proves otherwise.
Key Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | [2] |
| Molecular Weight | 194.18 g/mol | [2] |
| Appearance | Solid (presumed) | General chemical knowledge |
| Solubility | Unknown |
Presumptive Hazards:
-
Skin and Eye Irritant: Handle with appropriate personal protective equipment.
-
Environmental Hazard: Assume the compound is not safe for drain disposal.
Personal Protective Equipment (PPE)
When handling 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- for disposal, the following PPE is mandatory:
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile gloves are recommended. Ensure to change them immediately if they become contaminated.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Not generally required if handling small quantities in a well-ventilated area. However, if there is a risk of generating dust or aerosols, consult your institution's EHS for respirator requirements.
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation is the cornerstone of safe chemical waste disposal. Mixing incompatible chemicals can lead to violent reactions, release of toxic gases, or fires.[3][4]
Protocol for Waste Collection:
-
Designate a Waste Container: Obtain a chemically compatible waste container from your EHS department. For solid waste, a high-density polyethylene (HDPE) container with a screw-top lid is suitable. For liquid waste (e.g., solutions containing the compound), use a labeled, leak-proof container, also typically made of HDPE.
-
Solid Waste:
-
Collect waste 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- in its designated solid waste container.
-
This includes contaminated personal protective equipment such as gloves and weigh boats.
-
-
Liquid Waste:
-
If the compound is in a solvent, collect it in a designated liquid hazardous waste container.
-
Crucially, do not mix different solvent waste streams. Halogenated and non-halogenated solvents must be collected in separate containers.
-
-
Avoid Incompatibilities:
-
No Drain Disposal: Under no circumstances should this chemical or its solutions be disposed of down the drain.[6]
Containerization and Labeling
Accurate and clear labeling is a regulatory requirement and essential for the safety of everyone who will handle the waste container.[7][8]
Labeling Requirements:
-
Full Chemical Name: "4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-". Avoid using abbreviations or chemical formulas.
-
All Constituents: List all components in the waste container, including solvents and their approximate percentages.
-
Hazard Identification: Check the appropriate hazard boxes on the label (e.g., "Ignitable," "Corrosive," "Reactive," "Toxic"). In the absence of specific data, it is wise to consult with EHS on which hazards to indicate.
-
Generator Information: Include the name of the principal investigator, the laboratory location (building and room number), and contact information.
On-Site Storage and Accumulation
Laboratories that generate hazardous waste must have designated Satellite Accumulation Areas (SAAs).[6][8]
SAA Requirements:
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[8]
-
Container Management:
-
Waste containers must be kept closed at all times, except when adding waste.
-
Containers should be in secondary containment to prevent spills.
-
Inspect containers weekly for any signs of leakage or degradation.
-
-
Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.
Final Disposal
The final step in the disposal process is the transfer of the waste to your institution's designated hazardous waste management facility.
-
Full Container: Once a waste container is full, or if you will no longer be generating that specific waste stream, seal it tightly.
-
Request a Pickup: Follow your institution's procedure to request a hazardous waste pickup. This is typically done through the EHS department's website or by contacting them directly.
-
Professional Disposal: The EHS department will then arrange for a licensed hazardous waste contractor to transport, treat, and dispose of the chemical in compliance with all federal, state, and local regulations.[9]
Spill and Emergency Procedures
In the event of a spill, your immediate response is critical.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Situation: If the spill is large, or if you feel it is unsafe to handle, evacuate the area and contact your institution's emergency number.
-
Small Spills: For small spills of the solid material, and if you are trained to do so, you can clean it up using a chemical spill kit.
-
Wear your PPE.
-
Gently sweep the solid material into a dustpan and place it in a labeled hazardous waste container.
-
Clean the area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
-
Report all Spills: Report all spills to your supervisor and the EHS department, regardless of size.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-.
Caption: Decision workflow for the disposal of 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-.
References
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Incompatible chemicals in waste containers. Johns Hopkins University Laboratory Safety. (2017). [Link]
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Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. (2025). [Link]
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Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
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Chemical Compatibility for Waste Accumulation. [Link]
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4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- [154714-19-9]. Chemsigma. [Link]
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4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-. PubChem, National Center for Biotechnology Information. [Link]
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Recent Advances in the Synthesis of 4H-Benzo[d][6][7]oxathiin-4-ones and 4H-Benzo[d][6][7]dioxin-4-ones. MDPI. (2025). [Link]
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Classification of Hazardous Wastes. Environmental Management Bureau - Region 3. [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. (2025). [Link]
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Navigating the Safe Handling of 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-: A Guide for Laboratory Professionals
Pre-Handling Risk Assessment and Chemical Profile
Before commencing any work with 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-, a thorough risk assessment is critical. This initial step informs the specific safety protocols and personal protective equipment (PPE) required.
Chemical Identity and Properties:
| Property | Value |
| Chemical Name | 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- |
| CAS Number | 154714-19-9 |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
It is imperative to note that the absence of a specific SDS necessitates a cautious approach, treating the compound as potentially hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling benzodioxine derivatives to prevent skin, eye, and respiratory exposure.[1]
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes or airborne particles.
-
Hand Protection: Chemical-resistant gloves are crucial. Given the lack of specific permeation data, nitrile gloves are a recommended starting point. However, it is advisable to consult with safety equipment suppliers for gloves with broader chemical resistance.
-
Body Protection: A laboratory coat must be worn at all times. For tasks with a higher risk of splashes, a chemically resistant apron is also recommended.
-
Respiratory Protection: All handling of 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow minimizes the risk of exposure and cross-contamination.
Preparation and Handling Workflow:
Caption: A streamlined workflow for the safe handling of 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-.
Procedural Steps:
-
Engineering Controls Verification: Before starting, ensure the chemical fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment, including the chemical container, weighing instruments, and reaction vessels, within the fume hood.
-
Don PPE: Put on all required personal protective equipment as outlined in the previous section.
-
Dispensing: Carefully weigh and dispense the required amount of the compound, avoiding the generation of dust.
-
Experimental Use: Conduct all experimental manipulations within the fume hood.
-
Storage: After use, ensure the primary container is securely sealed.
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment.
-
Waste Disposal: Segregate and dispose of all waste as detailed in the disposal plan.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after completing the work.
Disposal Plan: Managing Chemical Waste Responsibly
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[1]
Waste Segregation and Disposal:
Caption: A clear pathway for the disposal of waste generated from handling 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-.
Disposal Guidelines:
-
Waste Characterization: All waste materials, including contaminated PPE, empty containers, and unused chemicals, should be treated as hazardous chemical waste.[1]
-
Containerization: Use a designated, properly labeled, and sealed container for all hazardous waste.
-
Regulatory Compliance: Disposal must adhere to your institution's specific guidelines, as well as local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[2][3][4]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable waste management vendor.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Spill: In the case of a small spill within the fume hood, use an appropriate absorbent material to contain it. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these guidelines, researchers can handle 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- with a high degree of safety, ensuring a secure laboratory environment for all personnel.
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Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
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Centers for Disease Control and Prevention. (1981). Occupational Health Guidelines for Chemical Hazards (81-123). Retrieved from [Link]
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ICC Compliance Center Inc. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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LookChem. 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-. Retrieved from [Link]
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BIOGEN Científica. 5-Hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. Retrieved from [Link]
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OUCI. Specific Methods for the Destruction of Hazardous Chemicals in the Laboratory. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
